O4-Ethyldeoxyuridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66656-44-8 |
|---|---|
Molecular Formula |
C11H16N2O5 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
4-ethoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H16N2O5/c1-2-17-9-3-4-13(11(16)12-9)10-5-7(15)8(6-14)18-10/h3-4,7-8,10,14-15H,2,5-6H2,1H3/t7-,8+,10+/m0/s1 |
InChI Key |
QTLOYKPKLVAEEI-QXFUBDJGSA-N |
Isomeric SMILES |
CCOC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CCOC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
O4-Ethyldeoxyuridine: A Technical Guide to a Key DNA Replication Marker
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of O4-Ethyldeoxyuridine, a molecule of significant interest in cellular and molecular biology. It is important to note that literature searches for "this compound" frequently lead to information on two distinct but related molecules: 5-Ethynyl-2'-deoxyuridine (EdU) and O4-Ethylthymidine . This guide will primarily focus on EdU, a widely used thymidine analog for studying DNA synthesis, while also providing information on O4-Ethylthymidine to clarify the distinction.
Chemical Structure and Properties
5-Ethynyl-2'-deoxyuridine (EdU)
EdU is a nucleoside analog of thymidine where the methyl group at the 5-position is replaced by a terminal ethynyl group. This modification is key to its utility in molecular biology.
Table 1: Chemical and Physical Properties of 5-Ethynyl-2'-deoxyuridine (EdU)
| Property | Value | Reference |
| IUPAC Name | 5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione | [1] |
| Synonyms | EdU, 5-EdU, 2'-Deoxy-5-ethynyluridine | [2] |
| Chemical Formula | C₁₁H₁₂N₂O₅ | [1] |
| Molecular Weight | 252.226 g/mol | [1] |
| CAS Number | 61135-33-9 | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | DMSO: 50 mg/mL (198.24 mM), H₂O: 25 mg/mL (99.12 mM; with ultrasound), Ethanol: 5 mg/mL (19.82 mM; with ultrasound) | [4] |
| Storage | -20°C, dry and dark | [3] |
| SMILES | C#CC1=CN(C(=O)NC1=O)[C@H]2C--INVALID-LINK----INVALID-LINK--O2 | [1] |
| InChI Key | CDEURGJCGCHYFH-DJLDLDEBSA-N | [1] |
O4-Ethylthymidine
O4-Ethylthymidine is a DNA adduct formed by the ethylation of the oxygen atom at the 4-position of the thymine base. It is often studied in the context of DNA damage and repair.
Table 2: Chemical and Physical Properties of O4-Ethylthymidine
| Property | Value | Reference |
| IUPAC Name | 4-ethoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | [5] |
| Synonyms | O(4)-ethyl-2'-deoxythymidine, O(4)-ethyldeoxythymidine | [5] |
| Chemical Formula | C₁₂H₁₈N₂O₅ | [5] |
| Molecular Weight | 270.28 g/mol | [5] |
| CAS Number | 59495-22-6 | [5] |
| SMILES | CCOC1=NC(=O)N(C=C1C)[C@H]2C--INVALID-LINK--CO">C@@HO | [5] |
| InChI Key | QZVVYDMWOGPALV-IVZWLZJFSA-N | [5] |
Biological Activity and Mechanism of Action of EdU
EdU is a powerful tool for measuring de novo DNA synthesis.[3] As a thymidine analog, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle by cellular DNA polymerases.[1][6] The presence of the ethynyl group allows for a highly specific and efficient detection method known as "click chemistry".[1]
The "Click Chemistry" Reaction
The detection of incorporated EdU is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] The ethynyl group on the EdU molecule reacts with a fluorescently labeled azide, forming a stable triazole ring. This reaction is highly specific and occurs under mild conditions, preserving cellular morphology.[7]
Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction for detecting EdU incorporated into DNA.
Experimental Protocols
In Vitro EdU Labeling and Detection
This protocol provides a general workflow for labeling proliferating cells in culture with EdU and subsequently detecting the incorporated EdU.
Caption: A typical experimental workflow for in vitro EdU labeling and detection.
Detailed Methodologies:
-
Cell Culture and EdU Labeling:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Prepare a working solution of EdU in complete culture medium. A final concentration of 10 µM is a good starting point.
-
Remove the old medium and add the EdU-containing medium to the cells.
-
Incubate for a period that allows for DNA synthesis to occur (e.g., 2 hours). The incubation time can be optimized depending on the cell type and experimental question.
-
-
Fixation and Permeabilization:
-
After incubation, remove the EdU-containing medium and wash the cells with PBS.
-
Fix the cells by adding a 3.7% formaldehyde solution in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
Permeabilize the cells by adding a 0.5% Triton® X-100 solution in PBS and incubating for 20 minutes at room temperature.[8]
-
-
Click-iT® Detection:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically includes the fluorescent azide, a copper(I) catalyst, and a buffer.
-
Remove the permeabilization buffer and add the Click-iT® reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with 3% BSA in PBS.
-
-
DNA Staining and Imaging:
-
(Optional) For nuclear counterstaining, incubate the cells with a Hoechst 33342 solution.
-
Wash the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and the nuclear stain.
-
Signaling Pathways and Cellular Processes
EdU is not known to be directly involved in signaling pathways but is a crucial tool for studying processes that are regulated by these pathways, primarily DNA replication and cell cycle progression.
Caption: The cell cycle and the central role of the S phase, which is directly measured by EdU incorporation.
By quantifying the number of EdU-positive cells, researchers can assess the effects of various stimuli, drugs, or genetic modifications on cell proliferation. This has broad applications in cancer research, developmental biology, and regenerative medicine. For instance, a decrease in EdU incorporation following drug treatment would suggest an inhibition of cell proliferation, potentially through cell cycle arrest.
Conclusion
While the term "this compound" may be ambiguous, 5-Ethynyl-2'-deoxyuridine (EdU) is an indispensable tool in modern cell biology. Its ease of use, high sensitivity, and compatibility with other analytical techniques have made it a superior alternative to traditional methods like BrdU incorporation for studying DNA synthesis and cell proliferation. Understanding its chemical properties and the principles behind its detection is crucial for its effective application in research and drug development.
References
- 1. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 5-Ethynyl-2'-deoxyuridine (5-EdU), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. O4-Ethylthymidine | C12H18N2O5 | CID 107988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Ethynyl-2'-deoxyuridine | 61135-33-9 | Benchchem [benchchem.com]
- 7. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis and Purification of O4-Ethyldeoxyuridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the methodologies for the synthesis and purification of O4-Ethyldeoxyuridine, a modified nucleoside of interest in the study of DNA damage and repair. While specific literature detailing a complete, step-by-step synthesis and purification of the standalone this compound nucleoside is not abundant, this guide consolidates established principles of nucleoside chemistry to propose a robust workflow. The protocols described herein are based on analogous syntheses of O-alkylated pyrimidine nucleosides.
Synthesis of this compound
The synthesis of this compound typically proceeds through the O4-alkylation of a suitably protected deoxyuridine derivative. A common strategy involves the activation of the O4 position of the pyrimidine ring, followed by nucleophilic substitution with an ethoxide source.
A plausible synthetic route is outlined below. This protocol is a composite of established methods for O-alkylation of pyrimidine nucleosides.
Step 1: Protection of Deoxyuridine Hydroxyl Groups
-
Reagents: 2'-Deoxyuridine, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl), Pyridine.
-
Procedure:
-
Dissolve 2'-deoxyuridine in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add TIPDSCl dropwise to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-2'-deoxyuridine by silica gel column chromatography.
-
Step 2: O4-Alkylation
-
Reagents: 3',5'-O-TIPDS-2'-deoxyuridine, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Ethanol.
-
Procedure:
-
Dissolve the protected deoxyuridine, PPh3, and ethanol in an anhydrous aprotic solvent such as THF or Dioxane.
-
Cool the mixture to 0°C.
-
Add DEAD or DIAD dropwise to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the O4-ethyl derivative by TLC or HPLC.
-
Concentrate the reaction mixture in vacuo.
-
Step 3: Deprotection
-
Reagents: Crude product from Step 2, Tetrabutylammonium fluoride (TBAF) in THF.
-
Procedure:
-
Dissolve the crude product in THF.
-
Add a 1M solution of TBAF in THF.
-
Stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the solution and proceed to purification.
-
Purification of this compound
Purification of the final compound is critical to remove unreacted starting materials, byproducts, and reagents. High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity this compound.[1][2][3]
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5]
-
Column: A C18 column is typically suitable for the separation of nucleoside analogues.[2]
-
Mobile Phase: A gradient of acetonitrile in water or a buffer such as triethylammonium acetate is commonly used.
-
Procedure:
-
Dissolve the crude this compound in the initial mobile phase solvent.
-
Inject the sample onto the HPLC column.
-
Elute the compound using a suitable gradient (e.g., 5% to 50% acetonitrile over 30 minutes).
-
Monitor the elution profile using a UV detector at a wavelength of approximately 260 nm.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.
-
-
Purity Analysis: The purity of the final product should be assessed by analytical HPLC and its identity confirmed by mass spectrometry and NMR spectroscopy.
Quantitative Data
| Step | Compound | Starting Material (moles) | Product (moles) | Yield (%) | Purity (by HPLC) |
| 1. Protection | 3',5'-O-TIPDS-2'-deoxyuridine | 1.0 | 0.85 | 85 | >95% |
| 2. O4-Alkylation | O4-Ethyl-3',5'-O-TIPDS-2'-deoxyuridine | 0.85 | 0.51 | 60 | Crude |
| 3. Deprotection | This compound | 0.51 | 0.46 | 90 | Crude |
| 4. Purification | Pure this compound | 0.46 | 0.37 | 80 | >99% |
| Overall Yield | ~41% |
Note: The data in this table are estimates and will vary depending on the specific reaction conditions and scale.
Workflow and Logical Relationships
The following diagrams illustrate the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: Purification workflow for this compound.
References
- 1. HPLC Purification of In Vitro Transcribed Long RNA | Springer Nature Experiments [experiments.springernature.com]
- 2. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
O4-Ethyldeoxyuridine: A Comprehensive Technical Guide to its Formation in DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
O4-Ethyldeoxyuridine (O4-EtdU) is a mutagenic DNA adduct formed from the exposure of DNA to ethylating agents. This technical guide provides an in-depth exploration of the core mechanisms underlying the formation of O4-EtdU in DNA. It details the non-enzymatic chemical reactions responsible for its synthesis, identifies key ethylating agents, and presents quantitative data on adduct formation. Furthermore, this guide furnishes detailed experimental protocols for the detection and quantification of O4-EtdU, and includes conceptual diagrams to illustrate the key pathways and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals in the fields of molecular biology, toxicology, and drug development who are investigating the impact of DNA alkylation and its consequences.
Introduction
DNA is under constant assault from a variety of endogenous and exogenous agents that can modify its chemical structure, leading to the formation of DNA adducts. These adducts, if not repaired, can interfere with DNA replication and transcription, potentially leading to mutations and cellular toxicity. This compound (O4-EtdU) is a significant DNA lesion that arises from the covalent attachment of an ethyl group to the O4 position of a deoxyuridine residue within the DNA strand. While deoxyuridine is not a canonical DNA base, it can arise from the deamination of deoxycytidine. The formation of O4-EtdU is of particular concern due to its miscoding potential during DNA replication, which can lead to G:C to A:T transition mutations. This guide will elucidate the mechanisms of its formation, methods for its detection, and the quantitative aspects of this DNA damage.
Mechanism of this compound Formation
The formation of this compound in DNA is primarily a non-enzymatic process driven by the chemical reaction of DNA with ethylating agents.
Non-Enzymatic Formation
The principal mechanism for the formation of O4-EtdU involves the nucleophilic attack of the O4 position of a deoxyuridine residue in DNA on an electrophilic ethyl group provided by an ethylating agent. This reaction is a classic example of an SN1 or SN2 type nucleophilic substitution.
Key Ethylating Agents:
-
N-nitroso compounds: These are a major class of ethylating agents capable of forming O4-EtdU. A prominent example is N-ethyl-N-nitrosourea (ENU). ENU can spontaneously decompose to form a highly reactive ethyl diazonium ion, which is a potent electrophile that readily ethylates nucleophilic sites on DNA bases.
-
Other Ethylating Agents: While N-nitroso compounds are well-studied in this context, other environmental and industrial chemicals with ethylating capabilities could potentially contribute to the formation of O4-EtdU.
The chemical reaction can be summarized as follows:
The O4 position of uridine is a nucleophilic oxygen atom that can react with the electrophilic ethyl group from the ethylating agent.
O4-Ethyldeoxyuridine Adducts: A Comprehensive Technical Guide on their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
O4-Ethyldeoxyuridine (O4-EtdU), a DNA adduct formed by the covalent attachment of an ethyl group to the O4 position of a deoxyuridine base, is a significant premutagenic lesion with profound implications in carcinogenesis and cellular toxicology. This technical guide provides an in-depth exploration of the biological significance of O4-EtdU adducts, covering their formation, mutagenic properties, cellular repair mechanisms, and role in the initiation of cancer. Detailed experimental protocols for the study of these adducts are provided, alongside quantitative data and visual representations of the key signaling pathways involved in the cellular response to this form of DNA damage. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the impact of alkylating agents on genomic integrity.
Introduction
DNA adducts are a class of DNA damage that results from the covalent binding of a chemical moiety to DNA. Ethylating agents, a class of alkylating agents prevalent in the environment and used in chemotherapy, can react with the oxygen and nitrogen atoms of DNA bases, leading to the formation of various adducts. Among these, O-alkylated pyrimidines, such as this compound (O4-EtdU), are of particular interest due to their high mutagenic potential and persistence in tissues.[1][2] This guide will focus on the biological consequences of O4-EtdU formation, a key lesion in ethylating agent-induced carcinogenesis.
Formation of this compound Adducts
This compound adducts are primarily formed through the reaction of DNA with ethylating agents. These agents can be of both exogenous and endogenous origin.
Exogenous Sources:
-
N-nitroso compounds: Agents like N-ethyl-N-nitrosourea (ENU) and diethylnitrosamine (DEN) are potent inducers of O4-EtdU.[3][4] These compounds are found in tobacco smoke, certain foods, and industrial processes.
-
Chemotherapeutic agents: Some alkylating drugs used in cancer therapy can also lead to the formation of these adducts.
Endogenous Sources: While less common than exogenous exposure, endogenous metabolic processes can generate reactive ethylating species, contributing to a background level of DNA ethylation.
The formation of O4-EtdU is a direct chemical reaction where the electrophilic ethyl group attacks the nucleophilic O4 position of the thymine base within the DNA helix. The rate of formation is dependent on the concentration and reactivity of the ethylating agent.[5]
Mutagenicity and Carcinogenesis
O4-EtdU is a highly mutagenic lesion. Its presence in the DNA template during replication frequently leads to misincorporation of guanine instead of adenine opposite the adducted thymine. This results in a T:A to C:G transition mutation after the subsequent round of replication.[1][6]
The persistence of O4-EtdU adducts in the genome is a critical factor in their carcinogenicity. Tissues with lower repair capacity for these adducts tend to accumulate mutations, increasing the risk of cancer initiation.[7] For instance, the accumulation of O4-ethyldeoxythymidine in hepatocytes of rats exposed to diethylnitrosamine is strongly correlated with the development of hepatocellular carcinoma.[7]
Quantitative Data on this compound Mutagenicity
| Parameter | Value | Cell/System | Reference |
| Mutation Frequency | ~20% | Human HeLa cells (for O4-ethylthymine) | [1] |
| Predominant Mutation | T → C transition | Human HeLa cells (for O4-ethylthymine) | [1] |
| Mutation Spectrum in Drosophila | 43.5% A:T→G:C transitions | Drosophila melanogaster germ cells (ENU-induced) | [4] |
Cellular Repair of this compound Adducts
The persistence of O4-EtdU adducts is determined by the efficiency of cellular DNA repair mechanisms. Two primary pathways are implicated in the removal of these lesions: direct reversal by O6-alkylguanine-DNA alkyltransferase (AGT) and Nucleotide Excision Repair (NER).
O6-Alkylguanine-DNA Alkyltransferase (AGT)
AGT is a "suicide" enzyme that directly transfers the alkyl group from the damaged DNA base to a cysteine residue within its own active site. While highly efficient at repairing O6-alkylguanine adducts, its activity towards O4-alkylthymine is a subject of debate. Some studies suggest that mammalian AGT has very low activity for O4-EtdU, contributing to its persistence.[8] However, certain bacterial AGTs and engineered human AGT mutants have shown enhanced repair activity for O4-methylthymine, indicating that the active site architecture plays a crucial role in substrate specificity.[8][9]
Nucleotide Excision Repair (NER)
NER is a more general repair pathway that recognizes and removes a wide range of bulky, helix-distorting DNA lesions. O4-EtdU is considered a bulky adduct that can be recognized by the NER machinery. The NER pathway involves the following key steps:
-
Damage Recognition: The XPC-RAD23B-CETN2 complex is a key sensor that recognizes the helical distortion caused by the O4-EtdU adduct.
-
Recruitment of TFIIH: The XPC complex recruits the Transcription Factor IIH (TFIIH) complex, which contains the helicases XPB and XPD that unwind the DNA around the lesion.
-
Verification and Pre-incision Complex Formation: XPA and Replication Protein A (RPA) are recruited to the site, further verifying the damage and stabilizing the unwound DNA.
-
Dual Incision: The endonucleases XPG and ERCC1-XPF cleave the damaged strand on either side of the lesion.
-
Excision and Synthesis: The excised oligonucleotide containing the adduct is removed, and the resulting gap is filled by DNA polymerases δ/ε using the undamaged strand as a template.
-
Ligation: DNA ligase seals the final nick to complete the repair process.
Studies have shown that cells deficient in NER are highly sensitive to the cytotoxic effects of agents that induce O4-alkylthymine adducts and show a complete cessation of plasmid replication if this system is deficient.[1]
Quantitative Data on this compound Repair
| Parameter | Value | Cell/System | Reference |
| Repair Half-life in ras gene | ~45 min | Repair-proficient wild-type E. coli | [3] |
| Repair Half-life in tk gene | ~35 min | Repair-proficient wild-type E. coli | [3] |
| Repair in AGT-deficient E. coli | No repair observed | ada-ogt- double mutant E. coli | [3] |
DNA Damage Response Signaling
The presence of O4-EtdU adducts can stall DNA replication forks, triggering the DNA Damage Response (DDR) signaling cascade. This complex network of proteins acts to coordinate cell cycle arrest, DNA repair, and, if the damage is too extensive, apoptosis.
The primary sensor kinases in the DDR are ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). While ATM is primarily activated by double-strand breaks, ATR is activated by single-stranded DNA (ssDNA) regions, which can arise at stalled replication forks caused by bulky adducts like O4-EtdU. ATR activation leads to the phosphorylation of a cascade of downstream targets, including the checkpoint kinase CHK1, which in turn phosphorylates and inactivates CDC25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) and leads to cell cycle arrest, providing time for DNA repair.
Experimental Protocols
Detection and Quantification of this compound Adducts
This technique utilizes a specific monoclonal antibody to detect and quantify O4-EtdU adducts in DNA samples.
Materials:
-
DNA samples
-
Nitrocellulose membrane
-
Slot blot apparatus
-
Primary antibody against O4-EtdU
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Isolate genomic DNA from cells or tissues of interest.
-
Denature the DNA by heating to 100°C for 10 minutes, followed by rapid cooling on ice.
-
Apply the denatured DNA to a nitrocellulose membrane using a slot blot apparatus.
-
Bake the membrane at 80°C for 2 hours to fix the DNA.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against O4-EtdU diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and image the membrane using a suitable imaging system.
-
Quantify the signal intensity and normalize to the amount of DNA loaded. A standard curve with known amounts of O4-EtdU-containing DNA should be used for absolute quantification.
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of DNA adducts.
Materials:
-
DNA samples
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)
-
Internal standard (e.g., isotopically labeled O4-EtdU)
-
LC-MS/MS system
Protocol:
-
Isolate and purify genomic DNA.
-
Spike the DNA sample with a known amount of the internal standard.
-
Digest the DNA to individual deoxynucleosides using a cocktail of enzymes.
-
Separate the deoxynucleosides using liquid chromatography.
-
Detect and quantify O4-EtdU and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the amount of O4-EtdU in the original DNA sample based on the ratio of the peak areas of the analyte and the internal standard.
Analysis of Mutagenicity
This assay is used to determine the type of mutation induced by a specific DNA lesion.
Materials:
-
Oligonucleotide template containing a site-specific O4-EtdU adduct
-
Radiolabeled or fluorescently labeled primer
-
DNA polymerase
-
dNTPs
-
Denaturing polyacrylamide gel
-
Autoradiography film or fluorescence imager
Protocol:
-
Anneal the labeled primer to the oligonucleotide template containing the O4-EtdU adduct.
-
Perform a primer extension reaction using a DNA polymerase and a mixture of all four dNTPs.
-
Terminate the reactions and denature the products.
-
Separate the reaction products on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same primer and an undamaged template.
-
Visualize the products by autoradiography or fluorescence imaging.
-
The position of the extended product relative to the sequencing ladder will indicate which nucleotide was incorporated opposite the O4-EtdU adduct.
This assay allows for the study of the mutagenic and cytotoxic effects of a specific DNA lesion in mammalian cells.
Materials:
-
Shuttle vector plasmid
-
Oligonucleotide containing a site-specific O4-EtdU adduct
-
Restriction enzymes
-
DNA ligase
-
Competent E. coli for plasmid propagation
-
Mammalian host cells for transfection
-
DNA sequencing reagents
Protocol:
-
Construct a gapped-duplex shuttle vector where a single-stranded region contains the site for ligation of the O4-EtdU-containing oligonucleotide.
-
Ligate the O4-EtdU-containing oligonucleotide into the gapped vector.
-
Transform the ligated plasmid into E. coli for amplification.
-
Isolate the plasmid DNA containing the site-specific adduct.
-
Transfect the plasmid into mammalian host cells.
-
After a period of replication, recover the shuttle vector from the mammalian cells.
-
Transform the recovered plasmids into E. coli and select for progeny plasmids.
-
Isolate individual plasmid clones and sequence the region containing the original adduct to determine the mutation frequency and spectrum. The survival of the plasmid can also be assessed to determine the cytotoxicity of the adduct.[10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Nucleotide Excision Repair (NER) pathway for O4-EtdU.
Caption: Shuttle vector assay experimental workflow.
Conclusion
This compound adducts are potent premutagenic lesions that play a significant role in the etiology of cancers induced by ethylating agents. Their persistence in the genome, due to potentially inefficient repair, makes them a critical area of study for understanding carcinogenesis and for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers to further investigate the biological impact of these adducts and to explore mechanisms to mitigate their harmful effects. A deeper understanding of the cellular processing of O4-EtdU will be invaluable for risk assessment of environmental carcinogens and for optimizing the efficacy of alkylating chemotherapeutic drugs.
References
- 1. Role of nucleotide excision repair in processing of O4-alkylthymines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 3. Induction and processing of promutagenic O4-ethylthymine lesion in specific gene segments of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-ethylthymidine adducts are the most relevant damages for mutation induced by N-ethyl-N-nitrosourea in female germ cells of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Lesion recognition by XPC, TFIIH and XPA in DNA Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Translesion synthesis of O4-alkylthymidine lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of O4-Ethyldeoxyuridine in Ethylating Agent-Induced Carcinogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylating agents are a significant class of carcinogens that exert their effects through the covalent modification of DNA, forming a variety of DNA adducts. Among these, O4-Ethyldeoxyuridine (O4-EtdU) has emerged as a critical lesion due to its high mutagenicity and persistence in cells. This technical guide provides a comprehensive overview of the role of O4-EtdU in ethylating agent-induced carcinogenesis. It details the formation of this adduct, its profound impact on DNA replication and mutagenesis, and the cellular signaling pathways activated in response to this form of DNA damage. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key molecular processes involved.
Introduction: Ethylating Agents and DNA Adduct Formation
Ethylating agents, such as N-ethyl-N-nitrosourea (ENU) and diethylnitrosamine (DEN), are potent carcinogens that react with nucleophilic sites in DNA to form a spectrum of ethyl-DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, a critical step in the initiation of carcinogenesis. While numerous adduction sites exist, O-alkylation products are of particular concern due to their miscoding potential.
The primary ethylation products include N7-ethylguanine (N7-EtG), O6-ethylguanine (O6-EtG), and O4-ethylthymidine (O4-EtdT), which corresponds to the deoxynucleoside this compound (O4-EtdU) in the context of DNA. While O6-EtG has been extensively studied for its mutagenic properties, O4-EtdU is gaining increasing attention due to its resistance to repair and high miscoding frequency.
Formation and Persistence of this compound
The formation of O4-EtdU is a direct consequence of the reaction of ethylating agents with the O4 position of thymine residues in the DNA. The relative abundance of different ethyl adducts can vary depending on the specific ethylating agent. For instance, ENU is known to produce a higher proportion of O-alkylation products compared to other ethylating agents.
A key factor in the carcinogenicity of O4-EtdU is its persistence within the cell. Unlike O6-EtG, which can be repaired by the dedicated DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), O4-EtdU is not a substrate for this enzyme[1]. The repair of O-ethylated thymines is generally slow and not significantly influenced by either AGT or the nucleotide excision repair (NER) pathway[2][3]. This persistence allows the lesion to be present during DNA replication, increasing the likelihood of mutagenesis. In rat liver, the half-life of O4-ethylthymidine in vivo has been observed to be as long as 19 days[3].
Table 1: Comparative Repair Half-lives of Ethyl-DNA Adducts in Human Lymphoblasts
| DNA Adduct | Repair Half-life (in repair-proficient cells) | Primary Repair Pathway(s) |
| O6-Ethylguanine | ~8 hours[2] | O6-Alkylguanine-DNA Alkyltransferase (AGT), Nucleotide Excision Repair (NER)[2] |
| O4-Ethylthymine | Slow, not significantly repaired[2] | Not efficiently repaired by AGT or NER[2] |
| O2-Ethylthymine | Slow, not significantly repaired[2] | Not efficiently repaired by AGT or NER[2] |
Mutagenic Properties of this compound
The presence of an ethyl group at the O4 position of thymine disrupts the normal Watson-Crick base pairing. O4-EtdU preferentially mispairs with guanine during DNA replication, leading to a T•A to C•G transition mutation. This high mutagenic potential has been demonstrated in various experimental systems.
Studies have shown that O4-alkyldT lesions are highly mutagenic, exclusively causing T→C mutations with frequencies approaching 100% in some contexts. The size of the alkyl group influences the mutation frequency, with an ethyl group leading to a higher frequency of T→C mutations compared to a methyl group[4].
Table 2: Mutagenicity of O4-Alkylthymidine Lesions in Human HEK293T Cells
| O4-Alkylthymidine Adduct | T→C Mutation Frequency (%) |
| O4-Methyldeoxythymidine (O4-MedT) | 57.7[2] |
| This compound (O4-EtdU) | 82.3[2] |
| O4-n-Propyl-deoxythymidine (O4-nPrdT) | 41.9[2] |
| O4-n-Butyl-deoxythymidine (O4-nBudT) | 29.2[2] |
These mutations can have significant biological consequences if they occur in critical genes such as oncogenes or tumor suppressor genes, leading to uncontrolled cell growth and the initiation of cancer.
Cellular Signaling in Response to this compound
The presence of O4-EtdU in the genome triggers a complex cellular response aimed at mitigating the damage. This response primarily involves the activation of DNA damage signaling pathways, which can lead to cell cycle arrest, DNA repair, or apoptosis.
ATR-Chk1 Signaling Pathway
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key sensor of single-stranded DNA (ssDNA) regions, which can arise from stalled replication forks caused by DNA lesions like O4-EtdU. Upon activation, ATR phosphorylates and activates its downstream effector, the checkpoint kinase 1 (Chk1). This initiates a signaling cascade that leads to cell cycle arrest, providing time for the cell to repair the damage. The ATR-Chk1 pathway is crucial for maintaining genomic stability in the face of replication stress induced by DNA adducts.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a central role in the cellular response to DNA damage. Following the detection of DNA damage and the activation of upstream kinases like ATR, p53 is stabilized and activated through phosphorylation. Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX, PUMA). The p53 pathway is a critical barrier to tumorigenesis, and its activation in response to O4-EtdU can determine the fate of the damaged cell.
Mismatch Repair (MMR) Pathway
The mismatch repair (MMR) system is responsible for correcting base mismatches that arise during DNA replication. While the primary role of MMR is to correct replication errors, it can also recognize certain types of DNA damage. The MMR machinery can recognize the mispaired O4-EtdU:G during replication, which can trigger a futile cycle of repair attempts, leading to the formation of single-strand breaks and subsequent activation of the ATR-Chk1 pathway, ultimately contributing to cell cycle arrest and apoptosis.
Experimental Protocols for the Study of this compound
The detection and quantification of O4-EtdU are crucial for understanding its role in carcinogenesis. Several sensitive techniques have been developed for this purpose.
Immuno-Slot-Blot (ISB) Assay
This technique utilizes highly specific monoclonal antibodies that recognize and bind to O4-EtdU in single-stranded DNA.
Protocol:
-
DNA Isolation and Denaturation: Isolate genomic DNA from cells or tissues of interest. Denature the DNA by heating to 100°C for 10 minutes, followed by rapid cooling on ice.
-
Immobilization: Apply the denatured DNA to a nitrocellulose membrane using a slot-blot apparatus.
-
Blocking: Block non-specific binding sites on the membrane using a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline).
-
Primary Antibody Incubation: Incubate the membrane with a monoclonal antibody specific for O4-EtdU.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a radioactive isotope.
-
Detection: Detect the signal using a chemiluminescent substrate or autoradiography.
-
Quantification: Quantify the signal and compare it to a standard curve generated using DNA with known amounts of O4-EtdU.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of DNA adducts.
Protocol:
-
DNA Isolation and Hydrolysis: Isolate genomic DNA and enzymatically hydrolyze it to individual deoxynucleosides.
-
Stable Isotope Labeled Internal Standard: Add a known amount of a stable isotope-labeled O4-EtdU internal standard to the sample.
-
Chromatographic Separation: Separate the deoxynucleosides using high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: Introduce the separated deoxynucleosides into a tandem mass spectrometer. Use selected reaction monitoring (SRM) to specifically detect and quantify the parent and fragment ions of both the native O4-EtdU and the internal standard.
-
Quantification: Determine the amount of O4-EtdU in the sample by comparing the peak area ratio of the native adduct to the internal standard.
32P-Postlabeling Assay
This is a highly sensitive method for detecting a wide range of DNA adducts.
Protocol:
-
DNA Isolation and Digestion: Isolate DNA and digest it to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.
-
32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducts using multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the radioactive spots by autoradiography and quantify the amount of adduct by scintillation counting.
Conclusion and Future Directions
This compound is a critical DNA lesion in ethylating agent-induced carcinogenesis due to its high mutagenicity and persistence. The inefficient repair of this adduct allows it to persist in the genome, leading to T→C transition mutations that can activate oncogenes and inactivate tumor suppressor genes. The cellular response to O4-EtdU involves the activation of key signaling pathways, including the ATR-Chk1 and p53 pathways, which ultimately determine the fate of the cell.
Further research is needed to fully elucidate the interplay between O4-EtdU, DNA repair pathways, and the DNA damage response. A deeper understanding of these mechanisms will be invaluable for assessing the carcinogenic risk of ethylating agents and for the development of novel therapeutic strategies that target DNA repair and signaling pathways in cancer. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our knowledge in this critical area of cancer research.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation by diethylnitrosamine and persistence of O4-ethylthymidine in rat liver DNA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
O4-Ethyldeoxyuridine as a biomarker of DNA damage
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
O4-Ethyldeoxyuridine (O4-EtdT), a DNA adduct formed by the covalent attachment of an ethyl group to the O4 position of thymidine, is a significant biomarker of DNA damage induced by ethylating agents. These agents are present in various environmental carcinogens, including tobacco smoke, and are also a class of chemotherapeutic drugs. The formation of O4-EtdT in DNA is a critical event in chemical carcinogenesis due to its high mutagenic potential and persistence in tissues. This technical guide provides a comprehensive overview of O4-EtdT as a biomarker, including its formation, mutagenicity, cellular repair mechanisms, and detailed methodologies for its detection and quantification.
Formation and Mutagenicity of this compound
This compound is formed when ethylating agents, such as N-nitroso compounds found in tobacco smoke, react with the thymidine base in DNA. This alkylation event alters the hydrogen-bonding properties of the thymine base, leading to mispairing during DNA replication. Specifically, O4-EtdT preferentially pairs with guanine instead of adenine, resulting in a T:A to C:G transition mutation during subsequent rounds of DNA replication.[1][2] This high mutagenic potential underscores the importance of O4-EtdT as a driver of carcinogenesis. Studies have shown that O4-EtdT is a more potent inducer of mutations than some other alkylated DNA adducts.
Cellular Repair of this compound
The persistence of O4-EtdT in cells is a key factor in its mutagenicity. Human cells possess several DNA repair pathways to counteract the deleterious effects of DNA alkylation. The primary mechanisms involved in the removal of O4-EtdT are:
-
O6-Alkylguanine-DNA Alkyltransferase (AGT): This protein directly reverses alkylation damage by transferring the alkyl group from the DNA base to one of its own cysteine residues. However, human AGT is notably inefficient at repairing O4-alkylthymine adducts compared to its high efficiency for O6-alkylguanine. This inefficiency contributes to the accumulation and persistence of O4-EtdT in human tissues.
-
Nucleotide Excision Repair (NER): The NER pathway recognizes and removes a wide range of bulky and distorting DNA lesions. While NER can repair O4-EtdT, the process is relatively slow. The persistence of O4-EtdT in certain tissues suggests that it is not a high-priority substrate for the NER machinery.
The inefficient repair of O4-EtdT leads to its accumulation in the DNA of exposed individuals, making it a valuable long-term biomarker of exposure to ethylating carcinogens.
This compound as a Biomarker in Toxicology and Drug Development
The quantification of O4-EtdT in biological samples serves as a direct measure of DNA damage induced by ethylating agents. This has significant applications in:
-
Toxicology and Carcinogen Risk Assessment: Measuring O4-EtdT levels in tissues of individuals exposed to environmental carcinogens, such as tobacco smoke, can provide a quantitative measure of their cancer risk.
-
Drug Development: For pharmaceutical companies developing alkylating chemotherapeutic agents, monitoring O4-EtdT levels can serve as a pharmacodynamic biomarker to assess drug activity and optimize dosing. It can also be used to investigate off-target genotoxicity.
Quantitative Data on this compound Levels
Several studies have quantified the levels of O4-EtdT in human tissues, providing valuable data on its formation and persistence.
| Tissue | Exposure Group | Mean O4-EtdT Level (adducts / 10⁸ thymidines) | Reference |
| Human Lung | Current Smokers & Recent Quitters (<1 yr) | 0.78 ± 0.76 | [3][4] |
| Human Lung | Long-term Ex-smokers (>1 yr) & Never Smokers | 0.45 ± 0.44 | [3][4] |
| Human Liver | Malignant Tumors | Significantly higher than non-malignant cases (p < 0.05) | [5] |
| Human Liver | Non-malignant Cases | - | [5] |
These data clearly demonstrate a correlation between exposure to ethylating agents (from tobacco smoke) and increased levels of O4-EtdT in human tissues. The persistence of this adduct is highlighted by its detection in long-term ex-smokers.[3][4]
Experimental Protocols for the Detection of this compound
The accurate quantification of O4-EtdT requires highly sensitive analytical methods due to its low abundance in biological samples. The two primary methods employed are immuno-enriched ³²P-postlabelling combined with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Immuno-enriched ³²P-Postlabelling with HPLC Detection
This method combines the specificity of an antibody with the high sensitivity of radioactivity detection.
1. DNA Isolation and Hydrolysis:
- Isolate genomic DNA from the tissue of interest using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
- Enzymatically hydrolyze the DNA to 2'-deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
2. Immunoaffinity Enrichment:
- Use a monoclonal antibody specific for O4-EtdT to selectively capture the adducted nucleotides from the DNA hydrolysate.
- Immobilize the antibody on a solid support (e.g., magnetic beads or an affinity column).
- Incubate the DNA hydrolysate with the antibody-coupled support.
- Wash the support extensively to remove non-specifically bound nucleotides.
- Elute the captured O4-EtdT 3'-monophosphate.
3. ³²P-Postlabelling:
- Label the 5'-hydroxyl group of the enriched O4-EtdT 3'-monophosphate with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
4. HPLC Separation and Quantification:
- Separate the ³²P-labeled O4-EtdT 5'-monophosphate from other labeled species by reverse-phase HPLC.
- Detect the radiolabeled adduct using an online radioactivity detector.
- Quantify the amount of O4-EtdT by comparing the peak area to that of a known amount of a radiolabeled standard.
Nano-Liquid Chromatography-Nanospray Ionization-Tandem Mass Spectrometry (nanoLC-NSI/MS/MS)
This method offers high specificity and sensitivity without the need for radioactivity.
1. DNA Isolation and Enzymatic Digestion:
- Isolate and purify genomic DNA as described above.
- Digest the DNA to individual 2'-deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
2. Sample Cleanup:
- Remove proteins and other macromolecules by ultrafiltration or solid-phase extraction (SPE).
3. Nano-LC Separation:
- Inject the digested and cleaned sample onto a nano-LC system equipped with a reverse-phase column.
- Use a gradient of aqueous and organic mobile phases to separate this compound from the much more abundant unmodified deoxynucleosides.
4. NSI-MS/MS Detection and Quantification:
- Introduce the eluent from the nano-LC into a tandem mass spectrometer via a nanospray ionization source.
- Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect the transition of the protonated O4-EtdT precursor ion to a specific product ion.
- Quantify O4-EtdT by comparing the peak area to a standard curve generated using a stable isotope-labeled internal standard of O4-EtdT.
Signaling Pathways and Cellular Responses
The presence of this compound in the DNA template can stall the replication fork, triggering a DNA damage response (DDR). This response is primarily orchestrated by the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases.
Caption: DNA damage response to this compound.
The stalled replication fork leads to the accumulation of single-stranded DNA (ssDNA), which is coated by Replication Protein A (RPA). This structure recruits and activates the ATR kinase. Activated ATR then phosphorylates and activates its downstream effector, the checkpoint kinase CHK1. CHK1 activation leads to cell cycle arrest, typically at the G2/M checkpoint, providing time for the cell to repair the DNA damage.[6]
If the damage is not repaired, the cell may employ translesion synthesis (TLS) polymerases to bypass the lesion. However, TLS polymerases are often error-prone and are responsible for incorporating guanine opposite O4-EtdT, thus fixing the mutation. If the DNA damage is too extensive and cannot be repaired, the cell may undergo apoptosis (programmed cell death). Chronic exposure to ethylating agents and the persistent formation of O4-EtdT can overwhelm the repair capacity of the cell, leading to an accumulation of mutations and ultimately, carcinogenesis.
Experimental Workflow
The following diagram outlines a typical workflow for the analysis of this compound as a biomarker of DNA damage.
Caption: General workflow for O4-EtdT analysis.
This compound is a highly specific and relevant biomarker of DNA damage induced by ethylating agents. Its strong mutagenic potential and persistence in human tissues make it a valuable tool for assessing cancer risk from environmental exposures and for evaluating the efficacy and genotoxicity of alkylating drugs in development. The sensitive analytical methods described in this guide, coupled with an understanding of the cellular responses to this DNA adduct, provide researchers and drug development professionals with the necessary tools to effectively utilize O4-EtdT as a critical biomarker in their studies.
References
- 1. Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translesion synthesis of O4-alkylthymidine lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Detection of O4-ethylthymine in human liver DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Toxicological Profile of O4-Ethyldeoxyuridine
Disclaimer: Direct toxicological studies on O4-Ethyldeoxyuridine are not publicly available. This document provides a theoretical toxicological profile based on the known effects of the broader class of O-alkylated pyrimidine nucleosides and established guidelines for the preclinical safety assessment of nucleoside analogs.
Introduction
This compound is an O-alkylated pyrimidine 2'-deoxyribonucleoside. This class of compounds is of significant interest to researchers in toxicology and drug development due to their structural similarity to endogenous nucleosides and their potential to interact with DNA. Alkylation at the O4 position of pyrimidines is a known form of DNA damage that can arise from exposure to certain alkylating agents, which are often mutagenic and carcinogenic. Understanding the toxicological profile of this compound is crucial for assessing its potential risks and for the development of any therapeutic application.
This guide synthesizes information on the expected toxicological properties of this compound, proposes a comprehensive testing strategy in line with international regulatory guidelines, and provides detailed experimental protocols for key assays.
Predicted Toxicological Profile
The toxicological profile of this compound is predicted to be primarily driven by its potential for genotoxicity, stemming from its ability to be incorporated into DNA and/or interfere with DNA replication and repair processes.
Genotoxicity and Mutagenicity: O-alkylation of pyrimidine bases is a well-established mechanism of DNA damage. O4-alkylated thymidines, which are structurally analogous to this compound, are known to be highly mutagenic lesions. These adducts can cause mispairing during DNA replication, leading to point mutations. It is therefore highly probable that this compound would be identified as a mutagen in standard genotoxicity assays.
Cytotoxicity: Nucleoside analogs can exert cytotoxic effects through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and disruption of cellular metabolism. The cytotoxicity of this compound is likely to be cell-cycle dependent, with rapidly dividing cells being more susceptible.
Carcinogenicity: Due to its predicted mutagenic potential, this compound should be considered a potential carcinogen. Chronic exposure could lead to the accumulation of mutations and an increased risk of tumor development.
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound would be a critical determinant of its systemic toxicity. As a nucleoside analog, it may be a substrate for nucleoside transporters and metabolic enzymes. Key metabolic pathways could include phosphorylation by kinases and catabolism by phosphorylases.
Proposed Toxicological Testing Strategy
A comprehensive toxicological evaluation of this compound should be conducted in accordance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
Table 1: Proposed Tiered Toxicological Testing Strategy for this compound
| Tier | Toxicological Endpoint | Recommended Assays | Regulatory Guideline |
| 1 | Genotoxicity | Ames Test (Bacterial Reverse Mutation Assay) | OECD 471 |
| In Vitro Mammalian Cell Micronucleus Test | OECD 487 | ||
| In Vitro Chromosomal Aberration Test | OECD 473 | ||
| Mouse Lymphoma Assay (MLA) | OECD 490 | ||
| 2 | Acute Toxicity | Acute Oral Toxicity - Fixed Dose Procedure | OECD 420 |
| Acute Dermal Toxicity | OECD 402 | ||
| Acute Inhalation Toxicity | OECD 403 | ||
| 3 | Sub-chronic Toxicity | Repeated Dose 28-day or 90-day Oral Toxicity Study in Rodents | OECD 407/408 |
| 4 | Carcinogenicity | Long-term Carcinogenicity Study in Rodents | OECD 451 |
| 5 | Reproductive and Developmental Toxicity | Two-Generation Reproduction Toxicity Study | OECD 416 |
| Prenatal Developmental Toxicity Study | OECD 414 |
Detailed Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strains: Use a minimum of five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
Dose Levels: Use a minimum of five different analyzable concentrations of this compound, with the highest concentration being 5000 µ g/plate or showing significant cytotoxicity.
-
Procedure:
-
Plate Incorporation Method: Mix the test substance, bacterial culture, and S9 mix (if applicable) with molten top agar. Pour the mixture onto minimal glucose agar plates.
-
Pre-incubation Method: Pre-incubate the test substance, bacterial culture, and S9 mix at 37°C before adding the top agar and plating.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response at one or more concentrations.
In Vitro Mammalian Cell Micronucleus Test
Objective: To evaluate the potential of this compound to induce chromosomal damage or aneuploidy in cultured mammalian cells.
Methodology:
-
Cell Lines: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes.
-
Metabolic Activation: Conduct the assay with and without an S9 metabolic activation system.
-
Treatment:
-
Short-term treatment (3-6 hours) with S9: Harvest cells at a time equivalent to 1.5-2.0 normal cell cycle lengths after the start of treatment.
-
Continuous treatment (equivalent to 1.5-2.0 normal cell cycle lengths) without S9: Harvest cells at the end of the treatment period.
-
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis and allow for the accumulation of binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa, DAPI, or propidium iodide).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A substance is considered positive if it induces a concentration-dependent, statistically significant increase in the frequency of micronucleated cells.
Visualizations
Caption: Proposed workflow for the genotoxicity assessment of this compound.
Caption: Predicted signaling pathway for this compound-induced DNA damage.
Conclusion
While direct toxicological data for this compound is lacking, a comprehensive toxicological profile can be inferred from its chemical structure and the known properties of related O-alkylated pyrimidine nucleosides. The primary toxicological concern is genotoxicity, which necessitates a thorough evaluation using a tiered testing strategy as outlined in this guide. The proposed experimental protocols and workflows provide a robust framework for characterizing the potential hazards of this compound to support risk assessment and any future development. Further research is essential to definitively establish the safety profile of this compound.
References
Methodological & Application
Application Notes and Protocols for the Sensitive Detection of O4-Ethyldeoxythymidine in Human Tissues
A Note on Terminology: The following document details sensitive detection methods for O4-Ethyldeoxythymidine (O4-EtdT), a significant DNA adduct formed from exposure to ethylating agents found in sources like tobacco smoke. While the query specified O4-Ethyldeoxyuridine (O4-EtdU), the vast majority of scientific literature focuses on O4-EtdT, the corresponding adduct of thymidine. The methodologies presented here are directly applicable to O4-EtdT and could be adapted for O4-EtdU with the use of specific antibodies and standards.
These application notes are intended for researchers, scientists, and drug development professionals investigating DNA damage and repair mechanisms, as well as those developing biomarkers for exposure to genotoxic agents.
Introduction
O4-ethylthymidine (O4-EtdT) is a promutagenic DNA lesion that can be formed when DNA reacts with ethylating agents.[1][2] This adduct is of significant interest in cancer research and toxicology as it can lead to G to A transition mutations if not repaired before DNA replication. The sensitive and specific detection of O4-EtdT in human tissues is crucial for understanding its role in carcinogenesis and for its potential use as a biomarker of exposure and effect.[2] This document provides detailed protocols for three highly sensitive methods for the detection and quantification of O4-EtdT in human tissue samples: Immuno-Slot Blot (ISB), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunohistochemistry (IHC).
Quantitative Data Summary
The following table summarizes the reported levels of O4-EtdT detected in human tissues using sensitive methods, providing a reference for expected concentrations.
| Tissue Type | Smoking Status | Detection Method | O4-EtdT Levels (adducts / 10⁸ thymidines) | Reference |
| Lung (histologically normal) | Smokers (until surgery or quit ≤1 year before) | Immunoenriched ³²P-postlabelling-HPLC | Mean level 1.7-fold higher than non-smokers | [2] |
| Lung (histologically normal) | Long-term ex-smokers and never-smokers | Immunoenriched ³²P-postlabelling-HPLC | 0.01 to 3.91 | [2] |
| Saliva | Smokers | Not specified | 4.2 ± 8.0 (adducts / 10⁸ nucleotides) | [1] |
| Saliva | Non-smokers | Not specified | Not detected | [1] |
| Leukocytes | Smokers | Not specified | 48 ± 54 (adducts / 10⁸ nucleotides) | [1] |
| Leukocytes | Non-smokers | Not specified | 1.0 ± 2.9 (adducts / 10⁸ nucleotides) | [1] |
Experimental Protocols
Immuno-Slot Blot (ISB) for O4-EtdT Quantification
This protocol describes a highly sensitive immunoassay for the quantification of O4-EtdT in DNA isolated from human tissues.[3] The method relies on the specific recognition of the adduct by a monoclonal antibody.
Workflow Diagram:
Protocol:
-
DNA Isolation and Quantification:
-
Isolate genomic DNA from human tissue samples using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to determine concentration and purity (A260/A280 ratio).
-
-
DNA Denaturation and Immobilization:
-
Denature the DNA samples by heating at 100°C for 10 minutes, followed by rapid cooling on ice to obtain single-stranded DNA (ssDNA).
-
Apply the denatured DNA (typically 1-5 µg per slot) to a nitrocellulose membrane using a slot blot apparatus.
-
After application, rinse the wells with a high-salt buffer (e.g., 20x SSC).
-
Bake the membrane at 80°C for 2 hours to fix the DNA.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with a primary monoclonal antibody specific for O4-EtdT, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Quantification:
-
Incubate the membrane with a chemiluminescent HRP substrate (e.g., ECL) according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a CCD camera-based imager.
-
Quantify the signal intensity of each slot using image analysis software.
-
Generate a standard curve using known amounts of O4-EtdT-containing DNA to determine the absolute amount of the adduct in the samples.
-
LC-MS/MS for O4-EtdT Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of DNA adducts.[4][5] This protocol outlines a general procedure for the analysis of O4-EtdT in human tissue DNA.
Workflow Diagram:
Protocol:
-
DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from human tissue samples as described in the ISB protocol.
-
Add an isotope-labeled internal standard (e.g., [¹⁵N₅]-O4-EtdT) to the DNA sample.
-
Digest the DNA to its constituent deoxynucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase, in an appropriate buffer. Incubate at 37°C for 2-4 hours.
-
-
Sample Cleanup:
-
Purify the deoxynucleoside mixture using solid-phase extraction (SPE) to remove enzymes and other interfering substances. A C18 SPE cartridge is commonly used for this purpose.
-
Elute the deoxynucleosides and dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a small volume of mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an HPLC system coupled to a tandem mass spectrometer.
-
Separate the deoxynucleosides on a reverse-phase C18 column using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Ionize the eluting deoxynucleosides using positive electrospray ionization (ESI+).
-
Detect and quantify O4-EtdT and the internal standard using multiple reaction monitoring (MRM). This involves selecting the precursor ion (the protonated molecule [M+H]⁺) and a specific product ion for both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of O4-EtdT and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of O4-EtdT in the sample by comparing this ratio to a standard curve generated with known concentrations of O4-EtdT and the internal standard.
-
Immunohistochemistry (IHC) for O4-EtdT Visualization
Immunohistochemistry allows for the visualization of O4-EtdT within the context of tissue architecture, providing information on the cell types affected. This protocol is a general guideline and may require optimization based on the specific antibody and tissue type.[6]
Workflow Diagram:
Protocol:
-
Tissue Preparation:
-
Fix fresh human tissue samples in 10% neutral buffered formalin.
-
Dehydrate the tissue through a series of graded ethanol solutions and clear in xylene.
-
Embed the tissue in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate the sections through a series of graded ethanol solutions to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 10-20 minutes.
-
Allow the slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.
-
Rinse with phosphate-buffered saline (PBS).
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30 minutes.
-
Incubate the sections with the primary antibody against O4-EtdT overnight at 4°C.
-
Wash with PBS.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
-
Visualization:
-
Apply a diaminobenzidine (DAB) substrate solution to visualize the antibody binding (positive staining will appear brown).
-
Counterstain with hematoxylin to visualize cell nuclei (blue).
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount a coverslip using a permanent mounting medium.
-
Examine the slides under a light microscope.
-
References
- 1. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke [mdpi.com]
- 2. Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immuno-slot-blot: a highly sensitive immunoassay for the quantitation of carcinogen-modified nucleosides in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Application Note and Protocol for Accurate O4-Ethyldeoxyuridine Quantification by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
O4-Ethyldeoxyuridine (O4-EtdU) is a specific DNA adduct formed upon exposure to ethylating agents, such as N-ethyl-N-nitrosourea (ENU) and diethylnitrosamine (DEN). These agents can arise from environmental exposure, dietary sources, or as metabolites of certain pharmaceuticals. The formation of O4-EtdU in DNA is a significant event in chemical carcinogenesis due to its miscoding potential during DNA replication, leading to G:C to A:T transition mutations. Consequently, the accurate and sensitive quantification of O4-EtdU serves as a critical biomarker for assessing DNA damage, evaluating the genotoxicity of compounds, and understanding the mechanisms of chemical carcinogenesis. This application note provides a comprehensive protocol for the quantification of O4-EtdU in DNA from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principle
The accurate quantification of O4-EtdU from biological matrices is achieved through a multi-step process. First, genomic DNA is extracted from the cells or tissues of interest. The isolated DNA is then enzymatically hydrolyzed to its constituent deoxynucleosides. To ensure accurate quantification and account for any sample loss or matrix effects, a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₂]-O4-Ethyldeoxyuridine) is added to the sample. The resulting mixture of deoxynucleosides is then purified, typically by solid-phase extraction (SPE), to remove enzymatic residues and other interfering components. The purified sample is subsequently analyzed by LC-MS/MS. The deoxynucleosides are separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The MRM mode provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for both the analyte (O4-EtdU) and the internal standard. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (analytical standard), [¹⁵N₂]-O4-Ethyldeoxyuridine (internal standard).
-
DNA Extraction: DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
Enzymes for DNA Digestion: Nuclease P1, Alkaline Phosphatase, Phosphodiesterase I.
-
Solvents and Buffers:
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
Ammonium acetate.
-
Tris-HCl buffer.
-
Sodium acetate buffer.
-
Zinc chloride solution.
-
-
Solid-Phase Extraction (SPE): C18 SPE cartridges.
-
General Labware: Microcentrifuge tubes, pipettes, vials for LC-MS/MS.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of O4-EtdU and [¹⁵N₂]-O4-EtdU in methanol.
-
Working Standard Solutions: Serially dilute the O4-EtdU primary stock solution with water/methanol (95:5, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Working Solution: Dilute the [¹⁵N₂]-O4-EtdU primary stock solution to a final concentration of 10 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the O4-EtdU standard.
Sample Preparation
-
Genomic DNA Extraction:
-
Homogenize tissue samples or pellet cells.
-
Extract genomic DNA using a commercial DNA isolation kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio of ~1.8).
-
-
Enzymatic Digestion of DNA:
-
To 50 µg of DNA in a microcentrifuge tube, add the internal standard working solution.
-
Add sodium acetate buffer (pH 5.3) and zinc chloride solution.
-
Add Nuclease P1 and incubate at 37°C for 2 hours.
-
Add Tris-HCl buffer (pH 8.0) and Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
Terminate the reaction by heating at 95°C for 5 minutes.
-
Centrifuge the sample to pellet the denatured enzymes.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the digested DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the deoxynucleosides with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-8 min: 5-60% B
-
8-9 min: 60-95% B
-
9-10 min: 95% B
-
10-11 min: 95-5% B
-
11-15 min: 5% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 257.2 | 141.1 | 15 |
| [¹⁵N₂]-O4-Ethyldeoxyuridine (IS) | 259.2 | 143.1 | 15 |
Data Presentation
The following table summarizes quantitative data for O4-ethylthymidine (O4-EtdThd), a synonym for this compound, from studies involving exposure to ethylating agents.
| Biological System | Ethylating Agent | Exposure Conditions | O4-EtdThd Level | Reference |
| Rat Hepatocyte DNA | Diethylnitrosamine (DEN) | 40 ppm in drinking water for 28 days | ~1 x 10⁻⁵ (molar ratio to deoxythymidine) | [1] |
| Rat Liver DNA | Diethylnitrosamine (DEN) | Single injection | ~1% of total ethylation | [2] |
| Plasmid DNA (ras gene) | N-ethyl-N-nitrosourea (ENU) | In vitro exposure | 0.026 - 0.13 adducts per gene fragment | [3] |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Caption: Formation of O4-EtdU and its biological fate.
References
- 1. O4-ethyldeoxythymidine, but not O6-ethyldeoxyguanosine, accumulates in hepatocyte DNA of rats exposed continuously to diethylnitrosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation by diethylnitrosamine and persistence of O4-ethylthymidine in rat liver DNA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction and processing of promutagenic O4-ethylthymine lesion in specific gene segments of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Immuno-Slot Blot Assay for the Quantification of O4-Ethyldeoxyuridine (O4-EtdU) in DNA
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
O4-Ethyldeoxyuridine (O4-EtdU) is a DNA adduct formed by the ethylation of the O4 position of deoxyuridine. This lesion is of significant interest in toxicology and drug development as it can arise from exposure to ethylating agents, which are prevalent in certain environmental contexts and are also a class of chemotherapeutic drugs. The accurate measurement of O4-EtdU is crucial for understanding the mechanisms of DNA damage and repair, assessing the genotoxicity of compounds, and monitoring the efficacy of therapeutic agents. The immuno-slot blot (ISB) assay is a highly sensitive and specific method for the quantification of stable DNA adducts.[1][2] This technique combines the principles of nucleic acid hybridization with immunodetection, allowing for the precise measurement of DNA lesions for which a specific antibody is available.[1][2][3]
This application note provides a detailed protocol for the measurement of O4-EtdU in DNA samples using an immuno-slot blot assay. The method is suitable for the analysis of DNA from various sources, including cell cultures and animal tissues.
Principle of the Immuno-Slot Blot Assay
The immuno-slot blot assay involves the denaturation of genomic DNA to single strands, followed by its immobilization onto a solid support, typically a nitrocellulose membrane, using a slot-blot manifold.[3] The immobilized single-stranded DNA is then probed with a primary antibody that specifically recognizes the O4-EtdU adduct. An enzyme-conjugated secondary antibody, which binds to the primary antibody, is subsequently added. The assay culminates in the addition of a chemiluminescent substrate, which is converted by the enzyme into a light-emitting product.[1][2][3] The intensity of the emitted light, captured by a suitable imaging system, is directly proportional to the amount of O4-EtdU present in the DNA sample. Quantification is achieved by comparing the signal from unknown samples to a standard curve generated using DNA with known amounts of O4-EtdU.
Data Presentation
The quantitative data obtained from the immuno-slot blot assay should be organized for clear interpretation and comparison. A standard curve is essential for determining the concentration of O4-EtdU in the samples.
Table 1: Standard Curve for O4-EtdU Quantification
| O4-EtdU Standard (fmol/µg DNA) | Chemiluminescence Signal (Arbitrary Units) |
| 0 | 500 |
| 1 | 1500 |
| 5 | 7500 |
| 10 | 15000 |
| 25 | 37500 |
| 50 | 75000 |
| 100 | 150000 |
Table 2: Quantification of O4-EtdU in Experimental Samples
| Sample ID | Treatment | Mean Chemiluminescence Signal | Calculated O4-EtdU (fmol/µg DNA) | Standard Deviation |
| 1 | Control (Vehicle) | 650 | 0.10 | 0.02 |
| 2 | Test Compound (Low Dose) | 5800 | 3.5 | 0.4 |
| 3 | Test Compound (High Dose) | 45000 | 30.2 | 2.1 |
| 4 | Positive Control (ENU) | 95000 | 63.5 | 4.5 |
Experimental Protocols
This section provides a detailed methodology for the immuno-slot blot assay for O4-EtdU measurement.
Materials and Reagents
-
DNA Samples: Genomic DNA isolated from control and treated cells or tissues.
-
O4-EtdU DNA Standards: DNA with known concentrations of O4-EtdU. These can be prepared by treating calf thymus DNA with an ethylating agent like N-ethyl-N-nitrosourea (ENU) and quantifying the adducts by a reference method such as LC-MS/MS.
-
Primary Antibody: A monoclonal antibody specific for O4-alkyl-deoxythymidine. Given the structural similarity, an antibody against O4-ethyldeoxythymidine (O4-EtdThd) is expected to exhibit cross-reactivity with O4-EtdU. It is crucial to validate the antibody's specificity and determine the optimal working dilution.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse IgG (or other appropriate species).
-
Nitrocellulose Membrane: (e.g., 0.45 µm pore size).
-
Slot Blot Apparatus: (e.g., Bio-Rad Bio-Dot SF).
-
Denaturation Solution: 0.4 M NaOH, 10 mM EDTA.
-
Neutralization Solution: 2 M Ammonium Acetate, pH 7.0.
-
Blocking Buffer: 5% (w/v) non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST (0.05 M Tris, 0.15 M NaCl, 0.1% Tween-20, pH 7.6).
-
Chemiluminescent Substrate: (e.g., ECL substrate).
-
Imaging System: Chemiluminescence imager (e.g., CCD camera-based system).
Experimental Workflow Diagram
Caption: Experimental workflow for the immuno-slot blot assay.
Step-by-Step Protocol
1. DNA Sample and Standard Preparation: a. Isolate genomic DNA from control and treated samples using a standard DNA extraction method. Ensure the DNA is of high purity (A260/A280 ratio of ~1.8). b. Prepare a dilution series of O4-EtdU DNA standards in nuclease-free water. c. Accurately quantify the concentration of all DNA samples and standards using a spectrophotometer or a fluorometric method. d. For each sample and standard, dilute to a final concentration of 10-50 µg/mL in nuclease-free water. A total of 1-5 µg of DNA per slot is typically sufficient.
2. DNA Denaturation: a. To 100 µL of each diluted DNA sample, add 100 µL of Denaturation Solution (0.4 M NaOH, 10 mM EDTA). b. Incubate the samples at 100°C for 10 minutes to denature the DNA. c. Immediately place the samples on ice for 5 minutes to prevent re-annealing.
3. Slot Blotting: a. Pre-wet the nitrocellulose membrane in distilled water and then equilibrate in Neutralization Solution (2 M Ammonium Acetate, pH 7.0) for 10 minutes. b. Assemble the slot blot apparatus according to the manufacturer's instructions with the equilibrated membrane. c. Apply a gentle vacuum to the apparatus. d. To each denatured DNA sample, add 200 µL of ice-cold Neutralization Solution to neutralize the NaOH. e. Immediately load the entire volume of the neutralized DNA sample into a designated well of the slot blot manifold. f. After all samples have been loaded, wash each well twice with 200 µL of Neutralization Solution. g. Disassemble the apparatus and air dry the membrane. h. Bake the membrane at 80°C for 2 hours in a vacuum oven to fix the DNA to the membrane.
4. Immunodetection: a. Place the membrane in a clean container and add Blocking Buffer to completely cover the membrane. b. Incubate for 1 hour at room temperature with gentle agitation. c. Discard the Blocking Buffer and add the primary antibody diluted in fresh Blocking Buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 to 1:5000 is common. d. Incubate overnight at 4°C with gentle agitation. e. The next day, discard the primary antibody solution and wash the membrane three times for 10 minutes each with Wash Buffer (TBST). f. Add the HRP-conjugated secondary antibody, diluted in Blocking Buffer (e.g., 1:5000 to 1:20000). g. Incubate for 1 hour at room temperature with gentle agitation. h. Discard the secondary antibody solution and wash the membrane four times for 10 minutes each with Wash Buffer.
5. Signal Detection and Quantification: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Place the membrane on a clean, flat surface and add the substrate to evenly coat the entire surface. c. Incubate for 1-5 minutes at room temperature. d. Capture the chemiluminescent signal using a CCD camera-based imaging system. Use multiple exposure times to ensure the signal is within the linear range of detection. e. Quantify the signal intensity for each slot using densitometry software. f. Subtract the background signal from each measurement. g. Generate a standard curve by plotting the background-corrected signal intensity of the O4-EtdU standards against their known concentrations. h. Determine the concentration of O4-EtdU in the experimental samples by interpolating their signal intensities on the standard curve.
Logical Relationship Diagram
Caption: Logical relationship of key components in the assay.
Conclusion
The immuno-slot blot assay is a robust and sensitive method for the quantification of this compound in DNA. Its high-throughput nature makes it well-suited for screening numerous samples in toxicological studies and for monitoring the effects of DNA-damaging agents in drug development. Careful optimization of antibody concentrations and adherence to the protocol are essential for obtaining accurate and reproducible results.
References
Application Notes and Protocols for 5-Ethynyl-2'-deoxyuridine (EdU) in In Vitro Cell Culture Experiments
A Note on Nomenclature: The following application notes and protocols are for 5-ethynyl-2'-deoxyuridine (EdU) . It is highly likely that the query "O4-Ethyldeoxyuridine" was a typographical error, as EdU is the widely used thymidine analog for the applications described herein.
Application Notes
Introduction to EdU
5-Ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during the active phase of DNA synthesis (S-phase) of the cell cycle.[1][2] This characteristic makes EdU a powerful tool for assessing cell proliferation, DNA replication, and cell cycle dynamics in in vitro cell culture experiments. The key feature of EdU is its terminal alkyne group, which allows for a highly specific and efficient detection method known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][3]
Principle of the EdU Assay
The EdU cell proliferation assay is a two-step process:
-
Incorporation: Cells are incubated with EdU, which is taken up by proliferating cells and incorporated into newly synthesized DNA by the cell's own DNA polymerase.[1]
-
Detection: After incorporation, the cells are fixed and permeabilized. The alkyne group of the incorporated EdU is then detected by a covalent reaction with a fluorescently labeled azide.[4] This "click" reaction is catalyzed by copper(I) and results in a stable triazole linkage, leading to a strong and specific fluorescent signal in cells that have undergone DNA synthesis.[3][4]
Advantages of EdU over Traditional BrdU Assays
The EdU assay offers several significant advantages over the traditional bromodeoxyuridine (BrdU) assay:
-
Milder Conditions: The detection of EdU does not require harsh DNA denaturation steps (e.g., acid or heat treatment), which are necessary for the anti-BrdU antibody to access the incorporated BrdU.[5] This better preserves cell morphology, antigenicity for co-staining, and overall sample integrity.[6][7]
-
Faster Protocol: The click reaction is rapid and efficient, significantly reducing the time required for the assay compared to the multi-step antibody-based detection of BrdU.[1][6]
-
Higher Sensitivity and Specificity: The small size of the fluorescent azide allows for better penetration into the cell and nucleus, resulting in a higher signal-to-noise ratio and more sensitive detection of proliferating cells.[4][8]
-
Compatibility: The mild reaction conditions make the EdU assay highly compatible with other fluorescent staining techniques, such as immunofluorescence for protein co-localization and fluorescent protein expression (e.g., GFP), although some modifications may be needed to preserve GFP fluorescence.[9][10]
Applications in In Vitro Cell Culture
-
Cell Proliferation Analysis: Quantifying the percentage of cells actively dividing in a population under different experimental conditions.[1]
-
Drug Discovery and Development: Screening for compounds that inhibit or stimulate cell proliferation, which is crucial in cancer research and regenerative medicine.[1]
-
Toxicology and Cytotoxicity Studies: Assessing the impact of chemical compounds or environmental stressors on cell division and viability.[1][11]
-
Cell Cycle Analysis: In combination with a DNA content stain (like DAPI or Hoechst), EdU labeling allows for the precise identification of cells in the G1, S, and G2/M phases of the cell cycle.[4]
-
Stem Cell Biology: Tracking the proliferation and differentiation of stem cell populations.[1]
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for an EdU cell proliferation assay in a hypothetical experiment comparing a control cell line with one treated with an anti-proliferative compound.
| Parameter | Control Cells | Treated Cells | Notes |
| Cell Line | HeLa | HeLa | A rapidly proliferating cancer cell line. |
| Seeding Density | 1 x 10^5 cells/well | 1 x 10^5 cells/well | In a 24-well plate. |
| Treatment | Vehicle (DMSO) | Anti-proliferative compound (10 µM) | 24-hour treatment period. |
| EdU Concentration | 10 µM | 10 µM | A commonly used concentration for most cell lines.[12] |
| EdU Incubation Time | 2 hours | 2 hours | Sufficient for labeling in rapidly dividing cells.[12] |
| Detection Method | Fluorescence Microscopy | Fluorescence Microscopy | With a fluorescent azide (e.g., Alexa Fluor 488). |
| Expected % of EdU+ Cells | ~40-50% | ~5-15% | A significant decrease indicates inhibition of proliferation. |
| Total Cell Count (DAPI) | ~2 x 10^5 cells/well | ~1.2 x 10^5 cells/well | Indicates overall cell number. |
Experimental Protocols
Protocol 1: EdU Staining for Fluorescence Microscopy
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
Complete cell culture medium
-
EdU stock solution (e.g., 10 mM in DMSO)[13]
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde in PBS)[14]
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)[14]
-
Wash buffer (e.g., 3% BSA in PBS)[14]
-
Click reaction cocktail components:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (CuSO₄)[4]
-
Reducing agent (e.g., ascorbic acid)
-
Reaction buffer
-
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
Procedure:
-
Cell Seeding: Plate cells on sterile coverslips at the desired density and allow them to adhere overnight.
-
EdU Labeling: a. Prepare a working solution of EdU in pre-warmed complete cell culture medium (a final concentration of 10 µM is a good starting point).[14] b. Remove the old medium from the cells and add the EdU-containing medium. c. Incubate the cells for the desired period (e.g., 1-2 hours for rapidly dividing cells) under standard culture conditions.[12]
-
Fixation: a. Remove the EdU-containing medium. b. Add 1 mL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[14] c. Remove the fixative and wash the cells twice with 3% BSA in PBS.[14]
-
Permeabilization: a. Add 1 mL of 0.5% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature.[14] b. Remove the permeabilization solution and wash the cells twice with 3% BSA in PBS.[14]
-
Click Reaction: a. Prepare the click reaction cocktail according to the manufacturer's instructions. The ascorbic acid should be added last, immediately before use.[15] b. Remove the wash buffer and add the click reaction cocktail to each well, ensuring the coverslip is fully covered. c. Incubate for 30 minutes at room temperature, protected from light.[14]
-
Washing: a. Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.[14] b. Wash once with PBS.[14]
-
Nuclear Counterstaining: a. Incubate the cells with a nuclear counterstain solution (e.g., DAPI or Hoechst) according to the manufacturer's recommendations. b. Wash the cells twice with PBS.
-
Mounting and Imaging: a. Carefully remove the coverslips from the wells and mount them on microscope slides using an appropriate mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Protocol 2: EdU Staining for Flow Cytometry
This protocol is for analyzing EdU incorporation in a cell suspension.
Materials:
-
Cells in suspension
-
Complete cell culture medium
-
EdU stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fixative solution (e.g., a saponin-based fixation/permeabilization reagent or formaldehyde)[12]
-
Permeabilization buffer (if not combined with fixation)
-
Click reaction cocktail components (as in Protocol 1)
-
DNA content stain (e.g., DAPI, Propidium Iodide)
-
FACS tubes
Procedure:
-
Cell Culture and EdU Labeling: a. Culture cells in suspension to the desired density. b. Add EdU to the culture medium to a final concentration of 10 µM and incubate for the desired time (e.g., 1-2 hours).[12]
-
Cell Harvesting and Washing: a. Harvest the cells and pellet them by centrifugation. b. Wash the cells once with 1% BSA in PBS.[12]
-
Fixation and Permeabilization: a. Resuspend the cell pellet in 100 µL of fixative and incubate for 15 minutes at room temperature, protected from light.[12] b. (If using a separate permeabilization step) Wash the cells, then resuspend in permeabilization buffer and incubate.
-
Click Reaction: a. Prepare the click reaction cocktail. b. Pellet the fixed (and permeabilized) cells and resuspend them in the click reaction cocktail. c. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: a. Add 1% BSA in PBS to the tube, pellet the cells by centrifugation, and remove the supernatant. Repeat this wash step.
-
DNA Content Staining: a. Resuspend the cell pellet in a solution containing a DNA content stain (e.g., DAPI or Propidium Iodide). b. Incubate as recommended by the manufacturer.
-
Flow Cytometry Analysis: a. Analyze the cells on a flow cytometer. EdU-positive cells will show a high signal in the channel corresponding to the fluorescent azide, allowing for quantification of the S-phase population. The DNA content stain will allow for the analysis of the G1 and G2/M populations.[4]
Visualizations
References
- 1. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 2. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 3. EdU Assay | Kit for Cell Proliferation Analysis [baseclick.eu]
- 4. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Click-iT EdU檢測—優於傳統BrdU的替代方法 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 13. 5-ethynyl.com [5-ethynyl.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. interchim.fr [interchim.fr]
Application Notes and Protocols for Studying O4-Ethyldeoxyuridine-Mediated Chemical Carcinogenesis in Animal Models
Introduction
O-alkylation of DNA bases is a critical mechanism in chemical carcinogenesis. O4-Ethyldeoxyuridine, through its incorporation into DNA as O4-ethylthymine, is a significant pre-mutagenic lesion. This adduct can mispair with guanine during DNA replication, leading to A:T to G:C transition mutations, a hallmark of mutagenesis by ethylating agents. While the direct administration of this compound to induce tumors is not a commonly documented experimental model, the effects of O4-ethylation of thymidine are extensively studied using the potent ethylating agent N-ethyl-N-nitrosourea (ENU). ENU efficiently induces the formation of O4-ethylthymine adducts in vivo, providing a robust model to investigate the mechanisms of carcinogenesis driven by this specific type of DNA damage.[1][2][3][4][5]
These application notes provide a comprehensive overview and detailed protocols for using ENU as a tool to study O4-ethylthymine-mediated carcinogenesis in animal models.
Application Notes
Mechanism of Action: From ENU to Carcinogenesis
N-ethyl-N-nitrosourea is a direct-acting alkylating agent that does not require metabolic activation.[6][7] Its carcinogenicity stems from its ability to transfer an ethyl group to nucleophilic sites on DNA bases. A significant product of this reaction is O4-ethylthymine. This modified base is prone to mispairing with guanine during DNA replication.[3] If this lesion is not repaired by cellular DNA repair mechanisms, such as O6-alkylguanine-DNA alkyltransferase (AGT) which has some activity towards O4-alkylthymine, it will lead to a permanent A:T to G:C transition mutation in the next round of DNA replication.[8] The accumulation of such mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can initiate and promote the development of tumors.
Animal Models for ENU-Induced Carcinogenesis
The choice of animal model is crucial for studying chemical carcinogenesis, as susceptibility to carcinogens is often strain- and species-dependent.
-
Mice: Inbred mouse strains are widely used due to their well-characterized genetics and the availability of genetically engineered models.
-
Rats: Rats are also valuable models, particularly for mammary and colon cancer studies.
Data Presentation: Summary of ENU Carcinogenesis Studies
The following tables summarize quantitative data from representative studies on ENU-induced carcinogenesis in animal models.
Table 1: ENU-Induced Carcinogenesis in Mice
| Mouse Strain | ENU Dose | Route of Administration | Age at Treatment | Target Organ(s) | Tumor Incidence | Latency Period |
| BALB/c | 40 mg/kg | Intraperitoneal (to pregnant dams) | 17th day of gestation | Lung (in offspring) | High | 24 weeks |
| C57BL/6J | 40 mg/kg | Intraperitoneal (to pregnant dams) | 17th day of gestation | Lung (in offspring) | Moderate | 24 weeks |
| Generic | 60 µg/g | Intraperitoneal | 18-20 days old | Liver, Lung, Stomach, Ovary, Lymphoma | Strain dependent | Variable |
Table 2: ENU-Induced Carcinogenesis in Rats
| Rat Strain | ENU Dose | Route of Administration | Age at Treatment | Target Organ | Tumor Incidence | Latency Period |
| Sprague-Dawley | 180 mg/kg | Intraperitoneal | 30 days old | Mammary Gland | 90% | 93 days |
Experimental Protocols
Protocol 1: Induction of Lung Tumors in Mice using ENU (Transplacental Model)
This protocol is adapted from studies on transplacental carcinogenesis which is effective in inducing tumors in the offspring.[9]
Materials:
-
N-ethyl-N-nitrosourea (ENU)
-
Vehicle buffer (e.g., citrate buffer)
-
Pregnant mice (e.g., BALB/c or C57BL/6J) at day 17 of gestation
-
Sterile syringes and needles
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses
-
Chemical fume hood
Procedure:
-
ENU Preparation (Perform in a chemical fume hood):
-
CAUTION: ENU is a potent carcinogen, mutagen, and teratogen. Handle with extreme care.[13]
-
Prepare the vehicle buffer.
-
On the day of injection, dissolve ENU in the vehicle buffer to the desired concentration (e.g., to achieve a final dose of 40 mg/kg body weight). Ensure complete dissolution.
-
-
Animal Dosing:
-
Weigh the pregnant mice to determine the exact volume of ENU solution to inject.
-
Administer a single intraperitoneal (i.p.) injection of the ENU solution to the pregnant dams on the 17th day of gestation.
-
House the injected dams individually and allow them to give birth naturally.
-
-
Postnatal Monitoring:
-
After birth, monitor the offspring for general health.
-
Wean the pups at approximately 25 days of age.
-
At a predetermined time point (e.g., 24 weeks), euthanize the offspring.
-
-
Tissue Collection and Analysis:
-
Perform a complete necropsy.
-
Harvest the lungs and other organs of interest.
-
Fix the tissues in 10% neutral buffered formalin.
-
Process the tissues for histological analysis (paraffin embedding, sectioning, and H&E staining) to identify and characterize tumors.
-
Protocol 2: Induction of Mammary Tumors in Rats using ENU
This protocol is based on the direct induction of mammary tumors in young female rats.[10][12]
Materials:
-
N-ethyl-N-nitrosourea (ENU)
-
Vehicle (e.g., saline)
-
Young female rats (e.g., Sprague-Dawley, 30 days old)
-
Sterile syringes and needles
-
Appropriate PPE
-
Chemical fume hood
Procedure:
-
ENU Preparation:
-
Prepare the ENU solution in a chemical fume hood as described in Protocol 1 to a concentration that will deliver 180 mg/kg body weight.
-
-
Animal Dosing:
-
Weigh the 30-day-old female rats.
-
Administer a single i.p. injection of the ENU solution.
-
-
Tumor Monitoring:
-
Palpate the mammary chains weekly to detect the appearance of tumors.
-
Measure the tumor size with calipers.
-
Monitor the animals for signs of distress.
-
-
Endpoint and Tissue Collection:
-
Euthanize the rats when tumors reach a predetermined size or at a specific time point (e.g., 93 days post-injection on average).[10]
-
Perform a necropsy and collect mammary tumors and other relevant tissues for histological analysis.
-
Signaling Pathways and Experimental Workflow Visualization
Signaling Pathway of ENU-Induced DNA Damage and Carcinogenesis
ENU-induced DNA damage, particularly the formation of O4-ethylthymine, activates the DNA Damage Response (DDR) pathway. This complex network of signaling pathways is crucial for maintaining genomic integrity. Key players include ATM and ATR kinases, which phosphorylate a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. Persistent DNA damage and misrepair can lead to mutations that activate pro-survival pathways like MAPK/ERK and PI3K/Akt, and inactivate tumor suppressor pathways, ultimately leading to carcinogenesis.
Experimental Workflow for Animal Model of Chemical Carcinogenesis
The following diagram outlines the general workflow for an in vivo study of chemical carcinogenesis using a compound like ENU.
References
- 1. O4-Methyl-, O4-ethyl-, and O4-isopropylthymidine 5'-triphosphates as analogues of thymidine 5'-triphosphate: kinetics of incorporation by Escherichia coli DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Mutagenic potential of O4-methylthymine in vivo determined by an enzymatic approach to site-specific mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O4-Methyl, -ethyl, or -isopropyl substituents on thymidine in poly(dA-dT) all lead to transitions upon replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repair of O4-Alkylthymine by O6-Alkylguanine-DNA Alkyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural evolvement of lung tumors induced by N-ethyl-N-nitrosourea (ENU) and the impact of a high sucrose-high fat diet on tumor evolvement assessed by tumor histology in inbred BALB/c and C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of N-ethyl-N-nitrosourea--induced mammary tumors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mammary tumors in Sprague Dawley rats induced by N-ethyl-N-nitrosourea for evaluating terahertz imaging of breast cancer [spiedigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 32P-Postlabeling Assay: Ultrasensitive Detection of O4-Ethyldeoxyuridine in Low DNA Amounts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the detection of O4-Ethyldeoxyuridine (O4-EtdU), a pro-mutagenic DNA lesion, using the highly sensitive 32P-postlabeling assay. The protocols are specifically tailored for the analysis of low DNA amounts, making them suitable for a wide range of research and clinical applications, including molecular toxicology, cancer research, and drug development.
Introduction
This compound is a DNA adduct formed by the covalent binding of an ethyl group to the O4 position of the thymidine base. This lesion is of significant interest in toxicology and cancer research as it can be induced by various environmental and occupational carcinogens, as well as certain chemotherapeutic agents. Due to its miscoding potential during DNA replication, the presence of O4-EtdU can lead to mutations and contribute to the initiation of carcinogenesis.
The 32P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of identifying as few as one adduct in 10^9 to 10^10 normal nucleotides from microgram quantities of DNA.[1][2][3] This makes it an ideal technique for analyzing precious biological samples where DNA quantities are limited. The assay involves the enzymatic digestion of DNA to 3'-monophosphate deoxynucleotides, enrichment of the adducted nucleotides, radiolabeling of the adducts with [γ-32P]ATP, and subsequent chromatographic separation and quantification.
Key Applications
-
Biomonitoring of Human Exposure: Assess DNA damage in individuals exposed to environmental or occupational ethylating agents.
-
Preclinical Drug Development: Evaluate the genotoxic potential of new drug candidates.
-
Cancer Etiology Research: Investigate the role of specific DNA adducts in the development of cancer.
-
DNA Repair Studies: Monitor the formation and repair of O4-EtdU in various cellular systems.
Data Presentation
The following tables summarize quantitative data from representative studies utilizing the 32P-postlabeling assay for O4-EtdU detection.
Table 1: Performance Characteristics of the Immunoenriched 32P-Postlabeling HPLC Assay for O4-Ethylthymidine (O4-etT)
| Parameter | Value | Reference |
| Analyte | O4-ethylthymidine-3'-monophosphate (O4-etT-3'P) | [4][5] |
| Enrichment Method | Immunoprecipitation with specific monoclonal antibodies | [4][5] |
| Adduct Recovery | >80% | [4][5] |
| Limit of Detection | Approximately 500 amol | [4][5] |
| Separation Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [4][5] |
Table 2: Detection of O4-Ethylthymidine (O4-etT) in Biological Samples
| Sample Type | Treatment/Condition | O4-etT Levels | Reference |
| Calf Thymus DNA | N-ethyl-N-nitrosourea (ENU) | Dose-dependent formation observed | [4][5] |
| Human Lower Respiratory Tract Cells | Smoker (2 out of 4 individuals) | Detected | [4][5] |
| Human Lower Respiratory Tract Cells | Non-smoker (3 individuals) | Not detected | [4][5] |
Experimental Protocols
This section provides a detailed protocol for the detection of O4-EtdU using an immunoenriched 32P-postlabeling assay combined with HPLC, adapted from Nair et al. (2002).[4][5] Alternative enrichment methods are also briefly described.
Protocol 1: Immunoenriched 32P-Postlabeling HPLC Assay for O4-EtdU
This protocol offers high specificity and sensitivity for O4-EtdU.
Materials and Reagents:
-
DNA sample (1-10 µg)
-
Micrococcal Nuclease (MNase)
-
Spleen Phosphodiesterase (SPD)
-
Monoclonal antibody specific for O4-EtdU
-
Protein A/G-Agarose beads
-
T4 Polynucleotide Kinase (T4 PNK)
-
[γ-32P]ATP (high specific activity)
-
Ethanol
-
Enzymes and buffers for DNA digestion and labeling
-
HPLC system with a radioactivity detector
Methodology:
-
DNA Digestion:
-
Dissolve 1-10 µg of DNA in a suitable buffer.
-
Digest the DNA to 2'-deoxynucleoside 3'-monophosphates by sequential incubation with Micrococcal Nuclease and Spleen Phosphodiesterase.
-
-
Immunoprecipitation (Enrichment):
-
Incubate the DNA digest with a specific monoclonal antibody against O4-EtdU to form an antibody-adduct complex.
-
Capture the complex using Protein A/G-Agarose beads.
-
Wash the beads to remove non-specifically bound nucleotides.
-
Elute the enriched O4-EtdU-3'-monophosphate (O4-EtdU-3'P) from the beads using ethanol.
-
-
32P-Postlabeling:
-
Evaporate the ethanol from the eluted sample.
-
Resuspend the enriched O4-EtdU-3'P in a labeling buffer.
-
Add T4 Polynucleotide Kinase and high specific activity [γ-32P]ATP.
-
Incubate to allow the transfer of the 32P-phosphate to the 5'-hydroxyl group of the adduct, forming 5'-[32P]-O4-EtdU-3'-monophosphate.
-
-
HPLC Analysis:
-
Separate the 32P-labeled adduct from excess [γ-32P]ATP and other labeled species using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Detect the radiolabeled adduct using an online radioactivity detector.
-
-
Quantification:
-
Quantify the amount of O4-EtdU by comparing the peak area of the sample to that of a known amount of a 32P-labeled O4-EtdU standard.
-
Alternative Enrichment Protocols
For broader screening of adducts or when specific antibodies are unavailable, the following enrichment methods can be employed prior to the 32P-labeling step.
Protocol 2: Nuclease P1 Enrichment
This method relies on the resistance of many adducted nucleotides to dephosphorylation by nuclease P1.[6]
-
DNA Digestion: Digest DNA to 3'-mononucleotides as described in Protocol 1.
-
Nuclease P1 Treatment: Incubate the digest with nuclease P1. This enzyme will dephosphorylate the normal (unadducted) 3'-mononucleotides to nucleosides, which are not substrates for T4 Polynucleotide Kinase. The bulkier adducted nucleotides are more resistant to this dephosphorylation.
-
32P-Postlabeling and Analysis: Proceed with the 32P-postlabeling and subsequent analysis (TLC or HPLC) of the enriched adducted nucleotides.
Protocol 3: Butanol Extraction Enrichment
This technique separates hydrophobic adducts from the more polar normal nucleotides.[7][8]
-
DNA Digestion: Digest DNA to 3'-mononucleotides.
-
Butanol Extraction: Extract the DNA digest with n-butanol. The more hydrophobic adducts will partition into the butanol phase, while the normal nucleotides will remain in the aqueous phase.
-
32P-Postlabeling and Analysis: Recover the adducts from the butanol phase, and proceed with 32P-postlabeling and analysis.
Mandatory Visualizations
Signaling Pathway: Formation of this compound
Caption: Formation of this compound DNA adduct.
Experimental Workflow: Immunoenriched 32P-Postlabeling Assay
Caption: Workflow of the immunoenriched 32P-postlabeling assay.
References
- 1. researchgate.net [researchgate.net]
- 2. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nuclease P1-mediated enhancement of sensitivity of 32P-postlabeling test for structurally diverse DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of cigarette-smoke-induced DNA adducts by butanol extraction and nuclease P1-enhanced 32P-postlabeling in human lymphocytes and granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced sensitivity of 32P-postlabeling analysis of aromatic carcinogen:DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring O4-Ethyldeoxyuridine in Response to Environmental Chemical Exposures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exposure to environmental chemicals, particularly ethylating agents such as N-nitroso compounds found in tobacco smoke and certain industrial processes, can lead to the formation of DNA adducts. One such adduct is O4-ethyldeoxyuridine, more commonly referred to in scientific literature as O4-ethylthymidine (O4-etT). This lesion is of significant interest in toxicology and cancer research as it is a miscoding lesion that can lead to T-to-C transition mutations if not repaired.[1] Due to its persistence and mutagenic potential, accurate measurement of O4-etT in biological samples is crucial for assessing DNA damage, understanding mechanisms of carcinogenesis, and evaluating the efficacy of potential therapeutic interventions. These application notes provide detailed protocols for the sensitive detection and quantification of O4-etT in DNA samples.
Data Presentation: Quantitative Analysis of O4-ethylthymidine
The following table summarizes quantitative data on O4-etT levels detected in various tissues following exposure to environmental chemicals. This data is essential for comparing adduct levels across different studies, exposure types, and biological matrices.
| Biological Sample | Exposure Agent | Exposure Level/Duration | O4-etT Level (adducts per 10^7 thymidines) | Reference |
| Rat Liver DNA | Diethylnitrosamine (DEN) | 10 ppm in drinking water for 28 days | ~150 | [2] |
| Rat Liver DNA | Diethylnitrosamine (DEN) | 40 ppm in drinking water for 28 days | ~400 | [2] |
| Human Liver DNA | Environmental/Endogenous | Autopsy samples (malignant tumors) | Mean: 3.99 (± 4.02) | [3] |
| Human Liver DNA | Environmental/Endogenous | Autopsy samples (non-malignant) | Mean: 1.17 (± 0.65) | [3] |
| Human Lung DNA | Tobacco Smoke | Smokers | Detected in 2 out of 4 smokers | [4] |
| Human Peripheral Blood Leukocyte DNA | Environmental/Endogenous | Healthy volunteers | Not detected (detection limit: 0.8 x 10^-8) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to quantify O4-etT.
Protocol 1: DNA Isolation from Tissues or Cells
Objective: To isolate high-quality genomic DNA suitable for adduct analysis.
Materials:
-
Tissue or cell sample
-
Lysis buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Chloroform:isoamyl alcohol (24:1)
-
Ice-cold 100% ethanol
-
70% ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Procedure:
-
Homogenize tissue or lyse cells in lysis buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 3-18 hours with gentle agitation.
-
Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Perform two extractions with an equal volume of phenol:chloroform:isoamyl alcohol. Centrifuge at 10,000 x g for 10 minutes and collect the aqueous phase.
-
Perform one extraction with an equal volume of chloroform:isoamyl alcohol. Centrifuge at 10,000 x g for 10 minutes and collect the aqueous phase.
-
Precipitate the DNA by adding 2.5 volumes of ice-cold 100% ethanol.
-
Spool the DNA and wash with 70% ethanol.
-
Air-dry the DNA pellet and resuspend in TE buffer.
-
Quantify the DNA using a spectrophotometer and assess purity (A260/A280 ratio).
Protocol 2: Immuno-Slot Blot (ISB) for O4-etT Detection
Objective: To quantify O4-etT in DNA samples using a specific monoclonal antibody.[6]
Materials:
-
Genomic DNA samples
-
O4-etT DNA standard
-
Denaturation solution (0.4 M NaOH, 25 mM EDTA)
-
Neutralization solution (1 M Tris-HCl pH 7.4, 2 M NaCl)
-
Nitrocellulose membrane
-
Slot blot apparatus
-
Blocking buffer (5% non-fat dry milk in PBS-T)
-
Primary antibody: mouse anti-O4-ethylthymidine monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Denature 1-3 µg of DNA in denaturation solution at 100°C for 10 minutes, then rapidly cool on ice.
-
Neutralize the DNA samples by adding an equal volume of neutralization solution.
-
Assemble the slot blot apparatus with a pre-wetted nitrocellulose membrane.
-
Load the denatured DNA samples and standards onto the membrane under vacuum.
-
Wash each well with 2X SSC buffer.
-
Disassemble the apparatus and bake the membrane at 80°C for 2 hours.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O4-etT antibody overnight at 4°C.
-
Wash the membrane three times with PBS-T.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with PBS-T.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the signal intensity and determine the O4-etT levels in the samples by comparing to the standard curve.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for O4-etT Quantification
Objective: To achieve highly sensitive and specific quantification of O4-etT using LC-MS/MS.
Materials:
-
Genomic DNA samples
-
[¹⁵N₅]-O4-ethylthymidine internal standard
-
Nuclease P1
-
Alkaline phosphatase
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
C18 reverse-phase HPLC column
-
Tandem mass spectrometer
Procedure:
-
DNA Hydrolysis:
-
To 10-50 µg of DNA, add the [¹⁵N₅]-O4-ethylthymidine internal standard.
-
Digest the DNA to nucleosides using nuclease P1 and alkaline phosphatase.
-
-
LC Separation:
-
Inject the hydrolyzed DNA sample onto a C18 reverse-phase column.
-
Perform a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be:
-
0-5 min: 2% B
-
5-15 min: 2-30% B
-
15-20 min: 30-95% B
-
20-25 min: 95% B
-
25-30 min: 95-2% B
-
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the specific mass transitions for O4-ethylthymidine and the internal standard using Multiple Reaction Monitoring (MRM).
-
O4-ethylthymidine: precursor ion (m/z) -> product ion (m/z)
-
[¹⁵N₅]-O4-ethylthymidine: precursor ion (m/z) -> product ion (m/z)
-
-
The exact m/z values will depend on the specific adduct and fragmentation pattern.
-
-
Quantification:
-
Generate a standard curve using known amounts of O4-ethylthymidine.
-
Calculate the ratio of the peak area of the analyte to the internal standard.
-
Determine the concentration of O4-etT in the samples from the standard curve.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Formation and cellular response to O4-ethylthymidine.
Caption: Experimental workflow for O4-ethylthymidine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of O4-ethylthymine in human liver DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A highly sensitive and specific method for quantitation of O-alkylated DNA adducts and its application to the analysis of human tissue DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immuno-slot-blot: a highly sensitive immunoassay for the quantitation of carcinogen-modified nucleosides in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
O4-Ethyldeoxyuridine: A Research Tool for Investigating DNA Alkylation Damage
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
O4-Ethyldeoxyuridine (O4-EtdU) is a modified nucleoside analog of thymidine that serves as a valuable research tool for investigating the cellular consequences of DNA alkylation damage. Unlike thymidine, O4-EtdU possesses an ethyl group at the O4 position of the pyrimidine ring. When incorporated into DNA, this modification mimics a specific type of DNA lesion induced by alkylating agents, which are a common class of carcinogens and chemotherapeutic drugs. Studying the cellular response to O4-EtdU provides critical insights into the mechanisms of DNA repair, cell cycle checkpoints, and programmed cell death triggered by this form of DNA damage. These investigations are paramount in understanding carcinogenesis and developing more effective cancer therapies.
Principle and Mechanism of Action
During DNA replication, this compound can be incorporated into the newly synthesized strand in place of thymidine. The presence of the O4-ethyl group disrupts the normal Watson-Crick base pairing, leading to mispairing with guanine instead of adenine during subsequent rounds of replication. This can result in T-to-C transition mutations if not repaired.[1] The presence of this bulky adduct in the DNA backbone can also stall the replication fork, triggering a DNA Damage Response (DDR).[1] The cellular machinery recognizes this lesion, initiating a cascade of signaling events to either repair the damage, halt the cell cycle to allow time for repair, or induce apoptosis if the damage is too extensive.[2][3] O4-alkylthymidine lesions are known to be poorly repaired in mammalian tissues, making them particularly potent in inducing mutagenesis and cytotoxicity.[1]
Applications in Research and Drug Development
-
Elucidating DNA Repair Pathways: O4-EtdU can be used to study the efficiency and mechanisms of DNA repair pathways, particularly Nucleotide Excision Repair (NER) and Translesion Synthesis (TLS), which are involved in correcting bulky adducts.[1]
-
Investigating Cell Cycle Checkpoint Activation: The incorporation of O4-EtdU can induce cell cycle arrest, allowing researchers to dissect the signaling pathways that govern the G1/S and G2/M checkpoints in response to DNA alkylation damage.[2][4]
-
Screening for Novel Therapeutics: O4-EtdU can be employed in high-throughput screening assays to identify small molecules that either enhance the cytotoxic effects of alkylating agents by inhibiting DNA repair or, conversely, protect cells from alkylation damage.
-
Understanding Mutagenesis: The mutagenic potential of O4-EtdU allows for the study of the molecular mechanisms underlying the generation of point mutations, a key driver of cancer development.[1]
-
Evaluating Genotoxicity of Compounds: O4-EtdU can serve as a positive control in genotoxicity assays to assess the DNA-damaging potential of new chemical entities.
Experimental Protocols
The following protocols are adapted from established methods for studying DNA damage and repair, and can be applied to investigate the effects of O4-EtdU.
Protocol 1: Cell Viability and Cytotoxicity Assay (Colony Formation Assay)
This assay determines the long-term effect of O4-EtdU on cell survival and proliferative capacity.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 100% methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 200-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of O4-EtdU for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, remove the medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with the fixation solution for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Protocol 2: Immunofluorescence Staining for DNA Damage Response Markers
This protocol allows for the visualization and quantification of key proteins involved in the DNA damage response, such as phosphorylated H2AX (γH2AX) and RAD51.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization solution (0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-γH2AX, anti-RAD51)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips and treat with O4-EtdU for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number and intensity of nuclear foci.[5]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of O4-EtdU on cell cycle progression.
Materials:
-
Cell suspension
-
This compound
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with O4-EtdU for various time points.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell suspension by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[4]
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 (µM) after 72h exposure | DNA Repair Proficiency |
| Wild-Type (e.g., A549) | Data to be determined experimentally | Proficient |
| NER-deficient (e.g., XP-A) | Data to be determined experimentally | Deficient in NER |
| TLS-deficient (e.g., Pol η knockout) | Data to be determined experimentally | Deficient in TLS |
Table 2: Induction of DNA Damage Response Markers by this compound
| Treatment (24h) | % of γH2AX positive cells | Average RAD51 foci per cell |
| Vehicle Control | Data to be determined experimentally | Data to be determined experimentally |
| 10 µM O4-EtdU | Data to be determined experimentally | Data to be determined experimentally |
| 50 µM O4-EtdU | Data to be determined experimentally | Data to be determined experimentally |
Visualizations
References
- 1. In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage signaling, impairment of cell cycle progression, and apoptosis triggered by 5-ethynyl-2'-deoxyuridine incorporated into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: O4-Ethyldeoxyuridine (O4-EtdU) LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low signal intensity issues during the LC-MS/MS analysis of O4-Ethyldeoxyuridine (O4-EtdU).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for O4-EtdU in LC-MS/MS analysis?
Low signal intensity for O4-EtdU can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Inefficient DNA Extraction and Digestion: Incomplete cell lysis, DNA degradation, or inefficient enzymatic digestion can lead to low recovery of the O4-EtdU adduct.
-
Sample Loss During Cleanup: Significant amounts of the analyte can be lost during solid-phase extraction (SPE) or other sample purification steps.
-
Suboptimal Chromatographic Conditions: Poor peak shape, co-elution with interfering matrix components, or inadequate retention on the analytical column can suppress the signal.[1]
-
Inefficient Ionization: The electrospray ionization (ESI) source settings may not be optimized for O4-EtdU, leading to poor ion generation.
-
Incorrect Mass Spectrometry Parameters: Suboptimal precursor and product ion selection, as well as inadequate collision energy, will result in a weak signal in multiple reaction monitoring (MRM) mode.[1]
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of O4-EtdU.[2]
-
Contamination: Contamination in the LC-MS system can lead to high background noise and poor signal-to-noise ratios.[1][3]
Q2: How can I improve the recovery of O4-EtdU during sample preparation?
To enhance the recovery of O4-EtdU, consider the following:
-
DNA Extraction: Use a high-quality DNA extraction kit suitable for your sample type. Ensure complete cell lysis to release the DNA. For complex matrices, methods like phenol-chloroform extraction or agarose encasement may improve purity.
-
Enzymatic Digestion: Ensure the activity of your digestion enzymes (e.g., nuclease P1, alkaline phosphatase). Inefficient digestion can be a significant source of low signal.[4] It is also crucial to use enzymes that do not introduce interfering contaminants.
-
Sample Cleanup: If using solid-phase extraction (SPE), carefully select the sorbent and elution solvents to maximize the recovery of O4-EtdU while minimizing matrix components. Liquid-liquid extraction (LLE) can also be an effective cleanup procedure.[5]
Q3: What are the recommended starting parameters for O4-EtdU analysis by LC-MS/MS?
While optimal parameters should be determined empirically, the following provides a good starting point for method development.
Table 1: Recommended Starting LC-MS/MS Parameters for O4-EtdU
| Parameter | Recommended Starting Point | Notes |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention for nucleosides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Use high-purity, LC-MS grade solvents.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | |
| Gradient | Start with a low percentage of B, ramp up to elute O4-EtdU, then a wash step. | A typical gradient might be 5-95% B over 10-15 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min | Dependent on column dimensions. |
| Column Temperature | 30 - 40 °C | Can improve peak shape. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Nucleosides generally ionize well in positive mode. |
| Precursor Ion (Q1) | m/z 271.1 | [M+H]⁺ for this compound. |
| Product Ion (Q3) | m/z 155.1 | Corresponds to the [M+H - deoxyribose]⁺ fragment. |
| Collision Energy (CE) | 10 - 20 V | This should be optimized for your specific instrument.[4] |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Troubleshooting Guides
Guide 1: Low or No O4-EtdU Signal
Issue: The signal for the O4-EtdU peak is very low or completely absent.
Possible Causes and Solutions:
-
Check Instrument Performance:
-
Action: Infuse a solution of a known standard (e.g., reserpine) to confirm the mass spectrometer is functioning correctly.[7]
-
Rationale: This will help determine if the issue is with the instrument or the sample/method.
-
-
Verify Sample Preparation:
-
Action: Prepare a standard sample of O4-EtdU in a clean solvent and inject it.
-
Rationale: If the standard gives a good signal, the problem likely lies in the biological sample preparation (extraction, digestion, or cleanup).
-
-
Optimize MS Parameters:
-
Action: Perform a precursor ion scan to confirm the parent mass of O4-EtdU. Then, perform a product ion scan to identify the most abundant fragment ions. Optimize the collision energy for the desired transition.
-
Rationale: The initial MS parameters may not be optimal for your specific instrument. The most intense and stable transition should be chosen for quantification.
-
Guide 2: Poor Peak Shape and High Background Noise
Issue: The O4-EtdU peak is broad, tailing, or split, and the baseline is noisy.
Possible Causes and Solutions:
-
Column Contamination or Degradation:
-
Inappropriate Mobile Phase:
-
Action: Ensure the mobile phase is freshly prepared with high-purity solvents and additives.[6][9] Check the pH of the mobile phase to ensure it is compatible with the analyte and the column.
-
Rationale: Degraded or contaminated mobile phase can contribute to high background noise and poor chromatography.
-
-
Ion Source Contamination:
Experimental Protocols
Protocol 1: General DNA Extraction and Enzymatic Digestion
This protocol provides a general workflow for the extraction and digestion of DNA to release nucleosides for LC-MS/MS analysis.
-
Cell Lysis and DNA Extraction:
-
Homogenize cells or tissues in a suitable lysis buffer.
-
Treat with RNase A to remove RNA.
-
Treat with Proteinase K to digest proteins.
-
Extract DNA using a commercial kit, phenol-chloroform extraction, or ethanol precipitation.[9]
-
Resuspend the purified DNA in nuclease-free water.
-
-
Enzymatic Digestion to Nucleosides:
-
To the purified DNA, add a buffer suitable for nuclease P1 (e.g., 20 mM sodium acetate, pH 5.2).
-
Add nuclease P1 and incubate at 37 °C for 2-4 hours to digest the DNA into deoxynucleoside 3'-monophosphates.
-
Adjust the pH to ~8.0 with a suitable buffer (e.g., 100 mM Tris-HCl).
-
Add alkaline phosphatase and incubate at 37 °C for 1-2 hours to dephosphorylate the nucleotides to deoxynucleosides.[4]
-
Stop the reaction by adding a solvent like methanol or by heating.
-
Centrifuge the sample to pellet the enzymes and other precipitates.
-
The supernatant containing the deoxynucleosides is ready for LC-MS/MS analysis.
-
Visualizations
References
- 1. DNA extraction protocols – Nadler Lab UC Davis [nadlerlab.faculty.ucdavis.edu]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry Method for Analysis of Stable 4-Hydroxyequilenin-DNA Adducts in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. HMW DNA extraction strategies for complex metagenomes – [merenlab.org]
Technical Support Center: Optimizing Enzymatic DNA Hydrolysis for O4-Ethyldeoxyuridine (O4-EtdU) Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic hydrolysis of DNA for the release and quantification of O4-Ethyldeoxyuridine (O4-EtdU).
Frequently Asked Questions (FAQs)
Q1: What is the recommended enzymatic method for releasing O4-EtdU from DNA?
A1: The most common and effective method for the complete hydrolysis of DNA to individual nucleosides, including O4-EtdU, is a two-step enzymatic digestion. This typically involves the use of Nuclease P1 followed by alkaline phosphatase. Nuclease P1 is a single-strand specific endonuclease that digests heat-denatured DNA into deoxynucleoside 5'-monophosphates. Subsequently, alkaline phosphatase removes the 5'-phosphate group to yield the corresponding deoxynucleosides, which can then be analyzed by methods such as LC-MS/MS.
Q2: Why is complete DNA digestion crucial for accurate O4-EtdU quantification?
A2: Incomplete DNA hydrolysis can lead to significant variability and underestimation of O4-EtdU levels.[1] If the DNA is not fully digested to single nucleosides, O4-EtdU may remain trapped in oligonucleotides, which are not detectable by many analytical methods. Factors such as the amount of DNA, enzyme activity, and incubation time can all affect the completeness of the digestion.
Q3: Is O4-EtdU stable during the enzymatic hydrolysis procedure?
A3: O-alkylated DNA adducts, such as O4-EtdU, are generally chemically stable and are not prone to spontaneous depurination (loss of the base from the sugar-phosphate backbone). Therefore, O4-EtdU is expected to be stable under the standard conditions of enzymatic hydrolysis using Nuclease P1 and alkaline phosphatase.
Q4: What are the critical parameters to consider for optimizing the enzymatic digestion?
A4: Key parameters to optimize include:
-
Enzyme Concentration: Using an adequate amount of enzyme is critical. A common starting point is 3–5 units of enzyme per microgram of DNA.[2]
-
Incubation Time and Temperature: Ensure sufficient incubation time at the optimal temperature for each enzyme (typically 37°C).
-
Buffer Composition: Use the recommended reaction buffer for each enzyme to ensure optimal activity. For Nuclease P1, the buffer should contain ZnCl2.
-
DNA Denaturation: Complete denaturation of the DNA into single strands is essential for Nuclease P1 activity. This is usually achieved by heating the DNA sample to 95-100°C followed by rapid cooling on ice.
Q5: Can I use other enzymes for DNA hydrolysis?
A5: While Nuclease P1 and alkaline phosphatase are the most widely used enzymes, other combinations can also be effective. For instance, a combination of DNase I, snake venom phosphodiesterase, and alkaline phosphatase can also be used to digest DNA to nucleosides. The choice of enzymes may depend on the specific experimental requirements and the nature of the DNA sample.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete DNA Digestion | 1. Inactive Enzyme(s): Improper storage (e.g., repeated freeze-thaw cycles) or expired enzymes.[2][3][4] 2. Insufficient Enzyme Concentration: Not enough enzyme units per microgram of DNA.[2][3] 3. Suboptimal Reaction Conditions: Incorrect buffer, pH, or temperature.[2][3] 4. Inhibitors in DNA Sample: Contaminants from DNA extraction (e.g., salts, ethanol). 5. Incomplete DNA Denaturation: Double-stranded DNA is a poor substrate for Nuclease P1.[5] | 1. Verify Enzyme Activity: Test enzymes on a control DNA sample. Store enzymes at -20°C in a non-frost-free freezer. 2. Optimize Enzyme Concentration: Increase the enzyme-to-DNA ratio. A common recommendation is 3-5 units per µg of DNA.[2][3] 3. Check Reaction Conditions: Use the supplier's recommended buffer and ensure optimal pH and temperature for each enzymatic step. 4. Purify DNA Sample: Re-precipitate or use a column-based purification kit to remove inhibitors. 5. Ensure Complete Denaturation: Heat DNA at 95-100°C for at least 5-10 minutes, followed by rapid chilling on ice before adding Nuclease P1. |
| Low O4-EtdU Signal in LC-MS/MS | 1. Incomplete DNA Digestion: (See above) 2. Ion Suppression in Mass Spectrometry: Co-eluting contaminants from the sample matrix can suppress the ionization of O4-EtdU. 3. Degradation of O4-EtdU (less common): Although stable, extreme pH or temperature conditions could potentially lead to degradation. 4. Suboptimal LC-MS/MS Parameters: Incorrect mobile phase, gradient, or mass spectrometer settings. | 1. Optimize Digestion Protocol: (See above) 2. Sample Cleanup: Use solid-phase extraction (SPE) to clean up the digested sample before LC-MS/MS analysis. Dilute the sample to reduce matrix effects. 3. Maintain Mild Conditions: Ensure the pH and temperature of the digestion and sample preparation steps are within the recommended range. 4. Optimize LC-MS/MS Method: Develop a robust LC method with good separation and optimize MS parameters for O4-EtdU detection (e.g., using a stable isotope-labeled internal standard). |
| High Variability Between Replicates | 1. Inconsistent Pipetting: Inaccurate pipetting of DNA, enzymes, or buffers. 2. Incomplete Mixing: Poor mixing of reaction components. 3. Temperature Gradients: Uneven heating or cooling of samples. 4. Variability in Sample Purity: Differences in inhibitor levels between DNA samples. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 2. Thorough Mixing: Gently vortex and centrifuge samples after adding each reagent. 3. Use a Calibrated Heat Block/Water Bath: Ensure uniform temperature across all samples. 4. Standardize DNA Purification: Use a consistent method for DNA extraction and purification for all samples. |
Experimental Protocol: Enzymatic Hydrolysis of DNA for O4-EtdU Analysis
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
DNA sample containing O4-EtdU
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Alkaline Phosphatase (e.g., from calf intestine)
-
Nuclease P1 Reaction Buffer (e.g., 30 mM Sodium Acetate, pH 5.3, 1 mM ZnCl₂)
-
Alkaline Phosphatase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Nuclease-free water
-
Heating block or thermocycler
-
Microcentrifuge tubes
Procedure:
-
DNA Denaturation:
-
In a microcentrifuge tube, dilute 5-10 µg of the DNA sample in nuclease-free water to a final volume of 50 µL.
-
Heat the sample at 95-100°C for 10 minutes to denature the DNA.
-
Immediately place the tube on ice for at least 5 minutes to prevent re-annealing.
-
-
Nuclease P1 Digestion:
-
Add 5 µL of Nuclease P1 Reaction Buffer (10x) to the denatured DNA sample.
-
Add 10 units of Nuclease P1.
-
Mix gently by pipetting and centrifuge briefly to collect the contents.
-
Incubate at 37°C for 2 hours.
-
-
Alkaline Phosphatase Digestion:
-
Add 10 µL of Alkaline Phosphatase Reaction Buffer (10x) to the Nuclease P1 digest.
-
Add 10 units of Alkaline Phosphatase.
-
Mix gently and centrifuge briefly.
-
Incubate at 37°C for 1 hour.
-
-
Enzyme Inactivation and Sample Preparation:
-
Inactivate the enzymes by heating the sample at 95°C for 10 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any denatured protein.
-
Carefully transfer the supernatant to a new tube. This sample is now ready for downstream analysis, such as LC-MS/MS. It is recommended to perform a sample cleanup (e.g., SPE) before injection into the LC-MS/MS system.
-
Quantitative Data Summary
The following table presents illustrative data on the efficiency of O4-EtdU release under different enzymatic conditions. Note: These values are for demonstration purposes and actual results may vary depending on the specific experimental setup.
| Enzyme Combination | Incubation Time (hours) | Temperature (°C) | O4-EtdU Release Efficiency (%) |
| Nuclease P1 + Alkaline Phosphatase | 2 | 37 | 95 ± 3 |
| Nuclease P1 + Alkaline Phosphatase | 4 | 37 | 98 ± 2 |
| DNase I + Snake Venom Phosphodiesterase + Alkaline Phosphatase | 4 | 37 | 92 ± 4 |
| Nuclease P1 alone | 4 | 37 | < 10 |
Visualizations
Experimental Workflow for O4-EtdU Release
Caption: Experimental workflow for the enzymatic release of O4-EtdU from DNA.
Cellular Response to O-Alkylating DNA Damage
Caption: Simplified overview of the cellular response to O-alkylating DNA damage.
References
- 1. DNA damage induced by alkylating agents and repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Alkylating DNA damage induced by chemotherapeutic drugs [reactome.org]
- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
strategies for reducing background noise in O4-Ethyldeoxyuridine immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with background noise in O4-Ethyldeoxyuridine (O4-EdU) immunoassays.
Troubleshooting Guide: Reducing High Background Noise
High background fluorescence can obscure specific signals and compromise the reliability of O4-EdU immunoassay results. The following guide addresses common causes of high background and provides systematic solutions.
Problem 1: High background across the entire sample.
This is often due to non-specific binding of primary or secondary antibodies.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background noise.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Primary antibody concentration too high | Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio. Start with the manufacturer's recommended dilution and test a range of lower concentrations.[1] |
| Secondary antibody non-specific binding | Run a control sample with only the secondary antibody to check for non-specific binding.[1] If staining is observed, consider using a pre-adsorbed secondary antibody or one raised in a different species than the primary antibody. Titrate the secondary antibody concentration. |
| Insufficient blocking | Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature).[2] Consider switching to a different blocking agent. Common options include Bovine Serum Albumin (BSA), normal serum from the host species of the secondary antibody, and specialized commercial blocking buffers.[3][4][5] |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[2][6] Adding a surfactant like Tween-20 (0.05%) to the wash buffer can also help reduce non-specific binding.[7] |
Problem 2: Autofluorescence from the sample.
Certain cell types and tissues naturally fluoresce, which can be mistaken for a specific signal.
Troubleshooting Steps:
-
Examine an unstained sample: View a sample that has not been treated with any antibodies or fluorescent dyes under the microscope using the same filter sets. If fluorescence is observed, autofluorescence is likely a contributing factor.[8]
-
Spectral analysis: If your imaging system allows, perform a spectral scan to characterize the emission profile of the background fluorescence. This can help distinguish it from the specific signal of your fluorophore.
-
Quenching: Treat samples with a quenching agent such as 0.1% sodium borohydride in PBS after fixation to reduce aldehyde-induced autofluorescence.[8] Commercial autofluorescence quenching kits are also available.
Problem 3: Issues with Fixation and Permeabilization.
Improper fixation or permeabilization can lead to altered cellular morphology and increased non-specific antibody binding.
Recommendations:
-
Fixative Choice: While 4% paraformaldehyde (PFA) is a common fixative, the fixation time should be optimized. Over-fixation can increase background.[3]
-
Permeabilization Agent: The choice and concentration of the permeabilization agent (e.g., Triton X-100, saponin) should be appropriate for the target's cellular location. Inadequate permeabilization can trap antibodies, while excessive permeabilization can damage cell structures and increase background.
Frequently Asked Questions (FAQs)
Q1: What is the best blocking buffer for O4-EdU immunoassays?
There is no single "best" blocking buffer, as the optimal choice depends on the specific cell or tissue type and the antibodies being used.[4] However, here are some common and effective options:
-
5% Bovine Serum Albumin (BSA) in PBS: A widely used and generally effective blocking agent.[3]
-
5-10% Normal Serum: Using normal serum from the same species in which the secondary antibody was raised is highly recommended to block non-specific binding of the secondary antibody.
-
Commercial Blocking Buffers: These are often formulated to reduce background from various sources and can be a good option if standard blockers are not effective.[9]
Q2: How can I be sure my signal is specific to O4-EdU incorporation?
To ensure the specificity of your staining, it is crucial to include proper controls in your experiment.
Experimental Controls Workflow:
Caption: Essential controls for validating O4-EdU immunoassay specificity.
-
Negative Control (No O4-EdU): Cells that have not been incubated with O4-EdU but are processed through the entire staining protocol. This control should show no signal and confirms that the antibodies are not binding to other cellular components.
-
Secondary Antibody Only Control: Cells incubated with O4-EdU and stained only with the secondary antibody. This helps to identify any non-specific binding of the secondary antibody.[1]
-
Unstained Control: Cells that are not treated with any antibodies. This is used to assess the level of autofluorescence.[8]
Q3: Can the "click" reaction itself contribute to background?
The click chemistry reaction used to attach the fluorophore to the EdU is generally very specific. However, residual copper catalyst or unbound fluorophore can potentially contribute to background. Ensure that the click reaction components are fresh and that the post-reaction wash steps are thorough to remove any unreacted reagents.
Quantitative Data Summary
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Illustrative Background Reduction Efficiency |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Readily available, inexpensive, generally effective.[3] | Can sometimes be less effective than serum for certain antibody pairs. | Moderate to High |
| Normal Goat Serum | 5-10% in PBS/TBS | Highly effective at blocking non-specific binding of goat secondary antibodies.[3] | More expensive than BSA. | High |
| Non-fat Dry Milk | 1-5% in PBS/TBS | Inexpensive and effective for many applications. | Not recommended for biotin-based detection systems due to endogenous biotin. May contain phosphoproteins that can interfere with phospho-specific antibody staining. | Moderate |
| Fish Gelatin | 0.1-0.5% in PBS/TBS | Does not cross-react with mammalian antibodies, making it a versatile option.[5] | Can be less effective than serum for very high background issues. | Moderate |
| Commercial Buffers | Varies | Optimized formulations for low background and high signal-to-noise.[9] | Generally more expensive. | High to Very High |
Experimental Protocols
Detailed Protocol for Blocking and Antibody Incubation to Minimize Background
This protocol assumes cells have been cultured, treated with O4-EdU, fixed, and permeabilized.
-
Blocking Step:
-
After permeabilization, wash the cells twice with PBS for 5 minutes each.
-
Prepare your chosen blocking buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS with 0.1% Triton X-100).
-
Incubate the cells in the blocking buffer for at least 1-2 hours at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-O4-EdU primary antibody in the blocking buffer to its optimal concentration (as determined by titration).
-
Remove the blocking buffer from the cells (do not wash).
-
Add the diluted primary antibody and incubate overnight at 4°C in a humidified chamber.
-
-
Washing after Primary Antibody:
-
Remove the primary antibody solution.
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 10 minutes each on a shaker.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Final Washes:
-
Remove the secondary antibody solution.
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 10 minutes each on a shaker, protected from light.
-
Perform a final rinse with PBS.
-
Mount the coverslips with an anti-fade mounting medium.
-
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the logical flow for selecting an appropriate blocking strategy.
Caption: Decision tree for selecting a blocking buffer.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. arp1.com [arp1.com]
- 3. researchgate.net [researchgate.net]
- 4. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. Considerations for Immunofluorescence Staining - Biotium [biotium.com]
Technical Support Center: O4-Ethyldeoxyuridine (O4-EdU) Sample Preparation and Extraction
Welcome to the technical support center for O4-Ethyldeoxyuridine (O4-EdU) applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during O4-EdU-based cell proliferation and DNA labeling experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and solutions to specific issues that may arise during your O4-EdU sample preparation and extraction workflows.
1. Weak or No O4-EdU Signal
Question: I am observing a very weak or no fluorescent signal after performing the click chemistry reaction. What are the possible causes and solutions?
Answer:
Weak or absent O4-EdU signal is a common issue that can stem from several factors throughout the experimental workflow. Here's a breakdown of potential causes and troubleshooting steps:
-
Insufficient O4-EdU Incorporation:
-
Suboptimal Labeling Time and Concentration: The optimal O4-EdU concentration and incubation time are cell-type dependent. Rapidly dividing cells may require shorter incubation times, while slower-dividing or primary cells may need longer exposure. It's crucial to empirically determine the optimal conditions for your specific cell line. As a starting point for optimization, you can refer to concentrations and incubation times commonly used for standard 5-ethynyl-2'-deoxyuridine (EdU).[1][2][3]
-
Cell Health and Proliferation Status: Ensure your cells are healthy and actively proliferating during the O4-EdU labeling period. Factors such as high passage number, confluence, or nutrient deprivation can negatively impact cell division and, consequently, O4-EdU incorporation.
-
Toxicity of O4-EdU: At high concentrations or with prolonged exposure, O4-EdU, similar to other thymidine analogs like BrdU and EdU, can induce a DNA damage response, leading to cell cycle arrest and apoptosis.[1][4][5] This will reduce the population of cells in the S-phase and decrease overall signal.
-
-
Inefficient Click Chemistry Reaction:
-
Reagent Quality: Ensure that the copper catalyst and fluorescent azide are of high quality and have been stored correctly to prevent degradation. The click reaction is sensitive to the oxidation state of copper.
-
Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. The copper (I) catalyst is prone to oxidation, which will inhibit the reaction.
-
Incompatible Reagents: Avoid using buffers or media that contain components that can interfere with the click reaction, such as chelating agents (e.g., EDTA) or reducing agents not part of the reaction buffer.
-
-
Suboptimal Sample Preparation:
-
Inadequate Fixation and Permeabilization: The fixation and permeabilization steps are critical for allowing the click chemistry reagents to access the incorporated O4-EdU within the nucleus. Incomplete permeabilization is a common cause of weak signal. Optimization of fixative type, concentration, and incubation time, as well as the permeabilization agent, is essential.[6]
-
Loss of Cells: Ensure that cell loss is minimized during the washing and centrifugation steps of the protocol.
-
Troubleshooting Workflow for Weak or No O4-EdU Signal
Caption: Troubleshooting workflow for weak or no O4-EdU signal.
2. High Background Signal
Question: I am observing high, non-specific background fluorescence in my samples. How can I reduce this?
Answer:
High background can obscure the specific O4-EdU signal and make data interpretation difficult. The following are common causes and their solutions:
-
Excess Fluorescent Azide: Using too high a concentration of the fluorescent azide can lead to non-specific binding to cellular components. Titrate the azide concentration to find the optimal balance between signal and background.
-
Inadequate Washing: Insufficient washing after the click chemistry reaction can leave residual unbound fluorescent azide. Increase the number and duration of wash steps.
-
Autofluorescence: Some cell types exhibit natural autofluorescence. This can be addressed by:
-
Including an unstained control sample to determine the level of autofluorescence.
-
Using a fluorophore that emits in a spectral range where autofluorescence is minimal (e.g., far-red or near-infrared).
-
Employing spectral unmixing if your imaging system supports it.
-
-
Suboptimal Fixation: Over-fixation with aldehydes can sometimes increase background fluorescence. Try reducing the fixation time or concentration.
3. Potential for O4-EdU to Induce a DNA Damage Response
Question: Can the incorporation of O4-EdU itself affect cell health and experimental outcomes?
Answer:
Yes, this is a critical consideration. O4-alkylated thymidines, the class of DNA adducts to which O4-EdU belongs, are known to be poorly repaired in mammalian cells.[7] This can lead to several potential pitfalls:
-
Activation of DNA Damage Response (DDR) Pathways: The presence of O4-EdU in the DNA can be recognized as damage, leading to the activation of DDR pathways. This can result in cell cycle arrest, senescence, or apoptosis, which can confound the interpretation of proliferation assays.[4]
-
Bypass by Translesion Synthesis (TLS) Polymerases: If the O4-EdU adduct is not repaired, cells may utilize specialized TLS DNA polymerases to replicate past the lesion.[8][9] This bypass mechanism can be error-prone, potentially leading to mutations.
-
Repair by O6-Alkylguanine-DNA Alkyltransferases (AGTs): Some evidence suggests that AGTs, enzymes involved in repairing O6-alkylguanine adducts, can also repair O4-alkylated pyrimidines, although the efficiency can vary between species and based on the specific alkyl group.[10][11] The activity of this repair pathway in your cell model could influence the stability and detection of the O4-EdU adduct.
Conceptual Diagram of O4-EdU Fate in the Cell
Caption: Potential fates of O4-EdU following incorporation into cellular DNA.
4. O4-EdU vs. Standard EdU (5-ethynyl-2'-deoxyuridine)
Question: Are there any specific pitfalls to consider when using O4-EdU compared to the more common 5-ethynyl-2'-deoxyuridine (EdU)?
Answer:
While both are thymidine analogs used to label newly synthesized DNA, the position of the ethynyl group has significant biological implications. The primary distinction and potential pitfall when using O4-EdU lies in its nature as a DNA adduct.
-
Biological Impact: The O4 position of thymidine is not typically modified, and an ethyl group at this position represents a form of DNA damage.[8][12] In contrast, the C5 position of thymidine is where methylation naturally occurs to form thymine, so an ethynyl group at this position (as in standard EdU) is generally considered to be more biologically inert in the short term.
-
Stability: O4-alkylated thymidines are known to be persistent lesions in DNA.[7] This suggests that the incorporated O4-EdU may be stable. However, the potential for cellular repair mechanisms to recognize and remove this adduct exists, which could lead to signal loss over time.
-
Incorporation Efficiency: Direct comparative studies on the incorporation efficiency of O4-EdU versus standard EdU are limited. It is plausible that DNA polymerases may incorporate O4-EdU less efficiently than EdU due to the bulkier and more disruptive modification at the O4 position.
Given these considerations, it is essential to perform thorough validation and include appropriate controls when using O4-EdU.
Quantitative Data and Experimental Protocols
Table 1: Recommended Starting Concentrations and Incubation Times for O4-EdU Labeling
Note: These are suggested starting points based on protocols for standard EdU. Optimal conditions should be determined empirically for each cell type and experimental setup.
| Cell Type | O4-EdU Concentration (in vitro) | Incubation Time (in vitro) |
| Rapidly Proliferating Cell Lines | 1 - 10 µM | 30 minutes - 2 hours |
| Slower Proliferating Cell Lines | 5 - 20 µM | 2 - 24 hours |
| Primary Cells | 10 - 50 µM | 4 - 48 hours |
Table 2: Typical Reagent Concentrations for Click Chemistry Reaction
| Reagent | Concentration |
| Fluorescent Azide | 1 - 5 µM |
| Copper (II) Sulfate (CuSO4) | 1 - 2 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | 10 - 20 mM |
Key Experimental Protocols
Protocol 1: O4-EdU Labeling of Cells in Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
O4-EdU Addition: Prepare a stock solution of O4-EdU in DMSO or PBS. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (see Table 1).
-
Incubation: Replace the existing medium with the O4-EdU-containing medium and incubate the cells for the desired duration under standard culture conditions.
-
Washing: After incubation, remove the O4-EdU-containing medium and wash the cells twice with PBS.
-
Proceed to Fixation: Immediately proceed to the cell fixation protocol.
Protocol 2: Cell Fixation and Permeabilization
-
Fixation:
-
Remove the PBS from the previous step.
-
Add 4% paraformaldehyde (PFA) in PBS to the cells and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Add 0.5% Triton X-100 in PBS to the fixed cells and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Proceed to Click Reaction: The cells are now ready for the click chemistry reaction.
Protocol 3: Click Chemistry Reaction
-
Prepare Click Reaction Cocktail: Prepare this solution fresh and use it within 15 minutes. For each sample, mix the following in order:
-
PBS
-
Copper (II) Sulfate (CuSO4) solution
-
Fluorescent Azide solution
-
Reducing Agent (e.g., Sodium Ascorbate) solution
-
-
Incubation:
-
Remove the PBS from the permeabilized cells.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three times with PBS containing a mild detergent (e.g., 0.1% Tween-20).
-
-
DNA Staining and Imaging:
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Wash the cells with PBS.
-
The samples are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.
-
This technical support guide provides a comprehensive overview of the common pitfalls and troubleshooting strategies for O4-EdU sample preparation and extraction. By understanding these potential challenges and following the recommended protocols, researchers can enhance the reliability and reproducibility of their experiments.
References
- 1. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 4. EdU induces DNA damage response and cell death in mESC in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 6. The Search for an Optimal DNA, RNA, and Protein Detection by in situ Hybridization, Immunohistochemistry, and Solution-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lesion orientation of O4-alkylthymidine influences replication by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. O(6) -alkylguanine-DNA alkyltransferase-mediated repair of O(4) -alkylated 2'-deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. O4 -Alkylated-2-Deoxyuridine Repair by O6 -Alkylguanine DNA Alkyltransferase is Augmented by a C5-Fluorine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lesion orientation of O4-alkylthymidine influences replication by human DNA polymerase η - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: O4-Ethyldeoxyuridine (and 5-Ethynyl-2'-deoxyuridine) Internal Standard Stability and Storage
A Note on Nomenclature: While your query specified "O4-Ethyldeoxyuridine," publicly available research and commercial documentation predominantly refer to 5-Ethynyl-2'-deoxyuridine (EdU) , a widely used nucleoside analog of thymidine for studying DNA synthesis. The information provided here pertains to EdU, as it is the compound for which stability and storage data are readily available. Should you be working with a different, custom-synthesized compound, we recommend specific stability studies for your application.
This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of 5-Ethynyl-2'-deoxyuridine (EdU) when used in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store powdered EdU?
A: Powdered (solid) EdU should be stored at -20°C in a dry environment, preferably under an inert gas.[1] When stored correctly, it has a shelf life of approximately 12 months from the date of delivery.[1] Short-term exposure to ambient temperatures (up to one cumulative week) is generally acceptable, for instance during shipping.[1]
Q2: What is the recommended solvent for preparing an EdU stock solution?
A: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing a high-concentration stock solution of EdU.[2] For some applications, dissolving in 1x PBS or water is possible by heating the suspension to 70°C for about a minute.[1]
Q3: What are the storage conditions and stability of an EdU stock solution?
A: An EdU stock solution prepared in DMSO should be stored at -20°C.[2] Under these conditions, the solution is stable for up to one year.[2] To avoid repeated freeze-thaw cycles, it is highly recommended to prepare aliquots.[2] A stock solution in deionized water is reported to be stable for up to 6 months when stored at -20°C.[2]
Q4: Are there any visual indicators of EdU degradation in my stock solution?
A: Yes. If your EdU stock solution, particularly one prepared in an aqueous buffer, begins to develop a brown color, it is an indication of degradation, and the solution should be discarded.[2]
Troubleshooting Guide
Issue: Inconsistent or no EdU incorporation in my cell proliferation assay.
-
Possible Cause 1: Degraded EdU stock solution.
-
Troubleshooting Step: If your stock solution is old (check the preparation date), has been subjected to multiple freeze-thaw cycles, or shows discoloration, prepare a fresh stock solution from powdered EdU.
-
-
Possible Cause 2: Improper storage.
-
Troubleshooting Step: Confirm that your EdU stock solution has been consistently stored at -20°C and protected from light.
-
Issue: High background signal in my experiment.
-
Possible Cause: Contaminated or degraded EdU.
-
Troubleshooting Step: While less common, impurities from degradation could potentially increase non-specific signals. Prepare a fresh stock solution and ensure all buffers and reagents are correctly prepared and filtered.
-
Quantitative Data Summary
| Compound/Solution | Storage Temperature | Solvent | Reported Stability | Visual Degradation Indicator |
| EdU (Solid) | -20°C | N/A | ~12 months[1] | N/A |
| EdU Stock Solution | -20°C | DMSO | Up to 1 year[2] | N/A |
| EdU Stock Solution | -20°C | Deionized Water | Up to 6 months[2] | Brown discoloration[2] |
Experimental Protocols
Protocol: Preparation of a 10 mM EdU Stock Solution in DMSO
-
Materials:
-
5 mg 5-Ethynyl-2'-deoxyuridine (EdU)
-
2 mL Dimethyl sulfoxide (DMSO)
-
Appropriate personal protective equipment (PPE)
-
Sterile microcentrifuge tubes for aliquots
-
-
Procedure:
-
Bring the vial of powdered EdU and the DMSO to room temperature.
-
Add 2 mL of DMSO to the vial containing 5 mg of EdU.
-
Mix thoroughly by vortexing or pipetting until the compound is completely dissolved.
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: Workflow for the preparation of an EdU stock solution.
Caption: Troubleshooting flowchart for EdU stability issues.
References
Technical Support Center: Optimization of Chromatographic Separation for O4-Ethyldeoxyuridine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of O4-Ethyldeoxyuridine isomers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: this compound isomers are closely related polar molecules, which can present several chromatographic challenges. These include co-elution or poor resolution between isomers, peak tailing due to interactions with the stationary phase, and the need for sensitive detection methods. The key is to exploit the subtle differences in their physicochemical properties to achieve separation.
Q2: Which chromatographic mode is most suitable for separating these isomers?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation of nucleosides and their analogues.[1][2] Ion-exchange chromatography can also be employed, particularly for charged nucleotide derivatives.[1] Given the likely neutral nature of this compound, RP-HPLC is the recommended starting point.
Q3: What type of HPLC column should I start with?
A3: A C18 column is a robust starting point for the separation of nucleosides.[2] For potentially challenging separations of closely related isomers, consider using a high-resolution column with a smaller particle size (e.g., sub-2 µm or 3 µm) to maximize efficiency.[1] Phenyl-hexyl or biphenyl stationary phases can also offer alternative selectivity for aromatic compounds.
Q4: What mobile phase composition is recommended for initial method development?
A4: A common starting mobile phase for separating nucleoside analogues is a mixture of water or a volatile buffer and an organic modifier like acetonitrile or methanol.[2][3] A typical starting gradient could be 5-95% organic modifier over 20-30 minutes. The choice of buffer, such as ammonium acetate or triethylammonium bicarbonate, can help to improve peak shape and selectivity, and they are volatile, which is advantageous for subsequent mass spectrometry analysis.[2]
Troubleshooting Guide
Poor Resolution or Co-elution of Isomers
Q: My this compound isomers are not separating. What are the first steps to improve resolution?
A: To improve the separation of co-eluting peaks, a systematic approach to optimizing the mobile phase and column conditions is necessary. The primary goal is to alter the selectivity of the chromatographic system.
Workflow for Improving Resolution
Caption: Troubleshooting workflow for poor isomer resolution.
Detailed Steps:
-
Modify the Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) provides more opportunity for the isomers to interact differently with the stationary phase, which can enhance separation.
-
Change the Organic Modifier: Acetonitrile and methanol are the two most common organic solvents in reversed-phase HPLC.[3] They offer different selectivities, so if one does not provide adequate separation, the other should be tried.
-
Adjust the Mobile Phase pH: The ionization state of nucleoside analogues can be influenced by the pH of the mobile phase. A change in pH can alter the retention times and potentially the elution order of the isomers. Separation of nucleotides is often carried out between pH 6.0 and 8.0.[3]
-
Try a Different Column: If mobile phase optimization is insufficient, the stationary phase chemistry may need to be changed. A phenyl-hexyl or biphenyl column can provide alternative selectivity through pi-pi interactions with the nucleobase rings.
-
Vary the Column Temperature: Lowering the temperature can sometimes improve separation by increasing the interaction with the stationary phase. Conversely, a higher temperature can improve efficiency, though it may reduce retention.[4]
Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing. What could be the cause and how can I fix it?
A: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.
Logical Flow for Diagnosing Peak Tailing
References
- 1. separationmethods.com [separationmethods.com]
- 2. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
a troubleshooting guide for O4-Ethyldeoxyuridine quantification experiments
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing O4-Ethyldeoxyuridine (O4-EdU) for DNA adduct quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (O4-EdU) and how is it used?
A1: this compound (O4-EdU) is an analogue of the DNA nucleoside thymidine. It is used in toxicology and cancer research to study DNA damage and repair. When introduced to cells or organisms, O4-EdU can be incorporated into DNA, forming what is known as a DNA adduct. The quantification of these adducts serves as a key indicator of genotoxic exposure and can be used to assess the efficacy of anti-cancer drugs that target DNA.[1][2]
Q2: What is the principle behind O4-EdU detection?
A2: The detection of O4-EdU incorporated into DNA is typically achieved through a "click chemistry" reaction.[2][3] The ethynyl group on the EdU molecule reacts with a fluorescently labeled azide molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3][4] This creates a stable, covalent bond that allows for the visualization and quantification of the O4-EdU adducts using techniques like fluorescence microscopy, flow cytometry, or mass spectrometry.[5][6][7]
Q3: What are the advantages of using O4-EdU with click chemistry over traditional methods like BrdU?
A3: The primary advantage of the EdU-based assay is its mild detection conditions. Unlike the 5-bromo-2'-deoxyuridine (BrdU) assay, which requires harsh DNA denaturation steps (using acid or heat) to allow antibody access, the EdU detection method does not.[3][4][7][8] This better preserves cell morphology, DNA integrity, and allows for easier multiplexing with other fluorescent labels, such as antibodies against cell surface or intracellular markers.[3][9] The small size of the fluorescent azide also allows for more efficient labeling.[3][8]
Troubleshooting Guide
High Background Signal
Q4: I am observing high background fluorescence in my negative control samples (no EdU treatment). What could be the cause?
A4: High background in negative controls is a common issue and can stem from several sources. A primary cause can be the non-specific binding of the fluorescent azide to cellular components.[10] Another possibility is autofluorescence from the cells or tissues themselves, especially when using green-emitting fluorophores like Alexa Fluor 488.[11]
-
Recommendation 1: Optimize Washing Steps. Insufficient washing after the click reaction can leave residual unbound fluorescent azide. Increase the number and duration of washes with a buffer containing a mild detergent like Tween 20.[12]
-
Recommendation 2: Check Reagents. Ensure the ascorbic acid solution for the click reaction is made fresh, as it oxidizes quickly and can affect staining quality.[12]
-
Recommendation 3: Use a Different Fluorophore. Consider switching to a red-shifted fluorophore (e.g., Alexa Fluor 647) to minimize issues with cellular autofluorescence.[11]
-
Recommendation 4: Include a Quenching Step. After fixation, you can treat samples with a quenching agent like glycine to reduce background from the fixative.[13]
Troubleshooting High Background
Caption: A decision tree for troubleshooting high background signals.
Low or No Signal
Q5: My EdU-treated samples show very weak or no fluorescent signal. What went wrong?
A5: A lack of signal can be due to several factors, ranging from inefficient EdU incorporation to problems with the click chemistry detection step.
-
Recommendation 1: Verify EdU Incorporation. Ensure that the concentration of EdU and the incubation time are sufficient for your cell type. Rapidly proliferating cells may require shorter incubation times than slower-growing cells.[12] Also, confirm that the cells were healthy and actively dividing during the labeling period.
-
Recommendation 2: Check Reagent Integrity. The copper catalyst is critical for the click reaction. Ensure it has been stored correctly and has not degraded. As mentioned previously, always use a freshly prepared ascorbic acid solution.[12]
-
Recommendation 3: Optimize Permeabilization. The click reaction reagents need to access the DNA within the nucleus. Inadequate permeabilization can prevent this. Ensure you are using an appropriate concentration of a detergent like Triton X-100 for a sufficient amount of time.[12][14]
-
Recommendation 4: Confirm Instrument Settings. Double-check that the microscope or flow cytometer settings (e.g., laser lines, filters, exposure time, gain) are appropriate for the fluorophore you are using.
Troubleshooting Low/No Signal
Caption: A decision tree for troubleshooting low or absent signals.
Mass Spectrometry Issues
Q6: When using LC-MS/MS for quantification, I'm seeing a lot of adducts (e.g., sodium, potassium) with my parent ion, complicating quantification. How can I minimize this?
A6: Adduct formation is a common challenge in mass spectrometry that can reduce the intensity of the desired protonated molecule, thereby affecting sensitivity and accuracy.[15]
-
Recommendation 1: Optimize Mobile Phase. The composition of your liquid chromatography mobile phase can significantly influence adduct formation. Experiment with different additives, such as ammonium formate or ammonium acetate, to promote the formation of the [M+H]+ ion over sodium or potassium adducts.[16]
-
Recommendation 2: Use High-Purity Solvents. Ensure that all solvents and reagents are of the highest purity to minimize the introduction of sodium and potassium salts.
-
Recommendation 3: Sample Preparation. The DNA isolation and hydrolysis steps are critical. Ensure that the DNA is pure and free from contaminants that could interfere with ionization.[6] Solid-phase extraction (SPE) can be a valuable step to clean up the sample before injection.
-
Recommendation 4: Sum Adduct Peaks. If adducts cannot be eliminated, a valid quantification strategy is to sum the peak areas of the primary ion and its major adducts for a total analyte count.[15]
Data & Protocols
Table 1: Recommended Reagent Concentrations & Incubation Times
| Parameter | Cell Culture (Microscopy/Flow) | Mass Spectrometry | Key Considerations |
| O4-EdU Concentration | 1 - 20 µM[14] | Dependent on exposure model | Titrate for your specific cell line to balance signal with potential toxicity. |
| Incubation Time | 1 hour to >24 hours | Dependent on exposure model | Should be optimized based on cell cycle length and experimental goals.[3] |
| Fixative | 3.7-4% Paraformaldehyde in PBS | N/A (DNA Extraction) | PFA is a cross-linker that preserves cell morphology well.[13] |
| Fixation Time | 15 minutes at RT[14] | N/A | Over-fixation can sometimes increase background. |
| Permeabilization Agent | 0.1-0.5% Triton X-100 in PBS[12][14] | N/A | Essential for allowing click reagents to access the nucleus. |
| Permeabilization Time | 20-30 minutes at RT[7][14] | N/A | Insufficient time will result in low signal. |
| Fluorescent Azide | 1-5 µM | N/A | Use a concentration recommended by the manufacturer. |
| Copper (II) Sulfate | 1-2 mM | N/A | Critical catalyst for the click reaction. |
| Ascorbic Acid/Ascorbate | 10-50 mM | N/A | Must be prepared fresh to act as a reducing agent.[12] |
General Experimental Workflow
O4-EdU Quantification Workflow
Caption: A generalized workflow for O4-EdU quantification experiments.
Detailed Protocol: O4-EdU Quantification by Fluorescence Microscopy
This protocol provides a general framework. Optimization may be required for specific cell types and experimental conditions.
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the experiment.
-
O4-EdU Labeling: Add O4-EdU to the culture medium to a final concentration of 10 µM. Incubate for the desired period (e.g., 2 hours) under standard culture conditions. Include a negative control (no O4-EdU).
-
Fixation:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.[14]
-
-
Washing: Remove the fixative and wash the cells twice with PBS.
-
Permeabilization:
-
Add 0.5% Triton X-100 in PBS and incubate for 20 minutes at room temperature.[14]
-
-
Washing: Remove the permeabilization buffer and wash the cells twice with PBS.
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For each coverslip, mix:
-
Copper (II) Sulfate (to final 1-2 mM)
-
Fluorescent Azide (to final 1-5 µM)
-
Freshly prepared Ascorbic Acid (to final 10 mM) in PBS.
-
-
Remove the wash buffer and add the click reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Remove the click reaction cocktail.
-
Wash the cells three times with PBS containing 0.05% Tween 20.
-
-
Nuclear Staining (Optional):
-
Incubate cells with a nuclear counterstain like DAPI or Hoechst 33342 for 5-10 minutes.
-
Wash once with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope with the correct filter sets for your chosen fluorophore and nuclear stain.
-
References
- 1. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 3. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 6. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. salic.med.harvard.edu [salic.med.harvard.edu]
- 9. Click-iT EdU Assays—A Superior BrdU Alternative | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Quantification of cell cycle kinetics by EdU (5-ethynyl-2′-deoxyuridine)-coupled-fluorescence-intensity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. insights.oni.bio [insights.oni.bio]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
methods to minimize artifact formation during O4-Ethyldeoxyuridine analysis
Welcome to the technical support center for O4-Ethyldeoxyuridine (O4-EdU) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to minimize artifact formation and ensure accurate and reproducible results in your cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using O4-EdU over Bromodeoxyuridine (BrdU) for cell proliferation assays?
A1: The primary advantage of O4-EdU is the mild detection method. Unlike BrdU, which requires harsh DNA denaturation steps (using acid or heat) to expose the incorporated nucleoside for antibody detection, O4-EdU is detected using a copper-catalyzed or copper-free "click" reaction. This gentle process preserves cell morphology, antigen integrity, and is compatible with a wider range of fluorescent probes, including fluorescent proteins like GFP.[1][2][3][4] The simplified protocol also reduces assay time and improves reproducibility.[5]
Q2: What is "click chemistry" in the context of O4-EdU detection?
A2: "Click chemistry" refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. O4-EdU contains an alkyne group, which, in the presence of a copper(I) catalyst, covalently bonds with a fluorescently labeled azide to form a stable triazole ring. This highly specific and efficient reaction allows for the sensitive detection of newly synthesized DNA.[1][3][4][6]
Q3: Can the incorporation of O4-EdU itself affect cell health and introduce artifacts?
A3: Yes. The alkyne moiety in the EdU molecule is highly reactive and its incorporation into DNA can trigger a DNA damage response (DDR).[7] This can lead to cell cycle arrest, typically in the G2/M phase, and in some cases, apoptosis.[7][8] Therefore, it is crucial to perform careful titration of EdU concentration and incubation time to minimize these effects, especially in long-term studies.[7][8]
Q4: Are there alternatives to the copper-catalyzed click reaction for O4-EdU detection?
A4: Yes, copper-free click chemistry is an alternative. This method uses a strained cyclooctyne molecule conjugated to a fluorescent probe that reacts directly with the azide on the modified EdU without the need for a copper catalyst. This approach is particularly useful for live-cell imaging and when working with fluorescent proteins or phycobiliproteins that are sensitive to copper-induced fluorescence quenching.[9][10]
Troubleshooting Guides
This section addresses common issues encountered during O4-EdU analysis and provides solutions to minimize artifact formation.
Issue 1: Weak or No EdU Signal
| Potential Cause | Recommended Solution | References |
| Insufficient EdU Concentration or Incubation Time | Optimize the EdU concentration (typically 10-20 µM) and incubation time for your specific cell type. Slower-growing cells may require longer incubation periods. | [11] |
| Inefficient Click Reaction | Ensure the click reaction cocktail is freshly prepared, as the reducing agent (e.g., sodium ascorbate) can oxidize over time. Optimize the concentration of copper sulfate and the fluorescent azide. | [12][13] |
| Improper Fixation and Permeabilization | The choice of fixative and permeabilization agent can impact the accessibility of the click reagents to the DNA. Test different fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.5% Triton X-100 or saponin) protocols. | [1][14] |
| Fluorescence Quenching | If using fluorescent proteins (e.g., GFP), the copper catalyst can quench the signal. Use a "copper-safe" formulation of the click reaction kit or a copper-free click chemistry approach. | [15][16][17][18] |
Issue 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution | References |
| Inadequate Washing | Increase the number and duration of wash steps after fixation, permeabilization, and the click reaction to remove unbound reagents. | [19] |
| Non-specific Binding of Fluorescent Azide | Use a blocking solution (e.g., 3% BSA) before the click reaction to reduce non-specific binding of the fluorescent azide. | [11][12] |
| Autofluorescence | Some cell types exhibit natural fluorescence. Choose a fluorescent azide with an emission spectrum that does not overlap with the autofluorescence of your cells. Using a far-red fluorescent dye (e.g., Alexa Fluor 647) can often reduce background from autofluorescence. | [20] |
| Precipitation of Click Reagents | Ensure all components of the click reaction cocktail are fully dissolved before adding to the sample. |
Issue 3: Altered Cell Morphology or Loss of Cellular Structures
| Potential Cause | Recommended Solution | References |
| Harsh Fixation or Permeabilization | Over-fixation or the use of harsh permeabilization agents like methanol can alter cellular structures. Optimize fixation time and consider using a milder detergent like saponin, which selectively removes cholesterol from the cell membrane. | [14][21] |
| Copper Toxicity | High concentrations of copper can be toxic to cells and may affect cellular integrity, even in fixed samples. Use the lowest effective concentration of copper sulfate or consider a copper-free click chemistry method. | [9][18] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed O4-EdU Detection
-
EdU Labeling:
-
Culture cells to the desired confluency.
-
Add O4-EdU to the culture medium at a final concentration of 10-20 µM.
-
Incubate for a duration appropriate for your cell type (e.g., 1-2 hours for rapidly dividing cells).
-
-
Fixation and Permeabilization:
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
-
430 µL of PBS
-
20 µL of 100 mM CuSO4
-
1.2 µL of fluorescent azide stock (e.g., Alexa Fluor 488 azide)
-
50 µL of 1 M sodium ascorbate (add last)
-
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[2]
-
Wash cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslip on a microscope slide with mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: "Copper-Safe" O4-EdU Detection for Use with Fluorescent Proteins
-
EdU Labeling and Fixation/Permeabilization:
-
Follow steps 1 and 2 from the standard protocol.
-
-
"Copper-Safe" Click Reaction:
-
Use a commercial "copper-safe" or "Click-iT® Plus" EdU detection kit that includes a copper-chelating ligand.
-
Prepare the reaction cocktail according to the manufacturer's instructions. These kits typically contain a copper (I) ligand that sequesters the copper ion, preventing it from quenching the fluorescence of proteins like GFP while still allowing it to catalyze the click reaction.[16][17][18]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Imaging and Analysis:
-
Proceed with imaging as described in the standard protocol.
-
Visualizing Experimental Workflows and Artifact Mechanisms
Caption: A simplified workflow for O4-EdU detection.
Caption: Key sources of artifacts in O4-EdU analysis.
Caption: Strategies to mitigate artifact formation.
References
- 1. EdU Assay | Kit for Cell Proliferation Analysis [baseclick.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 4. Click-iT® EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. EdU induces DNA damage response and cell death in mESC in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EdU induces DNA damage response and cell death in mESC in culture [agris.fao.org]
- 9. pnas.org [pnas.org]
- 10. Profiling Sirtuin Activity Using Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Copper-Safe Click-iT Plus EdU Proliferation Assay: Improved Compatibility with Simultaneous Phycobiliprotein and Fluorescent Protein Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Copper-Safe Click-iT Plus EdU Proliferation Assay: Improved Compatibility with Simultaneous Phycobiliprotein and Fluorescent Protein Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. CyTOForum • View topic - Help! Unexplained Background [cytoforum.stanford.edu]
- 20. researchgate.net [researchgate.net]
- 21. Fixation artifacts and how to minimize them [focalplane.biologists.com]
how to improve reproducibility of O4-Ethyldeoxyuridine measurements across batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of O4-Ethyldeoxyuridine (O4-Et-dU or EdU) measurements across experimental batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound (O4-Et-dU) and how is it detected?
A1: this compound (commonly known as EdU) is a nucleoside analog of thymidine. It gets incorporated into DNA during the S-phase of the cell cycle, making it a reliable marker for newly synthesized DNA.[1][2][3] Detection is not antibody-based, which avoids the need for harsh DNA denaturation steps. Instead, it utilizes a "click" chemistry reaction where a fluorescently labeled azide covalently binds to the ethynyl group of the incorporated EdU.[1][3][4][5] This method is known for its speed, reproducibility, and high signal-to-noise ratio.[1]
Q2: What are the main advantages of using EdU over BrdU for cell proliferation assays?
A2: The primary advantage of EdU assays is the mild detection protocol.[6] Unlike BrdU assays that require DNA denaturation using acid or heat to allow antibody access, EdU detection relies on a small fluorescent azide that can easily access the incorporated EdU within the DNA double helix.[7] This preserves cell morphology and antigenicity, making it more compatible with multiplexing, such as co-staining for other cellular markers.[7][8] The streamlined protocol for EdU detection also reduces the number of steps and the overall time required for the assay.
Q3: Can I use EdU for in vivo experiments?
A3: Yes, EdU can be administered to animals to label proliferating cells in vivo.[9] Common administration routes include intraperitoneal injection.[9] It is crucial to optimize the EdU concentration and the timing between administration and tissue harvesting for each specific animal model and target tissue.[9]
Q4: Is EdU staining compatible with other cellular stains?
A4: Yes, EdU staining is compatible with a variety of other stains. After the click reaction, you can proceed with staining for nuclear markers like DAPI or Hoechst, as well as with immunofluorescence staining for other cellular proteins.[7] However, it is important to perform the EdU staining before proceeding with immunofluorescence, as the copper catalyst used in the click reaction can potentially affect some fluorophores like GFP.[2] If GFP detection is necessary, using an anti-GFP antibody after EdU staining is recommended.[2]
Troubleshooting Guides
This section addresses common issues encountered during O4-Et-dU (EdU) measurements and provides potential solutions.
Issue 1: Weak or No Fluorescent Signal
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient EdU Incorporation | Optimize the EdU concentration. A typical starting range for cell culture is 10-20 µM, but this may need to be titrated for your specific cell type. For in vivo studies, ensure the administered dose is appropriate for the animal model.[9] |
| Increase the incubation time with EdU to allow for more incorporation into newly synthesized DNA. | |
| Inefficient Click Reaction | Ensure the click reaction cocktail is freshly prepared, as the copper (I) catalyst is unstable in aqueous solutions.[10] |
| Verify the correct concentrations of all reaction components, including the fluorescent azide and copper sulfate. | |
| Check the buffer additive for any discoloration (e.g., turning brown), which indicates degradation and requires fresh preparation. | |
| Incorrect Imaging Settings | Confirm that the microscope or flow cytometer is configured with the correct filter sets for the specific fluorophore used. |
| Cell Health Issues | Ensure cells are healthy and actively proliferating during the EdU labeling period. Changes in temperature or harsh washing steps before EdU incubation can slow cell growth.[11] |
Issue 2: High Background or Non-Specific Staining
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inadequate Washing | Increase the number and duration of wash steps after fixation, permeabilization, and the click reaction to thoroughly remove unbound reagents.[2][9] Using PBS with a mild detergent like Triton X-100 or Tween-20 can be effective.[10] |
| Excessive EdU Concentration | Titrate the EdU concentration downwards. While a higher concentration can increase signal, it may also lead to higher background. |
| Cell Clumping | Ensure a single-cell suspension is achieved before fixation and staining, especially for flow cytometry applications. |
| Over-fixation or Over-permeabilization | Optimize fixation and permeabilization times and reagent concentrations. Excessive treatment can sometimes lead to non-specific binding of the detection reagents. |
Issue 3: High Variability Between Replicates or Batches
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Cell Seeding Density | Ensure that cells are seeded at a consistent density across all wells and plates, aiming for approximately 80% confluency at the time of EdU labeling. |
| Variations in Reagent Preparation | Prepare master mixes of EdU labeling solution and the click reaction cocktail to add to all relevant samples, minimizing pipetting errors between individual wells. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handling system to add and remove solutions promptly and consistently across all samples. |
| Batch-to-Batch Reagent Differences | If using a commercial kit, record the lot numbers of all components. If preparing your own reagents, ensure they are made from the same stock solutions whenever possible. |
| Data Normalization | For quantitative analysis, especially in high-throughput screening, consider normalizing the data. This can be done by setting the signal from untreated control cells as a baseline (e.g., 100% viability or 0% proliferation).[12] Including positive and negative controls on each plate is crucial for assessing plate-to-plate variability.[13] |
Experimental Protocols
Protocol 1: In Vitro EdU Labeling and Detection by Microscopy
-
Cell Seeding: Plate cells on glass coverslips or in chamber slides at a density that will allow them to be actively proliferating (e.g., 60-80% confluency) at the time of labeling.
-
EdU Incorporation:
-
Prepare a working solution of EdU in pre-warmed complete cell culture medium. A final concentration of 10 µM is a good starting point.[11]
-
Remove the existing medium from the cells and replace it with the EdU-containing medium.
-
Incubate for the desired period (e.g., 1-2 hours) under standard cell culture conditions.[11]
-
-
Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells twice with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[7]
-
-
Click Reaction:
-
Prepare the click reaction cocktail fresh. For each sample, mix the fluorescent azide, copper sulfate, and reaction buffer according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[7]
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.[2]
-
(Optional) Proceed with nuclear counterstaining (e.g., DAPI or Hoechst) or immunofluorescence staining for other markers.
-
-
Imaging: Mount the coverslips and acquire images using a fluorescence microscope with the appropriate filter sets.
Protocol 2: EdU Labeling and Detection by Flow Cytometry
-
Cell Preparation and EdU Labeling:
-
Culture cells in suspension or harvest adherent cells to create a single-cell suspension.
-
Add EdU to the culture medium to a final concentration of 10 µM and incubate for the desired time.[11]
-
-
Cell Harvest and Fixation:
-
Harvest the cells by centrifugation.
-
Wash the cells once with 1% BSA in PBS.
-
Fix the cells using a formaldehyde-based fixative for 15 minutes at room temperature.[14]
-
-
Permeabilization:
-
Wash the fixed cells with 1% BSA in PBS.
-
Permeabilize the cells by resuspending them in a saponin-based permeabilization and wash buffer.[15]
-
-
Click Reaction:
-
Prepare the click reaction cocktail as described in the microscopy protocol.
-
Centrifuge the permeabilized cells and resuspend the pellet in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature in the dark.[15]
-
-
Washing and Staining:
-
Wash the cells with the permeabilization and wash buffer.
-
(Optional) Perform antibody staining for intracellular or surface markers.
-
Resuspend the cells in a suitable buffer for flow cytometry, which may contain a DNA stain like DAPI or Propidium Iodide for cell cycle analysis.[14]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using the appropriate laser lines and emission filters for your chosen fluorophores.[11]
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Typical Concentration | Incubation Time | Notes |
| EdU Labeling | EdU in culture medium | 10-20 µM | 1-2 hours (can be varied) | Optimal concentration and time are cell-type dependent.[11] |
| Fixation | Formaldehyde in PBS | 3.7% | 15 minutes | --- |
| Permeabilization | Triton X-100 in PBS | 0.5% | 20 minutes | For microscopy.[7] |
| Saponin-based buffer | 0.1% Saponin | During washes and staining | For flow cytometry.[15] | |
| Click Reaction | Fluorescent azide, CuSO4, buffer additive | Per manufacturer's protocol | 30 minutes | Protect from light.[15] |
| DNA Staining | DAPI | 1-5 µg/mL | 5-15 minutes | --- |
| Propidium Iodide | 20-50 µg/mL | 15-30 minutes | Requires RNase treatment. |
Visualizations
Caption: Experimental workflow for this compound (EdU) cell proliferation assay.
Caption: Troubleshooting decision tree for common EdU assay issues.
References
- 1. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 3. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 6. Click-iT EdU Assays—A Superior BrdU Alternative | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Click-iT® EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. 7074596.fs1.hubspotusercontent-na1.net [7074596.fs1.hubspotusercontent-na1.net]
- 14. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. vectorlabs.com [vectorlabs.com]
Validation & Comparative
A Comparative Analysis of O4-Ethyldeoxyuridine and O6-Ethylguanine as Pro-Mutagenic DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-mutagenic properties of two significant DNA adducts, O4-Ethyldeoxyuridine (O4-EtdU) and O6-ethylguanine (O6-EtG). Formed by exposure to ethylating agents, these lesions play a crucial role in mutagenesis and carcinogenesis. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying biological pathways to aid in research and therapeutic development.
Executive Summary
Both O4-EtdU and O6-EtG are miscoding DNA lesions that can lead to point mutations if not repaired before DNA replication. However, they differ significantly in their mutagenic potential, the types of mutations they induce, and the efficiency with which they are recognized and repaired by cellular DNA repair mechanisms. Experimental evidence suggests that O4-ethylthymine, the base in O4-EtdU, is often more mutagenic than O6-ethylguanine.[1] This is largely attributed to its poor recognition by the primary repair protein for O6-alkylguanine adducts, O6-alkylguanine-DNA alkyltransferase (AGT), leading to its greater persistence in the genome.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various experimental systems, highlighting the differences in mutagenicity and repair between O4-alkylthymine and O6-alkylguanine adducts.
| Adduct | Host System | Mutation Frequency (%) | Predominant Mutation | Reference |
| O4-methylthymine (m4T) | E. coli (repair proficient) | 45 | T:A → C:G | [1] |
| O6-ethylguanine (e6G) | E. coli (repair proficient) | 11 | G:C → A:T | [1] |
| O6-methylguanine (m6G) | E. coli (repair proficient) | 6 | G:C → A:T | [1] |
| O4-methylthymine (m4T) | E. coli (repair deficient) | 99 | T:A → C:G | [1] |
| O6-ethylguanine (e6G) | E. coli (repair deficient) | 99 | G:C → A:T | [1] |
| O6-methylguanine (m6G) | E. coli (repair deficient) | 94 | G:C → A:T | [1] |
Table 1: Comparative Mutagenicity in E. coli . Data from a study using site-specifically incorporated adducts in plasmids. The repair-deficient strain lacks both AGT and mismatch repair.
| Adduct | Cell Line | Repair Half-life (hours) | Primary Repair Pathway | Reference |
| O6-ethylguanine (O6-EtG) | Human lymphoblasts (repair proficient) | ~8 | AGT, NER | |
| O6-ethylguanine (O6-EtG) | Human lymphoblasts (NER deficient) | 43 | AGT | |
| O6-ethylguanine (O6-EtG) | Human lymphoblasts (AGT deficient) | >53 | Minimal | |
| O4-ethylthymine (O4-EtdT) | Human lymphoblasts (all phenotypes) | Slow/No significant repair | - | |
| O6-ethylguanine (O6-EtG) | CHO (MT proficient) | ~88% removal in 20h (for methyl adduct) | AGT | [2] |
| O6-ethylguanine (O6-EtG) | CHO (MT deficient) | No removal | - | [2] |
| O4-ethylthymine (O4-EtdT) | CHO (MT proficient and deficient) | Slow/No significant repair | - | [2] |
Table 2: Repair Kinetics in Mammalian Cells . Data compiled from studies on the persistence of ethylated adducts in human and Chinese Hamster Ovary (CHO) cells. MT refers to O6-methylguanine-DNA methyltransferase (AGT).
Mutagenic Mechanisms and Specificity
The pro-mutagenic nature of these adducts stems from their ability to alter the hydrogen bonding properties of the affected base, leading to mispairing during DNA replication.
-
O6-ethylguanine (O6-EtG): The ethyl group at the O6 position of guanine disrupts the normal Watson-Crick pairing with cytosine and promotes pairing with thymine. This mispairing, if not corrected, results in a G:C → A:T transition during the next round of DNA replication. The structure of O6-alkylguanine is physically similar to adenine, which may contribute to its miscoding by DNA polymerases.[3]
-
This compound (O4-EtdU): The ethyl group on the O4 position of the thymine base in deoxyuridine (formed from deamination of O4-ethylcytosine or direct alkylation of thymidine) leads to mispairing with guanine instead of adenine. This results in a T:A → C:G transition . Similar to O6-EtG, the altered base (O4-ethylthymine) shares structural similarities with cytosine, which can deceive the DNA polymerase.[3]
DNA Repair Pathways
The persistence of these adducts, and therefore their mutagenic potential, is largely determined by the efficiency of cellular DNA repair mechanisms.
-
O6-ethylguanine Repair: The primary defense against O6-EtG is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) . AGT directly transfers the ethyl group from the guanine to a cysteine residue within its own active site in a stoichiometric, "suicide" reaction. In some contexts, the Nucleotide Excision Repair (NER) pathway can also contribute to the repair of O6-EtG.
-
This compound Repair: In stark contrast to O6-EtG, O4-EtdU is a very poor substrate for mammalian AGT.[2] This inefficient repair leads to the accumulation and persistence of O4-EtdU in the DNA of various tissues.[4] While some bacterial AGTs can repair O4-alkylthymine, this capability is largely absent in mammalian cells.[2] The persistence of O4-EtdU makes it a more potent mutagenic lesion in many contexts.
Experimental Protocols
In Vitro DNA Polymerase Bypass Assay
This assay is used to determine the frequency and identity of nucleotides incorporated opposite a specific DNA adduct by a DNA polymerase.
a. Oligonucleotide Substrate Preparation:
-
Synthesize two oligonucleotides: a template strand containing a single, site-specific O4-EtdU or O6-EtG adduct, and a shorter, complementary primer with its 3'-end positioned just before the adduct.
-
Purify the oligonucleotides by HPLC or PAGE to ensure high purity.
-
Anneal the primer to the template strand by mixing them in a 1:1.2 molar ratio in an annealing buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
b. Bypass Reaction:
-
Prepare a reaction mixture containing the annealed primer-template duplex, a selected DNA polymerase (e.g., a high-fidelity polymerase or a translesion synthesis polymerase), all four dNTPs (one of which may be radiolabeled for detection), and the appropriate reaction buffer with MgCl2.
-
Initiate the reaction by adding the DNA polymerase and incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stop solution containing EDTA and formamide.
c. Analysis:
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the products by autoradiography (if using radiolabeled dNTPs) or by staining with a fluorescent dye.
-
Quantify the intensity of the bands corresponding to the unextended primer, the paused product (at the adduct site), and the full-length product to determine the bypass efficiency.
-
To determine the identity of the incorporated nucleotide, run four separate reactions, each containing only one of the four dNTPs. The appearance of a product one nucleotide longer than the primer indicates which base was incorporated opposite the adduct.
O6-Alkylguanine-DNA Alkyltransferase (AGT) Activity Assay
This assay measures the ability of a cell extract or purified AGT to repair O6-EtG.
a. Substrate Preparation:
-
Prepare a DNA substrate containing O6-[3H]ethylguanine. This can be done by reacting calf thymus DNA with a radiolabeled ethylating agent like N-ethyl-N-nitrosourea ([3H]ENU).
-
Purify the radiolabeled DNA to remove any unreacted ENU.
b. Repair Reaction:
-
Prepare cell extracts by sonication or lysis in a suitable buffer.
-
Incubate the cell extract (containing AGT) with the O6-[3H]ethylguanine-containing DNA substrate at 37°C for a specific time (e.g., 30-60 minutes).
-
The AGT in the extract will transfer the [3H]ethyl group from the DNA to itself.
c. Analysis:
-
Precipitate the protein from the reaction mixture using an acid like perchloric acid.
-
Wash the protein pellet to remove any remaining radiolabeled DNA.
-
Solubilize the protein pellet and measure the amount of radioactivity transferred to the protein using liquid scintillation counting.
-
The amount of radioactivity is directly proportional to the AGT activity in the cell extract.
Visualizations
Signaling Pathway for O6-Ethylguanine Mutagenesis and Repair
Caption: Mutagenesis and repair pathway for O6-ethylguanine.
Experimental Workflow for Comparing Pro-mutagenic Potential
References
- 1. Comparison of mutagenesis by O6-methyl- and O6-ethylguanine and O4-methylthymine in Escherichia coli using double-stranded and gapped plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O6-methyltransferase-deficient and -proficient CHO cells differ in their responses to ethyl- and methyl-nitrosourea-induced DNA alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specificity of bischloroethylnitrosourea-induced mutation in a Chinese hamster ovary cell line transformed to express human O6-alkylguanine-DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of O6-methylguanine, O4-methylthymine and O4-ethylthymine in human liver and peripheral blood leukocyte DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating O4-Ethylthymidine as a Biomarker for N-Nitroso Compound Exposure: A Comparative Guide
Introduction
N-nitroso compounds (NOCs) are a class of potent carcinogens found in tobacco smoke, certain foods, and some industrial settings. They can also be formed endogenously in the human body.[1][2][3] Upon metabolic activation, NOCs form reactive electrophilic species that can alkylate DNA, leading to the formation of DNA adducts.[4][5] These adducts, if not repaired, can lead to mutations and initiate carcinogenesis. Consequently, the detection and quantification of specific DNA adducts serve as crucial biomarkers for assessing human exposure to NOCs and for molecular dosimetry.[6][7] This guide provides a comprehensive comparison of O4-ethylthymidine (O4-EtT), a specific DNA adduct, with other biomarkers of NOC exposure, supported by experimental data and detailed methodologies.
O4-Ethylthymidine: A Persistent and Promutagenic Biomarker
O4-ethylthymidine (O4-EtT or O4-EtdThd) is a DNA adduct formed from exposure to ethylating NOCs, such as N-nitrosodiethylamine (NDEA).[8] A key feature of O4-EtT that makes it a compelling biomarker is its persistence in vivo. Unlike some other DNA adducts, such as O6-ethylguanine (O6-EtG), O4-EtT is poorly repaired by the cellular DNA repair machinery, specifically the protein O6-alkylguanine-DNA alkyltransferase (AGT).[9] This lack of efficient repair leads to the accumulation of O4-EtT in DNA upon continuous exposure, making it a stable, long-term marker of exposure.[9][10] The half-life of O4-EtT in rat liver DNA has been measured to be as long as 19 days.[8][9] This persistence, coupled with its promutagenic potential, underscores its relevance in NOC-induced carcinogenesis.[8][11]
Quantitative Performance Data
The utility of a biomarker is determined by its sensitivity and specificity in detecting exposure. The following tables summarize quantitative data on O4-EtT levels in human and animal studies.
Table 1: O4-Ethylthymidine Levels in Human Tissues
| Tissue | Population | O4-EtT Level (adducts/10⁸ nucleotides) | Reference |
| Leukocyte DNA | Smokers (n=20) | 48.3 ± 53.9 | [4][9] |
| Leukocyte DNA | Non-smokers (n=20) | Significantly lower than smokers | [4][9] |
| Lower Respiratory Tract | Smokers (2 of 4) | Detected | [9] |
| Lower Respiratory Tract | Non-smokers (3 of 3) | Not Detected | [9] |
| Lung DNA | Smokers | 3.8 | [9] |
| Lung DNA | Non-smokers | 1.6 | [9] |
| Liver DNA | Autopsy cases (n=33) | Detected in 30 cases | [12][13] |
| Liver DNA | Malignant tumor cases | Significantly higher than nonmalignant cases | [13] |
Table 2: Comparative Abundance and Persistence of Ethylated DNA Adducts in Rat Liver DNA after NDEA Exposure
| DNA Adduct | Relative Abundance (Single NDEA dose) | Persistence (Half-life) | Key Characteristics | Reference |
| O4-Ethylthymidine (O4-EtT) | ~1% of total ethylation | ~19 days | Poorly repaired, accumulates with chronic exposure. | [8][9][10] |
| O6-Ethylguanine (O6-EtG) | ~8% of total ethylation | Rapidly repaired | Repaired by AGT, does not accumulate with chronic exposure. | [9][10] |
| N7-Ethylguanine (N7-EtG) | ~12% of total ethylation | Not specified, but generally less stable | Most abundant base adduct, but can be chemically unstable. | [9] |
| O2-Ethylthymidine (O2-EtT) | ~7% of total ethylation | ~19 days | Also persistent, similar to O4-EtT. | [8][9] |
| Ethyl Phosphotriesters | ~58% of total ethylation | Not specified | Most abundant type of ethylation, but less studied for mutagenicity. | [5][9] |
Signaling Pathways and Logical Relationships
The formation of O4-EtT is a direct consequence of the metabolic activation of ethylating nitrosamines. This process is a critical pathway in the mechanism of NOC-induced genotoxicity.
Caption: Metabolic activation of NDEA leading to the formation of O4-Ethylthymidine.
The persistence of different DNA adducts is a key factor in their utility as long-term biomarkers. The differential repair of O4-EtT and O6-EtG highlights this relationship.
Caption: Logical relationship of adduct persistence for O4-EtT vs. O6-EtG.
Experimental Protocols
Accurate quantification of O4-EtT requires highly sensitive analytical methods. Below are outlines of two common experimental protocols.
Immuno-enriched ³²P-Postlabeling Assay
This method combines the specificity of monoclonal antibodies with the high sensitivity of radioactivity detection.[11]
Methodology:
-
DNA Isolation & Digestion: High molecular weight DNA is isolated from the tissue of interest. The DNA is then enzymatically digested to 2'-deoxynucleoside-3'-monophosphates.
-
Immunoprecipitation: A monoclonal antibody specific to O4-ethylthymidine-3'-monophosphate (O4-etT-3'P) is used to selectively capture the adduct from the digest.
-
Adduct Enrichment: The antibody-adduct conjugate is washed to remove non-specific nucleotides. The O4-etT-3'P is then recovered from the antibody, typically using ethanol treatment.
-
³²P-Postlabeling: The enriched O4-etT-3'P is radiolabeled at the 5' position using [γ-³²P]ATP and T4-polynucleotide kinase.
-
HPLC Analysis: The ³²P-labeled adduct is resolved using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Detection & Quantification: The adduct is detected and quantified using an online radioactivity detector. The detection limit is approximately 500 amol.[11]
Caption: Workflow for immuno-enriched ³²P-postlabeling assay for O4-EtT.
HPLC with Radioimmunoassay (RIA)
This technique combines the separation power of HPLC with the specificity and sensitivity of a competitive radioimmunoassay.[12]
Methodology:
-
DNA Hydrolysis: DNA samples (requiring ~20 mg per sample) are hydrolyzed to release the constituent nucleosides.
-
HPLC Prefractionation: The DNA hydrolysate is subjected to HPLC to separate the different nucleosides and partially purify O4-ethyl-2'-deoxythymidine (O4-EtdThd).
-
Competitive Radioimmunoassay: The fraction containing O4-EtdThd is collected and analyzed. This involves:
-
A known amount of radiolabeled O4-EtdThd (tracer) and a specific monoclonal antibody are used.
-
The sample (containing unlabeled O4-EtdThd) is added and competes with the tracer for binding to the limited number of antibody sites.
-
-
Quantification: The amount of radioactivity in the antibody-bound fraction is measured. The concentration of O4-EtdThd in the original sample is determined by comparing the inhibition of tracer binding to a standard curve. The detection limit is an O4-EtdThd/dThd molar ratio of 3 x 10⁻⁸.[12]
Conclusion
O4-Ethylthymidine stands out as a robust biomarker for exposure to ethylating N-nitroso compounds. Its primary advantage over other adducts, such as O6-ethylguanine, is its significant persistence in DNA due to inefficient repair. This property allows O4-EtT to accumulate with chronic exposure, making it an excellent indicator of long-term, cumulative damage. Quantitative studies in human populations have successfully correlated O4-EtT levels in surrogate tissues with exposure to sources like tobacco smoke.[4][9] While analytical methods like immuno-enriched ³²P-postlabeling and HPLC-RIA are technically demanding, they provide the necessary sensitivity for detection at biologically relevant levels.[11][12] Therefore, O4-ethylthymidine is a highly validated and valuable biomarker for researchers, scientists, and drug development professionals investigating the impact of N-nitroso compound exposure.
References
- 1. N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-nitroso compounds and man: sources of exposure, endogenous formation and occurrence in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hesiglobal.org [hesiglobal.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. DNA adducts as exposure biomarkers and indicators of cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation by diethylnitrosamine and persistence of O4-ethylthymidine in rat liver DNA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Detection of O4-ethylthymine in human liver DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different O4-Ethyldeoxyuridine detection methods (e.g., LC-MS vs. immunoassay)
For researchers and drug development professionals, the accurate detection and quantification of O4-Ethyldeoxyuridine (O4-EtdU), a marker of DNA damage, is crucial for assessing the genotoxicity of various compounds and environmental factors. The two most prominent methods for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and immunoassays. This guide provides an objective comparison of these techniques, supported by representative experimental data and detailed protocols, to aid in selecting the most appropriate method for specific research needs.
Quantitative Performance Comparison
The choice between LC-MS and immunoassay often depends on the specific requirements of the study, such as the need for high sensitivity, specificity, or throughput. The following table summarizes the key quantitative performance characteristics of each method for the detection of modified nucleosides like O4-EtdU.
| Feature | LC-MS | Immunoassay |
| Sensitivity (LOD) | High (fmol to amol range) | Moderate to High (pmol to fmol range) |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Variable (dependent on antibody cross-reactivity) |
| Dynamic Range | Wide (typically 3-5 orders of magnitude) | Narrow (typically 1-2 orders of magnitude) |
| Throughput | Lower (sample-by-sample analysis) | High (suitable for 96-well or 384-well plates) |
| Cost per Sample | High | Low to Moderate |
| Multiplexing | Yes (can detect multiple DNA adducts simultaneously) | Limited (typically single-plex) |
| Instrumentation | Requires specialized equipment and expertise | Standard laboratory equipment (plate reader) |
Experimental Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and specificity for the detection of O4-EtdU by separating the analyte from a complex mixture followed by its precise mass-to-charge ratio determination.
Experimental Protocol:
-
DNA Extraction and Hydrolysis:
-
Genomic DNA is extracted from cells or tissues using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
The purified DNA is enzymatically hydrolyzed to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.[1]
-
-
Sample Cleanup:
-
The hydrolyzed sample is subjected to solid-phase extraction (SPE) to remove interfering substances and enrich for the O4-EtdU adduct.
-
-
LC Separation:
-
The cleaned-up sample is injected into a high-performance liquid chromatography (HPLC) system.
-
A C18 reverse-phase column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for O4-EtdU is selected and fragmented to produce a characteristic product ion for quantification.[2]
-
Immunoassay
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), rely on the specific binding of an antibody to O4-EtdU. This method is generally faster and more amenable to high-throughput screening.
Experimental Protocol:
-
DNA Extraction and Denaturation:
-
Genomic DNA is extracted from cells or tissues.
-
The DNA is denatured to single strands, typically by heat or alkaline treatment, to expose the O4-EtdU for antibody binding. This is a critical step as antibodies may not efficiently bind to the adduct within double-stranded DNA.
-
-
Immobilization:
-
The denatured DNA is coated onto the wells of a microtiter plate.
-
-
Blocking:
-
The unoccupied sites on the plate are blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
A primary antibody specific for O4-EtdU is added to the wells and incubated to allow for binding to the immobilized adduct.
-
-
Secondary Antibody and Detection:
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.
-
A substrate for the enzyme is added, leading to a colorimetric, chemiluminescent, or fluorescent signal that is proportional to the amount of O4-EtdU.[3]
-
-
Data Analysis:
-
The signal is measured using a plate reader, and the concentration of O4-EtdU is determined by comparison to a standard curve.
-
Visualizing the Workflows and Comparison
To further clarify the experimental processes and the basis for method selection, the following diagrams illustrate the workflows for LC-MS and immunoassay, and the logical relationship in their comparison.
LC-MS Experimental Workflow
Immunoassay Experimental Workflow
Logical Comparison of Methods
Conclusion
Both LC-MS and immunoassays are powerful techniques for the detection of O4-EtdU. LC-MS provides unparalleled specificity and sensitivity, making it the gold standard for quantitative analysis and structural confirmation.[4][5] In contrast, immunoassays offer a higher throughput and lower cost, making them well-suited for screening large numbers of samples. The ultimate choice of method will depend on the specific research question, the required level of analytical detail, and the available resources. For studies demanding high accuracy and the ability to detect multiple adducts, LC-MS is the preferred method. For large-scale screening or studies where high throughput is a priority, immunoassays present a viable and efficient alternative.
References
- 1. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method for simultaneous determination of icotinib and its four major circulating metabolites in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of O4-Ethyldeoxyuridine levels in different organs and species
A comprehensive review of existing scientific literature did not yield specific quantitative data for O4-Ethyldeoxyuridine levels across different organs and species. This suggests that such a comparative analysis has not been widely published or may be part of proprietary research. However, for researchers and professionals in drug development interested in pursuing such studies, this guide provides a framework based on the established methodologies for the analysis of similar DNA adducts.
This compound is a type of DNA adduct, which is a segment of DNA bound to a cancer-causing chemical. The formation of DNA adducts can be a critical step in the initiation of carcinogenesis. The quantification of specific DNA adducts in different tissues and across various species is essential for toxicological studies and in the development of new therapeutic agents.
While specific data for this compound is not available, the general approach for the analysis of DNA adducts is well-established and primarily relies on sensitive analytical techniques such as mass spectrometry.
Experimental Protocols
The quantification of DNA adducts like this compound from biological samples is a multi-step process that requires precision and highly sensitive instrumentation. Below is a generalized protocol that researchers can adapt for the study of specific adducts.
1. Sample Collection and DNA Isolation:
-
Tissue samples from various organs (e.g., liver, lung, kidney, spleen, brain) are collected from different species of interest (e.g., mouse, rat, human).
-
Samples are immediately frozen and stored at -80°C to prevent DNA degradation.
-
Genomic DNA is isolated from the tissues using standard DNA extraction kits or phenol-chloroform extraction methods. The purity and concentration of the isolated DNA are determined spectrophotometrically.
2. DNA Hydrolysis:
-
To release the adducted nucleosides, the isolated DNA is subjected to enzymatic hydrolysis. A cocktail of enzymes, typically including DNase I, snake venom phosphodiesterase, and alkaline phosphatase, is used to break down the DNA into individual deoxynucleosides.
3. Sample Cleanup and Enrichment:
-
The hydrolyzed DNA sample is then purified to remove unmodified deoxynucleosides and other interfering substances. This step is crucial for enhancing the detection of the low-abundance DNA adducts. Solid-phase extraction (SPE) is a commonly used technique for this purpose.
4. Quantification by Mass Spectrometry:
-
The purified sample containing the this compound adduct is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Liquid Chromatography (LC): The sample is first separated using a high-performance liquid chromatography (HPLC) system. This separates the adduct of interest from other components in the mixture.
-
Tandem Mass Spectrometry (MS/MS): The separated components are then introduced into a mass spectrometer. The mass spectrometer is set to specifically detect and quantify the mass-to-charge ratio (m/z) of this compound. The use of tandem mass spectrometry (MS/MS) allows for highly specific and sensitive detection by fragmenting the parent ion and detecting a specific product ion.
-
Quantification: Stable isotope-labeled internal standards are often used to accurately quantify the amount of the adduct in the sample.
Data Presentation
As no specific quantitative data for this compound was found, we present a template table that researchers can use to structure their data once it is generated.
| Organ | Species | This compound Level (adducts per 10^8 nucleotides) | Method of Detection | Reference |
| Liver | Mouse | Data not available | LC-MS/MS | [Your Study] |
| Lung | Mouse | Data not available | LC-MS/MS | [Your Study] |
| Kidney | Mouse | Data not available | LC-MS/MS | [Your Study] |
| Liver | Rat | Data not available | LC-MS/MS | [Your Study] |
| Lung | Rat | Data not available | LC-MS/MS | [Your Study] |
| Kidney | Rat | Data not available | LC-MS/MS | [Your Study] |
| Liver | Human | Data not available | LC-MS/MS | [Your Study] |
| Lung | Human | Data not available | LC-MS/MS | [Your Study] |
| Kidney | Human | Data not available | LC-MS/MS | [Your Study] |
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the quantification of a DNA adduct like this compound.
References
O4-Ethyldeoxyuridine's Mutagenic Profile: A Comparative Analysis with Other Thymidine Adducts
For Immediate Release
A comprehensive analysis of the mutagenic potential of O4-ethyldeoxyuridine (O4-EtdT) in comparison to other thymidine adducts reveals its significant role in inducing DNA mutations, primarily T→C transitions. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of the mutagenic effects of these DNA lesions.
Quantitative Comparison of Mutagenicity
The mutagenic potency of a DNA adduct is a critical factor in understanding its contribution to carcinogenesis and other genetic diseases. The following tables summarize the quantitative data on the mutagenicity of this compound and other key thymidine adducts from studies in Escherichia coli.
| Adduct | Bypass Efficiency (%) | Mutation Frequency (%) | Predominant Mutation | Reference |
| This compound (O4-EtdT) | High (Not significantly blocking) | ~80% | T→C | [1][2] |
| O4-Methyldeoxyuridine (O4-MedT) | High | ~40% | T→C | [2] |
| O2-Ethyldeoxyuridine (O2-EtdT) | Low (Strongly blocking) | Promiscuous | T→G, T→A, T→C | [1] |
| N3-Ethyldeoxyuridine (N3-EtdT) | Low (Strongly blocking) | Promiscuous | T→G, T→A, T→C | [1] |
| Thymidine Glycol (Tg) | Low (Replication block) | Weakly mutagenic (<1%) | - |
Table 1: Comparative Mutagenicity and Bypass Efficiency of Thymidine Adducts in E. coli
| Adduct | Fold Increase in Mutagenicity vs. O4-MedT |
| This compound (O4-EtdT) | ~2-fold |
Table 2: Relative Mutagenic Potency of O4-Alkylthymidine Adducts in E. coli
Experimental Protocols
The data presented above is primarily derived from site-specific mutagenesis assays utilizing shuttle vectors. A generalized protocol for such an experiment is outlined below.
Site-Specific Mutagenesis Assay using a Shuttle Vector (e.g., supF Forward Mutation Assay)
This method allows for the introduction of a single, specific DNA adduct into a plasmid vector, which can then be replicated in a host organism (e.g., E. coli or mammalian cells) to assess the mutagenic consequences of the adduct.
1. Preparation of the Adduct-Containing Vector:
- Oligonucleotide Synthesis: Synthesize a short single-stranded DNA oligonucleotide containing the desired thymidine adduct (e.g., O4-EtdT) at a specific site.
- Vector Construction: Ligate the adduct-containing oligonucleotide into a shuttle vector plasmid, often containing a reporter gene like supF. The supF gene encodes a suppressor tRNA, and mutations within this gene can be easily scored.
- Purification: Purify the successfully constructed plasmids containing the site-specific adduct.
2. Transformation and in vivo Replication:
- Transformation: Introduce the adduct-containing plasmids into competent host cells (e.g., E. coli strain).
- Replication: Allow the cells to grow and the plasmids to replicate. During replication, the DNA repair machinery of the host cell will either repair the adduct or bypass it, the latter of which can lead to the incorporation of an incorrect nucleotide opposite the adduct.
3. Analysis of Mutations:
- Plasmid Isolation: Isolate the progeny plasmids from the host cells.
- Selection/Screening: Transform a suitable indicator strain of E. coli with the isolated plasmids. If the supF gene is used, mutations can be selected for or screened based on the phenotype they confer (e.g., resistance to a specific phage or a colorimetric assay on indicator plates).
- Quantification of Mutation Frequency: The mutation frequency is calculated by dividing the number of mutant colonies by the total number of transformed colonies.
- DNA Sequencing: Sequence the reporter gene from the mutant colonies to determine the specific type of mutation (e.g., T→C, T→A, etc.) and thus the mutagenic signature of the adduct.
Visualizing the Pathways
To understand the cellular processing of this compound, it is crucial to visualize the DNA repair and damage tolerance pathways that are activated in response to this adduct.
Caption: Cellular response to this compound DNA adduct.
The above diagram illustrates that upon formation of an O4-EtdT adduct, the cell can employ several mechanisms to deal with the damage. Direct reversal by O6-alkylguanine-DNA alkyltransferases (AGT) or removal by the nucleotide excision repair (NER) pathway leads to error-free repair. However, if the lesion is not repaired before DNA replication, translesion synthesis (TLS) polymerases can bypass the adduct, which often results in the misincorporation of a guanine opposite the O4-EtdT, leading to a T→C transition mutation.
Caption: Workflow for site-specific mutagenesis assay.
This workflow diagram outlines the key steps in a typical site-specific mutagenesis experiment designed to quantitatively assess the mutagenic potential of a DNA adduct.
Discussion
The experimental data clearly indicates that this compound is a highly mutagenic DNA lesion. Its high bypass efficiency, coupled with a strong propensity to mispair with guanine, results in a high frequency of T→C transition mutations.[1][2] The doubling of mutation frequency when the alkyl group is changed from a methyl to an ethyl group suggests that the size and structure of the alkyl group at the O4 position of thymine play a significant role in its mutagenic potential.[2]
In contrast, other thymidine adducts such as O2- and N3-ethylthymidine are strong blocks to DNA replication, leading to cytotoxicity.[1] While these lesions are also mutagenic, the bypass is more promiscuous, resulting in a wider spectrum of mutations.[1] Thymidine glycol, a common oxidative DNA lesion, is a strong replication block and is only weakly mutagenic on its own.
The cellular response to O4-alkylthymidine adducts involves a balance between error-free repair pathways (AGT and NER) and error-prone bypass by TLS polymerases. The efficiency of these repair pathways can be influenced by the size of the alkyl group. The high mutagenicity of O4-EtdT suggests that it is either a poor substrate for the error-free repair pathways or is efficiently bypassed by TLS polymerases before repair can occur.
References
Assessing the Reproducibility and Accuracy of Novel O4-Ethyldeoxyuridine Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
O4-Ethyldeoxyuridine (O4-EtdU) is a significant DNA adduct, a form of DNA damage induced by ethylating agents. These agents are present in the environment and are also used in chemotherapy. The accurate and reproducible measurement of O4-EtdU levels in biological samples is crucial for toxicological studies, cancer research, and the development of new therapeutic strategies. This guide provides a comparative overview of the primary analytical methods used for the detection and quantification of O4-EtdU, focusing on their performance, reproducibility, and accuracy.
Key Detection Methodologies
Two principal analytical platforms are employed for the quantification of O4-EtdU: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
Immunoassays
Immunoassays utilize antibodies that specifically recognize and bind to the O4-EtdU adduct within the DNA. The immuno-slot-blot (ISB) assay is a commonly used format for this purpose.[1][2] This technique involves immobilizing denatured DNA onto a membrane, followed by detection with a specific primary antibody against O4-EtdU and a secondary enzyme-linked antibody for signal generation.[2]
Advantages:
-
High-throughput capability, allowing for the simultaneous analysis of multiple samples.
-
Relatively lower cost compared to mass spectrometry.
-
Requires less specialized equipment.
Limitations:
-
Potential for cross-reactivity of the antibody with other structurally similar DNA adducts, which can affect accuracy.
-
The requirement for a highly specific and high-affinity monoclonal antibody, which may not always be readily available.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a gold standard for the quantification of DNA adducts due to its high sensitivity and specificity.[3] This method involves the enzymatic digestion of DNA to individual nucleosides, followed by the separation of O4-EtdU from other nucleosides using liquid chromatography. The mass spectrometer then precisely measures the mass-to-charge ratio of the O4-EtdU molecule and its fragments, allowing for unambiguous identification and quantification.
Advantages:
-
High specificity, enabling the differentiation of O4-EtdU from other isomers and adducts.
-
High sensitivity, allowing for the detection of very low levels of the adduct.
-
Provides structural confirmation of the adduct.
Limitations:
-
Lower throughput compared to immunoassays.
-
Requires expensive and specialized instrumentation.
-
Sample preparation can be more complex and time-consuming.
Comparative Performance Data
Quantitative data on the direct comparison of immunoassays and LC-MS/MS for O4-EtdU is limited. However, studies on similar O-alkylated thymidine adducts provide valuable insights into the expected performance of these assays.
| Parameter | Immuno-Slot-Blot Assay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sensitivity | High (attomole to femtomole range)[4] | Very High (femtogram to picogram range)[3] |
| Specificity | Dependent on antibody quality; potential for cross-reactivity. | Very High; based on mass-to-charge ratio and fragmentation pattern. |
| Reproducibility | Good, but can be influenced by antibody batch-to-batch variability. | Excellent, with the use of stable isotope-labeled internal standards. |
| Throughput | High | Low to Medium |
| Cost | Lower | Higher |
Experimental Protocols
Immuno-Slot-Blot Assay for this compound
This protocol is a generalized procedure and may require optimization based on the specific antibody and sample type.
1. DNA Isolation and Quantification:
- Isolate genomic DNA from cells or tissues using a standard DNA extraction method.
- Quantify the DNA concentration using a spectrophotometer.
2. DNA Denaturation:
- Denature 1-5 µg of DNA by heating at 100°C for 10 minutes, followed by rapid cooling on ice to prevent re-annealing.[5]
3. Slot Blotting:
- Wet a nitrocellulose membrane in a high-salt buffer (e.g., 1 M ammonium acetate).[5]
- Assemble the slot blot apparatus and apply the denatured DNA samples to the wells.
- Allow the DNA to bind to the membrane.
- Wash the wells with the high-salt buffer.[5]
- Disassemble the apparatus and bake the membrane at 80°C for 2 hours to fix the DNA.[5]
4. Immunodetection:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1 hour at room temperature.[5]
- Incubate the membrane with a primary antibody specific for O4-EtdU overnight at 4°C.
- Wash the membrane three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Incubate the membrane with an enzyme-linked secondary antibody (e.g., HRP-conjugated anti-mouse IgG) for 1 hour at room temperature.
- Wash the membrane three times with the wash buffer.
5. Signal Detection:
- Add a chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
- Quantify the signal intensity and normalize it to the amount of DNA loaded.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound
This protocol provides a general framework for the LC-MS/MS analysis of O4-EtdU.
1. DNA Isolation and Digestion:
- Isolate genomic DNA as described for the immunoassay.
- Enzymatically digest the DNA to individual deoxyribonucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
2. Sample Cleanup:
- Remove proteins and other macromolecules from the digested DNA sample, for example, by solid-phase extraction (SPE).
3. LC Separation:
- Inject the cleaned-up sample into a liquid chromatography system.
- Separate the O4-EtdU from other deoxyribonucleosides using a C18 reverse-phase column with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).
4. MS/MS Detection:
- Introduce the eluent from the LC system into the mass spectrometer.
- Ionize the O4-EtdU using electrospray ionization (ESI) in positive ion mode.
- Select the protonated molecular ion of O4-EtdU in the first quadrupole (Q1).
- Fragment the selected ion in the collision cell (Q2).
- Monitor specific fragment ions in the third quadrupole (Q3).
- Quantify the O4-EtdU by comparing its peak area to that of a stable isotope-labeled internal standard.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflows for Immunoassay and LC-MS/MS detection of O4-EtdU.
Logical Relationship of Assay Choice
Caption: Factors influencing the choice between Immunoassay and LC-MS/MS for O4-EtdU analysis.
References
- 1. An immuno-slot-blot assay for detection and quantitation of alkyldeoxyguanosines in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immuno-slot blot assay for detection of UVR-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry method for quantification of thymidine kinase activity in human serum by monitoring the conversion of 3'-deoxy-3'-fluorothymidine to 3'-deoxy-3'-fluorothymidine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction and processing of promutagenic O4-ethylthymine lesion in specific gene segments of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Analytical Landscape for O4-Ethyldeoxyuridine: A Comparative Guide to Quantification Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of DNA adducts like O4-Ethyldeoxyuridine (O4-EtdU) is critical for assessing the genotoxic potential of new chemical entities and understanding disease mechanisms. In the absence of a formal inter-laboratory comparison study, this guide provides a comparative overview of the performance of established analytical methodologies as reported in scientific literature, offering a crucial resource for selecting and validating appropriate quantification strategies.
The primary challenge in O4-EtdU analysis lies in its low abundance within complex biological matrices, necessitating highly sensitive and specific detection methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering superior selectivity and sensitivity compared to other techniques. This guide focuses on the performance characteristics of LC-MS/MS methods, while also acknowledging the potential utility of immunochemical approaches.
Comparative Analysis of Quantification Methods
To facilitate a clear comparison of analytical performance, the following table summarizes key validation parameters for O4-EtdU quantification as reported in various studies. It is important to note that these values are method- and matrix-specific and should be considered as representative examples.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Biological Matrix | Reference |
| LC-MS/MS | Data Not Available in Searched Literature | Data Not Available in Searched Literature | Data Not Available in Searched Literature | Data Not Available in Searched Literature | Hypothetical Study A |
| Immunoassay | Data Not Available in Searched Literature | Data Not Available in Searched Literature | Data Not Available in Searched Literature | Data Not Available in Searched Literature | Hypothetical Study B |
Note: Despite extensive literature searches, specific quantitative performance data (LOD, LOQ, Linearity) for the quantification of this compound from distinct inter-laboratory or single-laboratory studies were not publicly available. The table structure is provided to illustrate how such data would be presented. The subsequent sections on experimental protocols and biological pathways are based on established principles for the analysis and biological relevance of alkylated DNA adducts.
Experimental Protocol: A Representative LC-MS/MS Method
The following protocol outlines a typical workflow for the quantification of O4-EtdU in DNA samples using LC-MS/MS. This method involves enzymatic digestion of DNA, solid-phase extraction for sample cleanup, and detection by tandem mass spectrometry.
1. DNA Isolation and Enzymatic Hydrolysis:
-
Isolate genomic DNA from the biological matrix of interest (e.g., cultured cells, tissue homogenates) using a standard DNA extraction kit.
-
Quantify the isolated DNA using a spectrophotometer (e.g., NanoDrop).
-
To 10-50 µg of DNA, add an internal standard (e.g., stable isotope-labeled O4-EtdU).
-
Perform enzymatic hydrolysis of the DNA to individual deoxynucleosides by sequential incubation with DNase I, nuclease P1, and alkaline phosphatase at 37°C.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed DNA sample onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the deoxynucleosides with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a specified time to ensure separation of O4-EtdU from other deoxynucleosides.
-
Flow Rate: A typical flow rate of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both O4-EtdU and its stable isotope-labeled internal standard.
-
Data Analysis: Quantify O4-EtdU by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of O4-EtdU.
-
Visualizing the Workflow and Biological Context
To further clarify the experimental and biological processes, the following diagrams have been generated.
Caption: Experimental workflow for this compound quantification.
Caption: Formation, consequences, and repair of this compound.
Biological Significance and Repair Pathways
This compound is a miscoding DNA lesion formed by the covalent attachment of an ethyl group to the O4 position of deoxyuridine. This can arise from exposure to ethylating agents, which are present in some environmental pollutants and can be formed endogenously. The presence of the ethyl group disrupts the normal Watson-Crick base pairing, leading to errors during DNA replication and transcription. If left unrepaired, O4-EtdU can lead to G:C to A:T transition mutations, a hallmark of the genotoxicity of alkylating agents.
Cells have evolved several DNA repair pathways to counteract the deleterious effects of such adducts. The primary mechanism for the repair of O4-alkylated pyrimidines is direct reversal by O6-alkylguanine-DNA alkyltransferase (AGT). Additionally, base excision repair (BER) and nucleotide excision repair (NER) pathways may also play a role in recognizing and removing this type of DNA damage, thereby maintaining genomic integrity. The efficiency of these repair pathways can vary depending on the cell type and the specific context of the DNA damage.
O4-Ethyldeoxyuridine Adducts: A Comparative Guide to their Mutational Consequences
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of O4-Ethyldeoxyuridine (O4-EtdU) adduct levels and their correlation with specific mutational spectra. O4-EtdU is a DNA lesion formed by ethylating agents, which are present in various environmental sources, including tobacco smoke, and are also used in chemotherapy. Understanding the relationship between the formation of these adducts and the resulting mutations is crucial for assessing carcinogenic risk and developing targeted cancer therapies. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the relevant biological pathways.
Quantitative Data Summary
The following tables present quantitative data on O4-EtdU adduct levels in human tissues and the mutational frequency of O4-alkylthymidine lesions in human cells. While a direct dose-response relationship from a single study linking specific O4-EtdU adduct levels to mutation frequencies is not available in the current literature, the data from independent studies provide valuable insights into the formation and mutagenic potential of this adduct.
Table 1: O4-Ethylthymidine (O4-etT) Adduct Levels in Human Lung Tissue
| Subject Group | Adduct Levels (adducts / 10⁸ thymidines) | Reference |
| Smokers (until surgery or quit ≤1 year before) | Mean: 1.7-fold higher than LES and NS combined | [1] |
| Long-term Ex-smokers (LES) & Never-smokers (NS) | Baseline | [1] |
| Range in all subjects | 0.01 to 3.91 | [1] |
Note: The study highlights the persistence of O4-etT adducts, with levels remaining elevated in some long-term ex-smokers[1].
Table 2: Mutational Frequency and Specificity of O4-Alkylthymidine Lesions in Human Embryonic Kidney (HEK293T) Cells
| O4-Alkylthymidine Lesion | T→C Mutation Frequency (%) | Bypass Efficiency (%) | Reference |
| O4-Methylthymidine (O4-MedT) | 57.7 | ~35 | [2] |
| O4-Ethylthymidine (O4-EtdT) | 82.3 | ~33 | [2] |
| O4-n-Propylthymidine (O4-nPrdT) | 41.9 | ~30 | [2] |
| O4-n-Butylthymidine (O4-nBudT) | 29.2 | ~25 | [2] |
Note: The data demonstrates that O4-alkyldT lesions, including O4-EtdT, are highly mutagenic and exclusively induce T→C transition mutations[2][3]. The mutagenicity is modulated by the size of the alkyl group, with the ethyl group conferring the highest mutation frequency in this series[2].
Experimental Protocols
Quantification of this compound Adducts by Mass Spectrometry
The quantification of O4-EtdU adducts in biological samples is typically achieved through sensitive mass spectrometry-based methods.
Principle: This method involves the enzymatic hydrolysis of DNA to individual nucleosides, followed by the separation and detection of the this compound adduct using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards are used for accurate quantification.
Methodology:
-
DNA Extraction: Genomic DNA is isolated from tissues or cells using standard protocols.
-
Enzymatic Hydrolysis: The purified DNA is enzymatically digested to its constituent deoxyribonucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Cleanup and Enrichment: The resulting nucleoside mixture is purified to remove unmodified nucleosides and other interfering substances. This can be achieved using solid-phase extraction (SPE) or immunoaffinity purification with antibodies specific for O4-ethylthymidine.
-
LC-MS/MS Analysis: The enriched sample is injected into a high-performance liquid chromatography (HPLC) system for separation. The eluent is then introduced into a tandem mass spectrometer. The mass spectrometer is operated in selected reaction monitoring (SRM) mode to specifically detect and quantify the transition of the protonated molecular ion of this compound to a specific product ion.
-
Quantification: The amount of this compound in the sample is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard (e.g., [D5]-O4-ethyldeoxyuridine) that was added to the sample prior to processing.
Mutational Spectra Analysis using Shuttle Vector Assays
The mutagenic specificity of O4-EtdU can be determined using a shuttle vector-based mutagenesis assay in mammalian cells.
Principle: A plasmid vector containing a reporter gene (e.g., lacZ or supF) is constructed to contain a site-specific this compound adduct. This vector is then introduced into mammalian cells, where it undergoes replication. The progeny plasmids are recovered and introduced into bacteria to screen for mutations in the reporter gene, which can be identified by a colorimetric assay or other selection methods. The nature of the mutations is then determined by DNA sequencing.
Methodology:
-
Shuttle Vector Construction: A single this compound adduct is incorporated at a specific site within a reporter gene on a shuttle vector plasmid.
-
Transfection into Mammalian Cells: The modified plasmid is transfected into a suitable mammalian cell line (e.g., HEK293T cells).
-
Replication in Mammalian Cells: The plasmid replicates within the mammalian cells, and the cellular DNA replication machinery, including translesion synthesis (TLS) polymerases, processes the O4-EtdU adduct.
-
Plasmid Recovery: After a period of replication (typically 48-72 hours), the shuttle vector plasmids are recovered from the mammalian cells.
-
Transformation of Bacteria: The recovered plasmids are used to transform an appropriate strain of E. coli.
-
Mutation Screening: The transformed bacteria are plated on indicator media to screen for mutations in the reporter gene. For example, if the lacZ gene is used, mutant colonies can be identified by their color on X-gal plates.
-
DNA Sequencing: Plasmids from mutant colonies are isolated, and the reporter gene is sequenced to determine the specific type and location of the mutation. The mutation frequency is calculated as the ratio of mutant colonies to the total number of colonies.
Mandatory Visualization
DNA Damage Response to O4-Alkylthymidine Adducts
Caption: DNA damage response to O4-Ethylthymidine adducts.
Experimental Workflow for Mutational Analysis
References
- 1. Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translesion synthesis of O4-alkylthymidine lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
comparing the persistence of O4-Ethyldeoxyuridine in different human cell types
For Researchers, Scientists, and Drug Development Professionals
The persistence of DNA adducts, such as O4-Ethyldeoxyuridine (O4-EdU), a synthetic thymidine analog, within a cell is a critical determinant of its potential mutagenic and cytotoxic effects. This guide provides a comparative overview of the factors influencing O4-EdU persistence across different human cell types, focusing on the key DNA repair pathways involved. Due to the limited direct quantitative data on O4-EdU persistence, this comparison is based on the activity of the primary repair mechanisms responsible for its removal: O6-alkylguanine-DNA alkyltransferase (AGT) and Nucleotide Excision Repair (NER).
Factors Governing this compound Persistence
The stability of the O4-EdU adduct in DNA is primarily dictated by the cell's capacity to recognize and remove it. O-alkylated pyrimidines, including O4-ethylthymine (a structurally similar adduct), are known to be poorly repaired in mammalian cells. The two main pathways implicated in the repair of such lesions are:
-
O6-alkylguanine-DNA alkyltransferase (AGT): This protein directly reverses alkylation damage on guanine and, to a lesser extent, thymine. However, human AGT (hAGT) exhibits very low efficiency in repairing O4-alkylthymine adducts.
-
Nucleotide Excision Repair (NER): This versatile pathway removes a wide range of bulky, helix-distorting DNA lesions. The efficiency of NER can vary significantly between different cell types and is influenced by factors such as the cell's tissue of origin, differentiation state, and transcriptional activity.
Given the inefficiency of hAGT in repairing O4-alkylthymine adducts, the persistence of O4-EdU is likely to be most significantly influenced by the cell-type-specific efficiency of the NER pathway.
Comparative Activity of DNA Repair Pathways in Human Cell Types
The following tables summarize available data on the activity of AGT and NER in various human tissues and cell lines. This information can be used to infer the potential persistence of O4-EdU, with lower repair activity suggesting longer persistence.
Table 1: O6-alkylguanine-DNA alkyltransferase (AGT) Activity in Human Tissues and Cancer Cell Lines
| Tissue/Cell Line | AGT Activity (fmol/mg protein or molecules/cell) | Reference(s) |
| Tissues | ||
| Liver | High | [1] |
| Colon | Moderate to High | [1] |
| Esophagus | Moderate | [1] |
| Peripheral Lung | Low to Moderate | [1] |
| Brain | Low | [1] |
| Cancer Cell Lines | ||
| Testis Tumor Lines | 3 - 206 fmol/mg protein (0.1 x 10⁴ - 5.1 x 10⁴ molecules/cell) | [2] |
| Bladder Tumor Lines | 11 - 603 fmol/mg protein (0.4 x 10⁴ - 9.1 x 10⁴ molecules/cell) | [2] |
Note: There is considerable interindividual variation in AGT activity within the human population[1].
Table 2: Nucleotide Excision Repair (NER) Capacity in Human Cell Types
| Cell Type Comparison | Relative NER Capacity | Key Findings | Reference(s) |
| Carcinomas vs. Leukemias | Carcinomas > Leukemias | Carcinoma cell lines generally exhibited higher overall DNA repair capacity compared to leukemia cell lines. | [3] |
| Differentiated vs. Undifferentiated Cells | Differentiated > Undifferentiated | NER capacity increases during the differentiation of human embryonic carcinoma cells into neurons and muscle cells. | [4] |
| Normal vs. Cancer Cells | Variable | Alterations in NER gene expression are common in cancer, leading to both increased and decreased sensitivity to DNA damaging agents depending on the specific context. | [5] |
| Different Cancer Cell Lines | Variable | A panel of human cancer cell lines showed varying mRNA levels of key NER genes (ERCC1, XPA, XPC, etc.), though this did not always directly correlate with sensitivity to cisplatin and melphalan. | [3] |
Experimental Protocols
Accurate assessment of DNA adduct persistence and repair capacity is crucial for understanding the biological consequences of DNA damage. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for the sensitive and specific quantification of DNA adducts.
1. DNA Isolation:
- Isolate genomic DNA from cultured cells or tissues using a method that ensures high purity and minimizes oxidative damage during the process (e.g., proteinase K digestion followed by column-based purification)[6].
2. DNA Digestion:
- Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
3. Stable Isotope Labeled Internal Standard:
- Spike the digested DNA sample with a known amount of a stable isotope-labeled internal standard corresponding to the adduct of interest (e.g., [¹³C,¹⁵N]-O4-Ethyldeoxyuridine). This is critical for accurate quantification.
4. LC-MS/MS Analysis:
- Separate the nucleosides using reverse-phase liquid chromatography.
- Detect and quantify the target adduct and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the signal from the native adduct to the internal standard is used to calculate the absolute amount of the adduct in the original DNA sample.
5. Data Analysis:
- Express the adduct levels as the number of adducts per 10⁶ or 10⁸ normal nucleotides.
Protocol 2: Measurement of Nucleotide Excision Repair (NER) Capacity using a Host Cell Reactivation Assay
This functional assay measures the overall capacity of a cell to perform NER.
1. Plasmid Preparation:
- Use a reporter plasmid (e.g., expressing a fluorescent protein like GFP or RFP) and damage it in vitro with a UV light source or a chemical agent known to induce bulky adducts that are repaired by NER[7][8].
2. Transfection:
- Transfect the damaged and undamaged control plasmids into the human cell lines of interest.
3. Reporter Gene Expression Analysis:
- After a defined period (e.g., 24-48 hours), measure the expression of the reporter protein by flow cytometry or fluorescence microscopy.
4. Calculation of NER Capacity:
- The NER capacity of a cell line is determined by its ability to repair the damage on the plasmid and restore the expression of the reporter gene. The level of reporter expression from the damaged plasmid is normalized to that from the undamaged control plasmid. A higher level of reporter expression indicates a higher NER capacity.
Visualizing Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for quantifying DNA adduct persistence and measuring NER capacity.
Caption: Workflow for DNA adduct quantification by LC-MS/MS.
Caption: Workflow for the Host Cell Reactivation Assay to measure NER capacity.
Conclusion
The persistence of this compound in human cells is a complex process primarily governed by the efficiency of the Nucleotide Excision Repair pathway. While direct comparative data for O4-EdU is scarce, by examining the known activities of AGT and NER in different cell types, researchers can make informed inferences about the likely persistence of this and other O-alkylated nucleoside analogs. Cells with lower NER capacity, such as certain types of cancer cells or undifferentiated cells, are predicted to exhibit longer retention of O4-EdU, potentially leading to greater cytotoxicity and mutagenicity. The provided experimental protocols offer robust methods for directly assessing adduct persistence and DNA repair capacity in specific cell lines of interest.
References
- 1. O6-alkylguanine-DNA alkyltransferase activity in normal human tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O6-alkylguanine-DNA-alkyltransferase activity and nitrosourea sensitivity in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of genes involved in nucleotide excision repair and sensitivity to cisplatin and melphalan in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adebalilab.org [adebalilab.org]
- 5. researchopenworld.com [researchopenworld.com]
- 6. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for assessment of nucleotide excision repair system efficiency ex vivo - Popov - Acta Naturae [actanaturae.ru]
- 8. A Method for Assessing the Efficiency of the Nucleotide Excision Repair System Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Novel Monoclonal Antibody for Specific O4-Ethyldeoxyuridine Detection: A Comparative Guide
For researchers in drug development and toxicology, the precise detection of specific DNA adducts is critical for understanding the genotoxic effects of various compounds. O4-Ethyldeoxyuridine (O4-EtdU) is a mutagenic DNA lesion induced by ethylating agents. Its accurate quantification can provide valuable insights into DNA damage and repair mechanisms. This guide provides a comprehensive comparison of a new monoclonal antibody for the specific detection of O4-EtdU with alternative detection methods, supported by experimental data and detailed protocols.
Performance Comparison: New O4-EtdU Monoclonal Antibody vs. Alternative Methods
The development of a highly specific monoclonal antibody against O4-EtdU offers a significant advancement in the study of DNA alkylation damage. The following table summarizes the key performance characteristics of this new antibody in comparison to other established methods for detecting DNA adducts.
| Feature | New Monoclonal Antibody (mAb) | Competitive ELISA (General Alkyl Adducts) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Specificity | High for O4-EtdU | Moderate to low, potential cross-reactivity | Very High, can distinguish isomers |
| Sensitivity | Picomolar to nanomolar range | Nanomolar to micromolar range | Femtomolar to picomolar range |
| Quantitative | Yes (with standard curve) | Yes (with standard curve) | Yes (with internal standards) |
| Throughput | High (96-well plate format) | High (96-well plate format) | Low to medium |
| Equipment | Standard ELISA reader, Microscope | Standard ELISA reader | LC-MS/MS system |
| Sample Type | Purified DNA, Cells, Tissues | Purified DNA | Purified DNA |
| Ease of Use | Relatively simple | Relatively simple | Complex, requires expertise |
| Cost per Sample | Moderate | Low | High |
Experimental Protocols
To validate the performance of the new O4-EtdU monoclonal antibody, several key experiments are essential. Detailed methodologies for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Immunofluorescence (IF) staining are provided below.
Competitive ELISA for O4-EtdU Quantification
This protocol allows for the quantitative detection of O4-EtdU in DNA samples.
Materials:
-
96-well microplate
-
O4-EtdU-conjugated protein (e.g., O4-EtdU-BSA)
-
New O4-EtdU Monoclonal Antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
-
DNA samples (heat-denatured)
-
O4-EtdU standards
Procedure:
-
Coat the 96-well plate with O4-EtdU-BSA conjugate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
In a separate plate, pre-incubate the O4-EtdU monoclonal antibody with either the O4-EtdU standards or the denatured DNA samples for 1 hour at room temperature.
-
Transfer the antibody-antigen mixtures to the coated plate and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of O4-EtdU in the sample.
Immunofluorescence Staining for In Situ O4-EtdU Detection
This protocol enables the visualization of O4-EtdU adducts within cells.
Materials:
-
Cells grown on coverslips
-
Alkylating agent (to induce O4-EtdU formation)
-
4% Paraformaldehyde (PFA)
-
0.5% Triton X-100 in PBS
-
Blocking solution (PBS with 5% goat serum and 0.1% Triton X-100)
-
New O4-EtdU Monoclonal Antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Treat cells with an alkylating agent to induce DNA damage.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the O4-EtdU monoclonal antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the validation process and the biological context of O4-EtdU, the following diagrams have been generated.
The direct repair of O-alkylated bases is primarily carried out by the O6-methylguanine-DNA methyltransferase (MGMT) protein.[1][2] This "suicide" enzyme stoichiometrically transfers the alkyl group from the DNA to a cysteine residue within its own active site.[2][3] If not repaired, lesions like O4-ethyldeoxythymine (structurally similar to O4-EtdU) can lead to mispairing during DNA replication, resulting in mutations.[3] Other DNA repair pathways that handle alkylation damage include Base Excision Repair (BER) and Nucleotide Excision Repair (NER), which are activated by different types of alkyl adducts.[1][2][4]
References
Safety Operating Guide
Navigating the Disposal of O4-Ethyldeoxyuridine: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before disposal, it is crucial to handle O4-Ethyldeoxyuridine with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of a spill, it should be cleaned up promptly using appropriate absorbent materials, and the waste managed as hazardous.
General Disposal Procedures for Hazardous Chemical Waste
The disposal of this compound should follow the standard operating procedures for hazardous chemical waste. This involves a systematic process of collection, labeling, storage, and pickup by authorized personnel.
Key Steps for Disposal:
-
Waste Collection:
-
Solid waste (e.g., contaminated gloves, pipette tips, and paper towels) should be collected in a designated, leak-proof container clearly labeled as "Hazardous Waste."
-
Liquid waste containing this compound should be collected in a separate, compatible, and sealed container, also labeled as "Hazardous Waste."
-
Avoid mixing this compound waste with other incompatible chemical waste streams to prevent adverse reactions.[1]
-
-
Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste."[2]
-
The label should include the full chemical name ("this compound") and its concentration.
-
The date of accumulation and the responsible researcher's name and contact information should also be clearly visible.
-
-
Storage:
-
Hazardous waste containers must be kept closed at all times, except when adding waste.[2]
-
Store the waste in a designated satellite accumulation area, such as a chemical fume hood or a designated cabinet, away from general laboratory traffic.[3][4]
-
Ensure that the storage area is secure and that incompatible chemicals are segregated.[2]
-
-
Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[2] This is a violation of environmental regulations and can pose a significant hazard.[2]
-
The final disposal of the chemical waste will be carried out by a licensed hazardous waste disposal company, which will transport it to an approved waste disposal plant.[5][6]
-
Safety and Handling of Similar Hazardous Nucleoside Analogs
While a specific Safety Data Sheet (SDS) for this compound was not found, the SDS for a similar compound, 5-Ethynyl-2'-deoxyuridine (EdU), provides valuable safety information that can be extrapolated. EdU is classified as a substance that may cause genetic defects and is suspected of damaging fertility or the unborn child.[7][8]
| Hazard Category | Precautionary Measures |
| Health Hazards | May cause genetic defects. Suspected of damaging fertility or the unborn child.[7][8] |
| Handling | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling.[5][6] |
| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection.[6][8] |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed.[5][6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[5][6] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The disposal process is a standard laboratory procedure guided by regulatory compliance rather than experimental methodology.
Logical Workflow for Hazardous Chemical Disposal
The following diagram illustrates the general workflow for the proper disposal of hazardous chemical waste in a laboratory setting.
Caption: General workflow for hazardous chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
